8-Fluoro-6-methoxymoxifloxacin
Beschreibung
Eigenschaften
IUPAC Name |
7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-fluoro-6-methoxy-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4/c1-29-16-7-13-18(25(12-4-5-12)9-14(20(13)26)21(27)28)17(22)19(16)24-8-11-3-2-6-23-15(11)10-24/h7,9,11-12,15,23H,2-6,8,10H2,1H3,(H,27,28)/t11-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXNFVOVJRJWHB-XHDPSFHLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)F)N4CC5CCCNC5C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)F)N4C[C@@H]5CCCN[C@@H]5C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30145579 | |
| Record name | 8-Fluoro-6-methoxymoxifloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30145579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029364-77-9 | |
| Record name | 8-Fluoro-6-methoxymoxifloxacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029364779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Fluoro-6-methoxymoxifloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30145579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-FLUORO-6-METHOXYMOXIFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8175L96X3L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Fluoro-6-methoxymoxifloxacin: Chemical Properties and Analytical Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Fluoro-6-methoxymoxifloxacin, systematically designated as 1-cyclopropyl-8-fluoro-6-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a recognized impurity and related compound of the fourth-generation fluoroquinolone antibiotic, Moxifloxacin.[1][2] Identified in pharmacopeial monographs as Moxifloxacin Impurity D, its characterization and control are critical for ensuring the quality, safety, and efficacy of Moxifloxacin drug products.[3][4] This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, structural elucidation, and analytical methodologies for its detection and quantification. The document also explores the potential implications of its structure on biological activity by drawing comparisons with the parent compound, Moxifloxacin.
Introduction: The Significance of Impurity Profiling in Fluoroquinolones
The development and manufacture of potent antibiotics like Moxifloxacin necessitate a thorough understanding and stringent control of any impurities that may arise during the synthesis or storage of the active pharmaceutical ingredient (API). Regulatory bodies worldwide mandate the identification and characterization of impurities above certain thresholds. This compound is a key process-related impurity of Moxifloxacin.[1][3] Its structural similarity to the parent drug raises important questions regarding its potential pharmacological and toxicological profile. This guide serves as a centralized resource for researchers and analytical scientists involved in the development, manufacturing, and quality control of Moxifloxacin.
Chemical Identity and Physicochemical Properties
This compound is a complex organic molecule with a chemical structure closely related to Moxifloxacin. The key distinguishing feature is the presence of a fluorine atom at the C8 position and a methoxy group at the C6 position of the quinolone core, in contrast to the substitution pattern of the parent drug.
Structural Information
Below is a table summarizing the key structural and identity information for this compound.
| Property | Value | Source(s) |
| Systematic Name | 1-Cyclopropyl-8-fluoro-6-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | [5][6][7] |
| Synonyms | Moxifloxacin Impurity D, Moxifloxacin USP Related Compound D, 8-Fluoro-6-Methoxy Moxifloxacin | [1][2][4] |
| CAS Number | 1029364-77-9 (Free Base), 2252446-69-6 (HCl Salt) | [1][8] |
| Molecular Formula | C21H24FN3O4 | [5][8][9][10] |
| Molecular Weight | 401.43 g/mol | [5][8][9][10] |
| Appearance | Pale Yellow to Pale Green Solid | [3] |
Physicochemical Data
Detailed experimental data on the physicochemical properties of this compound, such as its pKa, solubility in various solvents, and melting point, are not extensively reported in publicly available literature. However, based on its structural similarity to Moxifloxacin, it is expected to be sparingly soluble in water and soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol. For precise analytical work, it is recommended to procure a certified reference standard, which will be accompanied by a Certificate of Analysis (CoA) detailing these properties.[11]
Synthesis and Manufacturing
This compound is typically formed as a process-related impurity during the synthesis of Moxifloxacin. Its formation is dependent on the specific synthetic route employed for the parent API. Several patented methods describe the synthesis of Moxifloxacin and its related impurities. The synthesis of this particular impurity can also be undertaken for the purpose of generating a reference standard for analytical testing. While detailed, step-by-step synthetic procedures are proprietary and found within patent literature, the general approach involves the condensation of the quinolone core with the appropriate side chain.
A generalized workflow for the quality control of Moxifloxacin, which includes the identification of impurities like this compound, is depicted below.
Spectroscopic and Chromatographic Characterization
The definitive identification and quantification of this compound rely on a combination of spectroscopic and chromatographic techniques. As this compound is primarily available as a reference standard, detailed spectral data is typically provided by the supplier.[11]
Spectroscopic Data (Anticipated)
While specific spectra are not widely published, the following are the expected key features based on the molecular structure:
-
¹H NMR: The spectrum would be complex, showing signals corresponding to the cyclopropyl protons, the protons on the diazabicyclo-nonane side chain, the methoxy group protons, and the aromatic protons on the quinolone ring. The fluorine atom at C8 would likely cause splitting of adjacent proton signals.
-
¹³C NMR: The spectrum would display 21 distinct carbon signals, including those of the carbonyl and carboxylic acid groups at the lower field, the aromatic carbons, the carbons of the side chain, the methoxy carbon, and the cyclopropyl carbons at the higher field.
-
Mass Spectrometry (MS): The nominal mass of the protonated molecule [M+H]⁺ would be approximately 402.43 g/mol . High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, C-H stretches of the aromatic and aliphatic groups, the C=O stretch of the ketone and carboxylic acid, and C-F and C-O stretching vibrations.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the standard method for the separation and quantification of Moxifloxacin and its impurities. A published method for the separation of four synthesis-related impurities of Moxifloxacin provides a strong basis for a suitable analytical procedure.[12]
Illustrative HPLC Protocol:
This protocol is adapted from published methods for Moxifloxacin impurity analysis and should be validated for the specific application.[12]
-
Column: Waters C18 XTerra column or equivalent.
-
Mobile Phase:
-
A: Water with 2% (v/v) triethylamine, pH adjusted to 6.0 with phosphoric acid.
-
B: Acetonitrile.
-
-
Gradient: Isocratic elution with a mixture of Mobile Phase A and B (e.g., 90:10 v/v).
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 45 °C.
-
Detection: UV at 290 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in a suitable diluent, such as 0.1% phosphoric acid.
The following diagram illustrates the general workflow for HPLC analysis of pharmaceutical impurities.
Inferred Biological Activity and Toxicological Considerations
There is a lack of specific studies on the mechanism of action, metabolism, and toxicology of this compound in the public domain. However, insights can be drawn from the extensive knowledge of the parent drug, Moxifloxacin, and the fluoroquinolone class in general.
Potential Mechanism of Action
Like other fluoroquinolones, the bactericidal action of Moxifloxacin results from the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. It is highly probable that this compound, given its structural similarity to Moxifloxacin, would exert its antibacterial effect through the same mechanism. However, the modifications at the C6 and C8 positions could potentially alter its potency and spectrum of activity.
Inferred Metabolism
Moxifloxacin undergoes metabolism to an N-sulfate conjugate and an acyl glucuronide in humans. It is reasonable to assume that this compound would follow similar metabolic pathways. The presence of the additional fluorine and the altered methoxy group position might influence the rate and extent of its metabolism.
Toxicological Profile
The toxicological profile of this compound has not been independently reported. The safety of Moxifloxacin is well-established, but all fluoroquinolones carry warnings regarding potential side effects, including tendonitis, peripheral neuropathy, and central nervous system effects. Any structural modification, such as that in Impurity D, could potentially modulate this toxicological profile. Therefore, controlling the levels of this and other impurities in the final drug product is of paramount importance.
Conclusion and Future Perspectives
This compound is a critical impurity to monitor in the production of Moxifloxacin. This guide has synthesized the available information on its chemical properties and analytical characterization. While a significant amount of data can be inferred from its parent compound, there is a clear need for further public research to fully elucidate its specific physicochemical properties, biological activity, and toxicological profile. The availability of certified reference standards is crucial for any research or quality control activities involving this compound. As analytical techniques continue to advance, more sensitive and comprehensive methods for impurity profiling will further ensure the quality and safety of essential medicines like Moxifloxacin.
References
-
Pharmaffiliates. (n.d.). moxifloxacin hydrochloride and its Impurities. Retrieved from [Link]
-
SynZeal. (n.d.). Moxifloxacin EP Impurity D. Retrieved from [Link]
-
SynThink Research Chemicals. (n.d.). Moxifloxacin EP Impurities & USP Related Compounds. Retrieved from [Link]
-
RXN Chemicals. (n.d.). Moxifloxacin EP Impurity D HCl (Moxifloxacin USP Related Compound D HCl) Manufacturer Supplier. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Moxifloxacin-impurities. Retrieved from [Link]
- Mahwish Akhtar et al. (2019). Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. Pakistan Journal of Pharmaceutical Sciences, 32(3), 1201-1206.
-
GRS. (n.d.). This compound. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 8-Fluoro-6-methoxy moxifloxacin. Retrieved from [Link]
-
Molnar Institute. (n.d.). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Veeprho. (n.d.). Moxifloxacin EP Impurity D (Hydrochloride Salt). Retrieved from [Link]
-
GRS. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. Moxifloxacin EP Impurity D | 2252446-69-6 | SynZeal [synzeal.com]
- 2. veeprho.com [veeprho.com]
- 3. 8-Fluoro-6-methoxy Moxifloxacin Dihydrochloride | 1029364-77-9 [chemicalbook.com]
- 4. rxnchem.com [rxnchem.com]
- 5. biosynth.com [biosynth.com]
- 6. 8-Fluoro-6-methoxy moxifloxacin - Amerigo Scientific [amerigoscientific.com]
- 7. 6-Desfluoro,8-Desmethoxy 8-Fluoro,6-Methoxy Moxifloxacin [lgcstandards.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. molnar-institute.com [molnar-institute.com]
A Technical Guide to the Potential Biological Activity of Moxifloxacin Impurities
Abstract
Moxifloxacin, a fourth-generation fluoroquinolone, is a critical broad-spectrum antibiotic.[1][][3][4] As with any synthetically derived active pharmaceutical ingredient (API), the presence of impurities is inevitable. These impurities, arising from the manufacturing process, degradation, or storage, are subject to stringent regulatory control to ensure the safety and efficacy of the final drug product.[5] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the potential biological activities of moxifloxacin impurities. We delve into the structural characteristics of known impurities, hypothesize their potential pharmacological and toxicological profiles based on established structure-activity relationships (SAR) for the fluoroquinolone class, and provide detailed in silico and in vitro methodologies for their assessment. This document serves as a self-validating system, explaining the causality behind experimental choices and grounding all claims in authoritative references.
Introduction: The Moxifloxacin Landscape and the Imperative of Impurity Profiling
Moxifloxacin exerts its potent bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[] This dual-targeting mechanism is crucial for preventing bacterial DNA replication, transcription, and repair, leading to rapid cell death.[] The molecule's unique structure, featuring a C-8 methoxy group and a bulky C-7 diazabicyclononyl substituent, enhances its activity against Gram-positive bacteria and anaerobes while maintaining potent Gram-negative coverage.[6][7]
The synthesis and storage of moxifloxacin can lead to the formation of various related substances, including synthetic precursors, intermediates, degradation products, and isomers.[5][8] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through International Council for Harmonisation (ICH) guidelines (e.g., Q3A/B), mandate the identification, qualification, and control of impurities above specific thresholds.[8] This is critical because even structurally similar impurities can exhibit altered efficacy, novel toxicities, or contribute to the development of antibiotic resistance. Understanding the potential biological activity of these impurities is therefore not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety.
Known Impurities of Moxifloxacin: Structure and Origin
Several process-related impurities and degradation products of moxifloxacin have been identified and characterized. The structures of these compounds are often closely related to the parent molecule, with modifications at key positions that are known to influence biological activity.
Table 1: Key Identified Moxifloxacin Impurities
| Impurity Name/Identifier | Chemical Name | Structure | Probable Origin |
| Impurity-1 / Impurity M | 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(S,S)-N-methyl-2,8-diazabicyclo(4,3,0)non-8-yl]-4-oxo-3-quinoline carboxylic acid | N-methylation of the C-7 side chain | Synthesis byproduct |
| Impurity-2 (Methyl Ester) | methyl-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(S,S)-2,8-diazabicyclo(4,3,0)non-8-yl]-4-oxo-3-quinoline carboxylate | Esterification of the C-3 carboxylic acid | Synthesis byproduct/Degradation |
| Impurity-3 / Related Compound E | 1-cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-[(S,S)-2,8-diazabicyclo(4,3,0)non-8-yl]-4-oxo-3-quinoline carboxylic acid | Demethylation of the C-8 methoxy group | Synthesis byproduct/Degradation |
| Impurity-4 | 1-cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydro-3-quinoline carboxylic acid | Synthetic precursor | Synthesis-related |
| Related Compound A | 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid | Variation in halogenation pattern | Synthesis-related |
| Related Compound G | 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aR,7aR)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid | Stereoisomer (enantiomer) of Moxifloxacin | Synthesis-related |
Sources: Structural information compiled from multiple chemical suppliers and research articles.[3][9][10][11]
The formation of these impurities is a direct consequence of the synthetic route and stability of moxifloxacin. For instance, Impurity-4 is a known precursor in some synthetic pathways, while Impurity-3 (demethylated moxifloxacin) can arise from degradation.
Hypothesized Biological Activities Based on Structure-Activity Relationships (SAR)
Direct experimental data on the biological activity of each moxifloxacin impurity is limited in public literature. However, decades of research into the fluoroquinolone class have established robust Structure-Activity Relationships (SAR) that allow us to form educated hypotheses.
Diagram: Core Fluoroquinolone Scaffold and Key SAR Positions
Caption: Key structural features of the fluoroquinolone scaffold governing biological activity.
-
The C-3 Carboxylic Acid and C-4 Carbonyl Groups: These are considered essential for binding to the DNA-gyrase complex and are fundamental to the antibacterial activity of all quinolones.[12]
-
Hypothesis for Impurity-2 (Methyl Ester): Esterification at the C-3 position is expected to significantly reduce or abolish antibacterial activity. The free carboxylic acid is crucial for the interaction with the bacterial enzyme complex.
-
-
The C-7 Substituent: This position is a primary determinant of the antibacterial spectrum, potency, and pharmacokinetic properties. The large, basic diazabicyclononyl ring of moxifloxacin is key to its enhanced Gram-positive activity.[13][14]
-
Hypothesis for Impurity-1 (N-methylated): The addition of a methyl group to the C-7 side chain could sterically hinder the interaction with topoisomerase IV, potentially altering the antibacterial spectrum. While it may retain some activity, its potency could be reduced compared to moxifloxacin.
-
-
The C-8 Methoxy Group: The methoxy group at C-8 enhances activity against Gram-positive organisms and is thought to reduce the potential for phototoxicity compared to C-8 hydrogen or halogen substituents.[12]
-
Hypothesis for Impurity-3 (Demethylated): The replacement of the C-8 methoxy group with a hydroxyl group may lead to a decrease in activity against certain Gram-positive bacteria. It could also potentially increase the risk of phototoxicity.
-
-
The Quinolone Core: Precursors that lack the complete bicyclic ring system or the essential C-7 side chain are unlikely to possess significant antibacterial activity.
-
Hypothesis for Impurity-4: As a synthetic precursor lacking the C-7 diazabicyclo moiety, this impurity is predicted to have negligible antibacterial activity. However, its toxicological profile would need to be independently assessed, as some quinolone precursors have shown potential for cytotoxicity.[15]
-
-
Stereochemistry: The specific (S,S) configuration of the C-7 side chain in moxifloxacin is optimized for target binding.
-
Hypothesis for Related Compound G (R,R enantiomer): Stereoisomers can have vastly different biological activities. It is highly probable that the (R,R) enantiomer will have significantly lower antibacterial potency than moxifloxacin due to a suboptimal fit in the enzyme's active site. However, some level of activity may be retained, as noted for this specific impurity.[10]
-
A Framework for Biological Activity Assessment
A multi-pronged approach combining in silico prediction with in vitro experimental validation is essential for a comprehensive risk assessment of moxifloxacin impurities.
Diagram: Integrated Workflow for Impurity Assessment
Caption: A stepwise workflow for evaluating the biological risks of pharmaceutical impurities.
PART A: In Silico Toxicological Assessment
Before undertaking resource-intensive laboratory experiments, in silico (computational) toxicology provides a rapid, cost-effective method to predict the potential hazards of an impurity based on its chemical structure. This approach is explicitly endorsed by regulatory guidelines like ICH M7 for the assessment of mutagenic impurities.
Causality: The principle behind in silico toxicology is that the structure of a molecule determines its physicochemical properties and, consequently, its biological activity, including toxicity. By comparing the structure of an impurity to vast databases of known toxicants, computational models can identify structural alerts (toxicophores) associated with specific adverse outcomes.
Protocol 1: (Q)SAR Assessment for Mutagenicity (ICH M7)
This protocol outlines a standard workflow for assessing the mutagenic potential of an impurity using two complementary (Quantitative) Structure-Activity Relationship [(Q)SAR] methodologies, as required by ICH M7.
-
Model Selection:
-
Select one expert rule-based methodology (e.g., Derek Nexus). These systems contain knowledge bases of rules derived from published data and expert knowledge linking structural fragments to toxicity.
-
Select one statistical-based methodology (e.g., Leadscope, Sarah Nexus). These systems use statistical algorithms to build predictive models from large datasets of experimental results.
-
Rationale: Using two complementary methods provides a more robust assessment, as one can compensate for the limitations of the other. The FDA has indicated a preference for this dual approach.
-
-
Structure Input:
-
Generate a standardized, high-quality 2D structure file (e.g., SMILES or MOL file) for the impurity of interest. Ensure correct representation of stereochemistry and tautomeric forms.
-
-
Prediction Execution:
-
Run the impurity structure through both selected software platforms. The software will analyze the structure for fragments that are known to be associated with mutagenicity.
-
-
Result Analysis and Expert Review:
-
Positive Prediction: If either model predicts the impurity to be mutagenic, it is treated as a potential mutagen. An expert review is required to assess the relevance and strength of the prediction, considering factors like mechanistic plausibility and the quality of the data supporting the alert.
-
Negative Prediction: If both models return a negative result, the impurity is considered to have a low likelihood of being mutagenic. The expert review must confirm that the impurity falls within the applicability domain of both models (i.e., the models have been trained on structurally similar compounds).
-
Conflicting/Equivocal Results: If the models disagree or the results are ambiguous, the impurity should be presumed to be mutagenic pending further experimental data (e.g., an Ames test).
-
-
Reporting:
PART B: In Vitro Experimental Validation
Experimental testing is essential to confirm in silico predictions and to directly measure the biological effects of the impurities.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of an impurity, providing a quantitative measure of its antibacterial potency.
-
Materials:
-
Impurity standard of known purity and concentration.
-
Moxifloxacin reference standard.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-well microtiter plates.
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Spectrophotometer or plate reader.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]
-
-
Plate Preparation:
-
Prepare serial twofold dilutions of the impurity and the moxifloxacin standard in CAMHB directly in the 96-well plates. A typical concentration range might be 64 µg/mL down to 0.06 µg/mL.
-
Include a growth control well (inoculum in broth, no compound) and a sterility control well (broth only).
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well (except the sterility control).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[16] This can be determined by visual inspection or by using a plate reader.
-
Compare the MIC of the impurity to that of moxifloxacin to determine its relative antibacterial potency.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of an impurity on the metabolic activity of a mammalian cell line, serving as an indicator of general cytotoxicity.
-
Materials:
-
Mammalian cell line (e.g., HepG2 for hepatotoxicity screening, HEK293 for general cytotoxicity).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Impurity standard, dissolved in a suitable solvent (e.g., DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., acidified isopropanol).
-
96-well cell culture plates.
-
Plate reader capable of measuring absorbance at ~570 nm.
-
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well).
-
Allow cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the impurity in complete culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically ≤0.5%.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of the impurity.
-
Include vehicle control wells (cells + medium with vehicle) and untreated control wells.
-
Incubate for a defined period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. Live, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Reading:
-
Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution on a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot the viability against the log of the impurity concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Conclusion and Risk Assessment
An impurity that retains significant antibacterial activity may not pose a direct toxic threat but could contribute to the overall therapeutic effect and must be quantified. Conversely, an impurity with diminished antibacterial potency but increased cytotoxicity or mutagenic potential presents a clear safety risk, even at low levels. By following the integrated workflow presented in this guide, researchers and drug developers can systematically characterize the biological activities of moxifloxacin impurities, ensuring compliance with global regulatory standards and safeguarding patient health.
References
-
Ali, N., Adly, M., Taher, A., et al. (2024). Novel fluoroquinolone analogs as anticancer agents. News-Medical.Net. Available at: [Link]
-
Andriole, V. T. (2005). The quinolones: past, present, and future. Clinical Infectious Diseases, 41(Supplement_2), S113-S119. Available at: [Link]
-
Brighty, K. E., & Gootz, T. D. (1997). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 24(Supplement_1), S22-S34. Available at: [Link]
-
Ren, S., et al. (1996). Structure−Activity Relationships of the Quinolone Antibacterials against Mycobacteria: Effect of Structural Changes at N-1 and C-7. Journal of Medicinal Chemistry, 39(12), 2385-2389. Available at: [Link]
-
Domagala, J. M., et al. (1988). Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. Journal of Medicinal Chemistry, 31(5), 991-1001. Available at: [Link]
-
Podunavac-Kuzmanović, S., et al. (2013). Investigation of cytotoxic/toxic and anticancer potential of new fluoroquinolone. Preveda. Available at: [Link]
-
El-Sayed, N., et al. (2023). Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. Scientific Reports, 13(1), 4142. Available at: [Link]
-
Warnecke, D., et al. (1999). Preclinical safety evaluation of moxifloxacin, a novel fluoroquinolone. Journal of Antimicrobial Chemotherapy, 43(Suppl B), 81-92. Available at: [Link]
-
Shinde, V. (2023). Moxifloxacin Impurities and Key Attributes: A Detailed Exploration. Veeprho. Available at: [Link]
-
Domagala, J. M., et al. (1990). Synthesis and Structure-Activity Relationships of New 7-[3-(fluoromethyl)piperazinyl]- And -(Fluorohomopiperazinyl)quinolone Antibacterials. Journal of Medicinal Chemistry, 33(1), 142-146. Available at: [Link]
-
Djurdjevic, P., et al. (2009). Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 117-126. Available at: [Link]
-
Barnard, R. A., et al. (2019). Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ. ACS Omega, 4(2), 4166-4173. Available at: [Link]
-
Barnard, R. A., et al. (2019). Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ. ACS Omega, 4(2), 4166-4173. Available at: [Link]
-
Pharmaffiliates. (n.d.). moxifloxacin hydrochloride and its Impurities. Retrieved from [Link]
- Beijing Encheng Kangtai Biological Technology Co Ltd. (2014). Method for preparing moxifloxacin impurities B and D. CN104211701A. Google Patents.
-
Naveed, S., et al. (2018). Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. Pakistan Journal of Pharmaceutical Sciences, 31(5). Available at: [Link]
- Jiangsu Hansoh Pharmaceutical Group Co Ltd. (2013). Synthesis method of moxifloxacin hydrochloride impurity. CN103467466A. Google Patents.
-
Kumar, A., et al. (2022). QUANTITATIVE DETERMINATION OF METHYL-4-CHLOROBUTYRATE, A POTENTIAL GENOTOXIC IMPURITY, CONTENT IN MOXIFLOXACIN HCL BY GC-EI-MS. International Journal of Applied Pharmaceutics, 14(5), 237-245. Available at: [Link]
-
Veeprho. (n.d.). Moxifloxacin Impurities and Related Compound. Retrieved from [Link]
- Jiangsu Hansoh Pharmaceutical Co Ltd. (2011). Preparation method of moxifloxacin hydrochloride known impurity. CN102267994A. Google Patents.
-
Pharmaffiliates. (n.d.). moxifloxacin-impurities. Retrieved from [Link]
- Beijing Encheng Kangtai Biological Technology Co Ltd. (2014). Preparation method of moxifloxacin impurity. CN103664940A. Google Patents.
-
Wang, K., et al. (2018). Recent Development in Syntheses of Moxifloxacin and Its Impurities. Chemistry, 81(5), 414-424. Available at: [Link]
-
Khan, A., et al. (2024). Spectrochemical, medicinal, and toxicological studies of moxifloxacin and its novel analogs: a quantum chemistry and drug discovery approach. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
PubChem. (n.d.). 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Raies, A. B., & Bajic, V. B. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(2), 147-172. Available at: [Link]
-
Schmid, K., et al. (1999). Determination of the Excitatory Potencies of Fluoroquinolones in the Central Nervous System by an In Vitro Model. Antimicrobial Agents and Chemotherapy, 43(4), 889-894. Available at: [Link]
-
Yang, H., et al. (2018). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in Chemistry, 6, 30. Available at: [Link]
-
Hangzhou FonLynn Health Technology Co.,Ltd. (n.d.). 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid. Retrieved from [Link]
-
Veeprho Pharmaceuticals. (n.d.). Moxifloxacin Related Compound G. Retrieved from [Link]
-
Sultana, N., Arayne, M. S., & Akhtar, M. (2013). Synthesis and Antimicrobial Chattels of 1-Cyclopropyl-7-[(S,S)-2,8-Diazabicyclo [4.3.0]Non-8-Yl]-6-Fluoro-8- Methoxy-1,4-Dihydro-4-Oxo3-Quinolinecarboxylic Acid Metal Complexes of Biological Interest. JBR Journal of Bio-medical Research, 1(1), 104. Available at: [Link]
-
PubChem. (n.d.). Moxifloxacin. National Center for Biotechnology Information. Retrieved from [Link]
-
Badathala, V. (n.d.). VIJAYAKUMAR B. Research ID. Retrieved from [Link]
-
Frade, V. M. F., et al. (2014). Fluoroquinolone pollution of food, water and soil, and bacterial resistance. Environmental Chemistry Letters, 12(4), 479-497. Available at: [Link]
-
PubChem. (n.d.). 1-cyclopropyl-6-fluoro-8-methoxy-7-((4aS,7aS)-octahydropyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Recent Development in Syntheses of Moxifloxacin and Its Impurities [ccspublishing.org.cn]
- 5. veeprho.com [veeprho.com]
- 6. Moxifloxacin | C21H24FN3O4 | CID 152946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. veeprho.com [veeprho.com]
- 11. store.usp.org [store.usp.org]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid | C14H11F2NO4 | CID 7019465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. applications.emro.who.int [applications.emro.who.int]
An In-Depth Technical Guide to 8-Fluoro-6-methoxymoxifloxacin: Synthesis, Identification, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 8-Fluoro-6-methoxymoxifloxacin, a key related substance of the fourth-generation fluoroquinolone antibiotic, Moxifloxacin. As a Senior Application Scientist, this document synthesizes critical information on the compound's identification, synthesis, and analytical characterization, offering field-proven insights for its effective management in a research and drug development context.
Core Identifiers and Physicochemical Properties
This compound, recognized primarily as Moxifloxacin Impurity D or Moxifloxacin Related Compound D, is a crucial compound to monitor during the synthesis and quality control of Moxifloxacin.[1][2] Its presence can indicate side reactions or degradation, making its accurate identification and quantification essential for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).
A summary of its core identifiers and physicochemical properties is presented in Table 1.
| Identifier | Value | Source |
| CAS Number | 1029364-77-9 | [3][4][5][6] |
| Molecular Formula | C₂₁H₂₄FN₃O₄ | [1][3][5][6] |
| Molecular Weight | 401.43 g/mol | [1][3][5] |
| IUPAC Name | 1-Cyclopropyl-8-fluoro-1,4-dihydro-6-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid | [4][5] |
| Synonyms | Moxifloxacin Impurity D, Moxifloxacin Related Compound D, 8-Fluoro-6-methoxy moxifloxacin | [2][7] |
| Appearance | Pale Yellow to Pale Green Solid | [7] |
Synthesis Pathway and Rationale
The synthesis of this compound is not typically a targeted process in pharmaceutical manufacturing; rather, it is formed as a by-product during the synthesis of Moxifloxacin. A patented method for the preparation of Moxifloxacin Impurity D outlines a synthetic route starting from 2,3,4-trifluoro-5-methoxybenzoic acid.[4] This process involves a series of reactions to construct the core quinolone ring system and subsequently introduce the side chains.
The general synthetic workflow is depicted in the following diagram:
Caption: Generalized synthesis workflow for this compound.
The causality behind these experimental choices lies in the established principles of quinolone synthesis. The initial activation of the carboxylic acid to an acid chloride facilitates the subsequent condensation and cyclization reactions required to form the core quinolone scaffold. The final step involves a nucleophilic aromatic substitution reaction to introduce the bulky side-chain, which is characteristic of Moxifloxacin and its related compounds. The formation of the 8-fluoro isomer likely arises from incomplete or alternative regioselectivity during the synthesis of the quinolone core.
Mechanism of Action: An Extrapolation from Fluoroquinolones
While specific studies on the biological activity of this compound are not extensively available, its mechanism of action can be inferred from its structural similarity to Moxifloxacin and other fluoroquinolones.[][9] Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[][9][10] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.
The proposed mechanism of action is illustrated below:
Caption: Postulated mechanism of action for this compound.
In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[][11] By forming a stable complex with these enzymes and bacterial DNA, fluoroquinolones trap the enzymes in a state where they have cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death.[10] Given that this compound retains the core pharmacophore of a fluoroquinolone, it is highly probable that it possesses some level of antibacterial activity through this same mechanism, although its potency may differ from that of Moxifloxacin.
Analytical Protocol: Quantification of this compound
The accurate quantification of this compound is paramount for quality control in the pharmaceutical industry. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for the separation and determination of Moxifloxacin and its related impurities.[3][5]
Step-by-Step RP-HPLC Methodology
This protocol is a validated method for the analysis of Moxifloxacin and its impurities.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for the specific column and instrument.
-
Flow Rate: Typically 1.0 to 1.5 mL/min.[3]
-
Detection Wavelength: 290 nm.[3]
-
Injection Volume: 10-20 µL.[5]
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., a mixture of the mobile phase). Prepare working standards by serial dilution to construct a calibration curve.
-
Sample Solution: Accurately weigh and dissolve the Moxifloxacin drug substance or product in the diluent to a known concentration.
4. Analysis:
-
Inject the standard solutions to establish the calibration curve.
-
Inject the sample solution.
-
Identify the peak corresponding to this compound based on its retention time relative to the reference standard.
-
Quantify the amount of the impurity in the sample using the calibration curve.
5. System Suitability:
-
Perform system suitability tests to ensure the performance of the chromatographic system. This includes parameters such as resolution between adjacent peaks, tailing factor, and reproducibility of injections.
This self-validating system ensures the accuracy and reliability of the analytical results, which is a cornerstone of trustworthy pharmaceutical development.
Applications in Research and Drug Development
The primary application of this compound is as a reference standard for the analytical testing of Moxifloxacin.[6] Its availability allows for:
-
Method Development and Validation: To develop and validate analytical methods capable of detecting and quantifying this impurity in the presence of the API and other related substances.
-
Quality Control: For routine quality control testing of Moxifloxacin batches to ensure they meet the stringent purity requirements set by regulatory authorities.
-
Stability Studies: To monitor the formation of this impurity during stability studies of the drug substance and product, providing insights into degradation pathways.
While not intended for therapeutic use, the study of such impurities is crucial for understanding the overall safety profile of a drug.
References
-
Jelić, D., et al. (2009). Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis, 50(4), 589-596. [Link]
- A method for preparing moxifloxacin impurity b and impurity d. (2013). CN104211701A.
-
A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms. (2021). Journal of Separation Science, 44(15), 2966-2974. [Link]
-
This compound. gsrs. [Link]
-
8-Fluoro-6-methoxy moxifloxacin. Amerigo Scientific. [Link]
-
This compound. precisionFDA. [Link]
-
Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine. [Link]
-
Mechanism of action of and resistance to quinolones. Veterinary Microbiology. [Link]
-
Fluoroquinolones (Quinolones) Pharmacology Nursing Mnemonic, Mechanism of Action NCLEX. RegisteredNurseRN. [Link]
-
Mechanism of action of quinolone antibiotics. Shomu's Biology. [Link]
Sources
- 1. Pharmacokinetics and metabolism of moxifloxacin. (2000) | P. A. Moise | 50 Citations [scispace.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A method for preparing moxifloxacin impurity b and impurity d - Eureka | Patsnap [eureka.patsnap.com]
- 5. A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and elimination of moxifloxacin after oral and intravenous administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN103467466A - Synthesis method of moxifloxacin hydrochloride impurity - Google Patents [patents.google.com]
- 9. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Foreword: The Imperative of Purity in Fluoroquinolone Synthesis
An In-Depth Technical Guide to the Exploratory Research of Fluoroquinolone Synthesis Byproducts
The advent of fluoroquinolones, which began with the serendipitous discovery of nalidixic acid as a byproduct of chloroquine synthesis, marked a significant leap in antibacterial therapy.[1] Their broad-spectrum activity and favorable pharmacokinetic profiles have established them as mainstays in treating a wide array of bacterial infections.[1][2] However, the chemical complexity inherent in their synthesis presents a formidable challenge: the inevitable formation of byproducts. These impurities, arising from starting materials, intermediates, side reactions, and degradation, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[3]
This guide is designed for researchers, scientists, and drug development professionals dedicated to navigating the intricate landscape of fluoroquinolone synthesis. It moves beyond mere procedural outlines to provide a deep, mechanistic understanding of why byproducts form, how they are regulated, and the robust analytical strategies required for their identification and control. As a self-validating system of protocols and insights, this document is grounded in the principles of scientific integrity, providing a causal link between synthetic choices and their analytical consequences.
The Synthetic Blueprint: Common Pathways and Byproduct Origins
The core structure of fluoroquinolones is a bicyclic system featuring a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid moiety.[2] Modifications at key positions, particularly N-1 and C-7, have given rise to successive generations of these antibiotics with enhanced activity and spectra.[1][2] Most synthetic routes are convergent, often involving the cyclization of a substituted aniline derivative with a suitable three-carbon fragment, followed by nucleophilic substitution at the C-7 position.
A generalized synthetic pathway provides a logical map for anticipating where impurities are most likely to emerge.
Caption: Generalized synthetic workflow for fluoroquinolones highlighting key byproduct formation stages.
A Taxonomy of Impurities: Mechanistic Insights into Byproduct Formation
Understanding the classification and origin of impurities is fundamental to developing effective control strategies. The International Council for Harmonisation (ICH) guidelines classify impurities as organic, inorganic, or residual solvents.[4][5] This guide focuses on organic impurities, which are the most structurally diverse and challenging to control.
Process-Related Impurities
These are byproducts directly resulting from the manufacturing process itself.
-
Starting Materials & Intermediates: Incomplete conversion during steps like condensation (C), cyclization (D), or C-7 substitution (H) can lead to the carryover of starting materials or key intermediates into the final API.
-
Reagents, Ligands, and Catalysts: While often inorganic, some organic reagents or ligands can persist or react to form unique impurities.[4]
Side-Reaction Byproducts
These impurities arise from unintended reaction pathways competing with the desired synthesis.
-
N-Dealkylation: The piperazine ring at C-7 is a common site for oxidative side reactions. For fluoroquinolones with N-alkylated piperazine rings (e.g., Enrofloxacin, Pefloxacin), N-dealkylation can occur, yielding another known fluoroquinolone as a byproduct (e.g., Enrofloxacin transforming to Ciprofloxacin).[6][7] This transformation is particularly relevant as it creates a known active substance as an impurity.
-
Decarboxylation: The C-3 carboxylic acid group is crucial for the antibacterial activity of fluoroquinolones.[8] However, under certain thermal or chemical conditions (e.g., cyanide-mediated reactions), decarboxylation can occur, leading to a significant loss of potency.[8][9]
-
Positional Isomers: During the crucial nucleophilic aromatic substitution step to add the C-7 side chain, trace amounts of positional isomers can form if other positions on the quinolone ring are sufficiently activated.
Degradation Products
These impurities form during manufacturing, storage, or handling due to the inherent chemical instability of the API under certain conditions.
-
Photodegradation: Fluoroquinolones are notoriously sensitive to light.[10] Exposure to UV or sunlight, even under aqueous conditions relevant to surface waters, can rapidly generate a cascade of degradation products.[10][11][12] Common photodegradation pathways include:
-
Oxidative Degradation: The piperazine moiety is also susceptible to oxidation from sources other than light, such as manganese oxides found in the environment or residual oxidizing agents from synthesis.[7][13] This process often involves dealkylation and hydroxylation at the piperazine ring.[7]
Caption: Major degradation and side-reaction pathways for fluoroquinolone byproducts.
The Regulatory Gauntlet: ICH Guidelines for Impurity Control
The control of impurities is not merely a matter of good science; it is a strict regulatory requirement. The ICH Q3A(R2) guideline, "Impurities in New Drug Substances," provides a harmonized framework for reporting, identifying, and qualifying impurities.[4][14][15] Adherence to these guidelines is mandatory for regulatory submission and ensures the safety of the final drug product.
The core of the guideline revolves around three key thresholds, which are determined by the maximum daily dose (MDD) of the drug substance.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| TDI: Total Daily Intake. Data synthesized from ICH Q3A(R2) Guidelines.[4][16] |
-
Reporting Threshold: The level at or above which an impurity must be reported in a regulatory submission.[3][4]
-
Identification Threshold: The level at or above which an impurity's structure must be elucidated.[3][4]
-
Qualification Threshold: The level at or above which an impurity must be assessed for its biological safety.[4][5][17] Qualification is the process of gathering and evaluating data to establish the safety of a specific impurity at a given level.[16]
These thresholds dictate the necessary rigor of analytical investigation. Any impurity approaching these limits requires a robust, validated analytical methodology for accurate quantification and, if necessary, structural characterization.
Analytical Strategies: A Self-Validating Workflow for Impurity Profiling
A successful exploratory study of byproducts relies on a multi-tiered analytical approach that combines high-resolution separation with sensitive and specific detection. The causality behind this workflow is to first separate all components, then quantify known impurities and detect unknown ones, and finally, elucidate the structure of any impurities that exceed identification thresholds.
Caption: Integrated analytical workflow for the identification and qualification of impurities.
Chromatographic Separation: The Foundation
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for impurity profiling due to its high resolving power and applicability to the non-volatile nature of fluoroquinolones.[18][19]
-
Causality of Method Choice: Reversed-phase chromatography (e.g., using a C18 column) is the standard choice. The separation is driven by the differential partitioning of the fluoroquinolone and its byproducts between the nonpolar stationary phase and a polar mobile phase. Byproducts, which often differ in polarity (e.g., a hydroxylated byproduct is more polar, a decarboxylated one is less polar), will have distinct retention times, allowing for separation.
Detection and Quantification
-
HPLC with UV/Diode-Array Detection (DAD): This is the workhorse for routine analysis and quantification.[20][21] The quinolone core has strong UV absorbance, making it readily detectable. A DAD provides spectral information, which can help distinguish peaks and indicate peak purity.
-
HPLC with Fluorescence Detection (FLD): For enhanced sensitivity, FLD is superior.[21] The conjugated ring system of fluoroquinolones makes them naturally fluorescent, allowing for detection at much lower levels than UV.[22]
Identification and Structural Elucidation
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This hyphenated technique is indispensable for identifying unknown impurities.[23][24][25]
-
Causality of Technique: LC-MS provides the molecular weight of an impurity, which is the first critical piece of information for identification. Tandem MS (MS/MS) involves fragmenting the impurity ion and analyzing the resulting fragment ions. This fragmentation pattern acts as a structural fingerprint, allowing for the elucidation of the impurity's chemical structure, often without needing to isolate it.[25] Electrospray ionization (ESI) is the preferred ionization source as it is a soft technique suitable for these polar, non-volatile molecules.[23]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of an impurity that has been isolated (e.g., via preparative HPLC), NMR provides unambiguous information about the molecule's carbon-hydrogen framework.[25]
Field-Proven Experimental Protocols
The following protocols are presented as self-validating systems. The performance of the system (e.g., resolution, peak shape, sensitivity) provides immediate feedback on the quality of the execution.
Protocol 1: HPLC-UV Method for Quantification of Fluoroquinolone Byproducts
Objective: To separate and quantify known and unknown impurities in a fluoroquinolone API relative to the main peak.
Methodology:
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve the fluoroquinolone reference standard and the test sample in a suitable diluent (e.g., mobile phase or a mixture of acetonitrile and water) to a final concentration of approximately 1.0 mg/mL.
-
Prepare a sensitivity solution or a standard at the reporting threshold concentration (e.g., 0.05% of the main sample concentration).
-
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a Diode-Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of an aqueous buffer and an organic solvent. For example:
-
Mobile Phase A: 0.025 M Phosphoric acid in water, pH adjusted to 3.0 with triethylamine (TEA). The acidic pH ensures the carboxylic acid group is protonated, leading to better peak shape. TEA is an ion-pairing agent that masks residual silanols on the column, further improving peak symmetry.[21]
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Gradient Program: A typical gradient might run from 15% B to 80% B over 20-30 minutes to ensure elution of both polar and non-polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C to ensure reproducible retention times.
-
Detection: UV detection at the absorbance maximum of the fluoroquinolone, typically around 280-290 nm.[20]
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the percentage of each impurity using the area percent method, assuming a relative response factor of 1.0 unless otherwise determined.
-
% Impurity = (Area_impurity / Total_Area_all_peaks) * 100
-
Verify that the system can detect the sensitivity solution, confirming its suitability for measuring impurities at the reporting threshold.
-
Protocol 2: LC-MS/MS Method for Identification of Unknown Byproducts
Objective: To obtain the molecular weight and structural fragmentation data for unknown impurities detected above the identification threshold.
Methodology:
-
Sample Preparation:
-
Prepare the sample as described in Protocol 1. The concentration may be adjusted based on instrument sensitivity.
-
-
LC-MS/MS Conditions:
-
Instrument: HPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source.[23][26]
-
Chromatographic Conditions: Use the same or a similar HPLC method as in Protocol 1 to ensure correlation of retention times.
-
MS Ionization: ESI in positive ion mode is typically effective for fluoroquinolones.
-
MS Scan Mode:
-
Full Scan (MS1): Acquire data over a mass range of m/z 100-1000 to detect the molecular ions ([M+H]⁺) of the API and all eluting impurities.
-
Product Ion Scan (MS/MS): Perform a data-dependent acquisition. The instrument automatically selects the most intense ions from the full scan and subjects them to collision-induced dissociation (CID) to generate fragment ions. This provides the MS/MS spectrum needed for structural elucidation.
-
-
-
Data Interpretation:
-
For an unknown peak, extract the [M+H]⁺ ion from the full scan data to determine its molecular weight.
-
Analyze the MS/MS fragmentation pattern. Common fragmentation pathways for fluoroquinolones include losses from the piperazine ring and the loss of CO₂ from the carboxylic acid group.
-
Propose a structure for the impurity that is consistent with the molecular weight, the fragmentation pattern, and known synthetic pathways or degradation mechanisms. For instance, an ion with a mass 44 Da less than the parent API likely corresponds to a decarboxylation byproduct. An ion with a mass 18 Da higher may indicate hydroxylation.
-
Conclusion
The exploratory research of fluoroquinolone synthesis byproducts is a critical exercise in ensuring drug quality and patient safety. It demands a synergistic approach that combines a deep understanding of synthetic organic chemistry, a firm grasp of the regulatory landscape defined by guidelines like ICH Q3A, and proficiency in advanced analytical techniques such as HPLC and LC-MS/MS. By adopting a logical, mechanism-driven approach to impurity profiling, researchers and developers can proactively identify, control, and qualify byproducts, thereby upholding the highest standards of scientific integrity and delivering safer, more effective medicines.
References
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
Brogard, J. M., Jehl, F., Monteil, H., Adloff, M., Blickle, J. F., & Levy, P. (1985). Rapid HPLC assay of fluoroquinolones in clinical specimens. PubMed. Retrieved from [Link]
-
ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
-
Kralova, K., et al. (2022). Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures. Environmental Science and Pollution Research International, 29(10), 13941–13962. Retrieved from [Link]
-
ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]
-
Swar, A., & Shukla, S. (2014). Photochemistry of Fluoroquinolones: A Review. Index Copernicus. Retrieved from [Link]
-
Kralova, K., et al. (2021). Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures. ProQuest. Retrieved from [Link]
-
Hall, L. M., et al. (2004). Antimicrobial activity of fluoroquinolone photodegradation products determined by parallel-line bioassay and high performance liquid chromatography. Journal of Antimicrobial Chemotherapy, 53(2), 213–219. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]
-
Hall, L. M., et al. (2004). Antimicrobial activity of fluoroquinolone photodegradation products determined by parallel-line bioassay and high performance liquid chromatography. Oxford Academic. Retrieved from [Link]
-
Nguyen, H. A. T., et al. (2022). The development of HPLC dual wavelength fluorescence detection method for the simultaneous determination of four fluoroquinolone. Journal of Pharmaceutical and Biomedical Analysis, 215, 114758. Retrieved from [Link]
-
Toujani, E., Belgaied, W., & Toujani, S. (2023). Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection. Methods and Objects of Chemical Analysis, 18(2), 101-108. Retrieved from [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2. Retrieved from [Link]
-
Brogard, J. M., Jehl, F., Monteil, H., Adloff, M., Blickle, J. F., & Levy, P. (1985). Rapid HPLC assay of fluoroquinolones in clinical specimens. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC Methods for the Determination of Fluoroquinolones in Pharmaceutical Formulations and Other Different Matrices. Retrieved from [Link]
-
BfArM. (2023). Guideline on Impurities in new Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Rivera, W. (n.d.). Synthesis of Fluoroquinolone Antibiotics. Química Organica.org. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]
-
Li, S., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Molecules, 29(5), 1146. Retrieved from [Link]
-
FDA. (2008). Guidance for Industry Q3A Impurities in New Drug Substances. Retrieved from [Link]
-
Goswami, L., & Thumma, S. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. Journal of Analytical & Bioanalytical Techniques, 7(6). Retrieved from [Link]
-
Keen, O. S., & Linden, K. G. (2013). Direct Photolysis of Fluoroquinolone Antibiotics at 253.7 nm: Specific Reaction Kinetics and Formation of Equally Potent Fluoroquinolone Antibiotics. Environmental Science & Technology, 47(21), 12267–12275. Retrieved from [Link]
-
Xiao, Y., et al. (2008). Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography A, 1216(4), 685–695. Retrieved from [Link]
-
Reis, A. C., et al. (2014). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1343, 135–143. Retrieved from [Link]
-
Wetzstein, H. G., et al. (2012). Metabolite proving fungal cleavage of the aromatic core part of a fluoroquinolone antibiotic. Applied and Environmental Microbiology, 78(2), 439–447. Retrieved from [Link]
-
Wentland, M. P., et al. (2011). Synthesis and evaluation of 1-cyclopropyl-2-thioalkyl-8-methoxy fluoroquinolones. Bioorganic & Medicinal Chemistry Letters, 21(19), 5948–5951. Retrieved from [Link]
-
Resolvemass Laboratories. (n.d.). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Retrieved from [Link]
-
Kerns, R. J., et al. (2011). Preparation and antibacterial evaluation of decarboxylated fluoroquinolones. Bioorganic & Medicinal Chemistry Letters, 21(19), 5948–5951. Retrieved from [Link]
-
LabRulez LCMS. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry. Retrieved from [Link]
-
de Oliveira, A. R. M., et al. (2023). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS Omega, 8(15), 13639–13651. Retrieved from [Link]
-
G. F. Zhang, et al. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI. Retrieved from [Link]
-
Al-Hiari, Y. M., et al. (2019). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Oriental Journal of Chemistry, 35(4), 1248-1253. Retrieved from [Link]
-
Li, X., et al. (2009). Simultaneous determination of fluoroquinolone antibiotic residues in milk sample by solid-phase extraction-liquid chromatography-tandem mass spectrometry. Journal of Agricultural and Food Chemistry, 57(11), 4535–4539. Retrieved from [Link]
-
Derayea, S. M. (2016). Spectrofluorimetric determination of fluoroquinolones in pharmaceutical preparations. Luminescence, 31(5), 1066–1072. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical methods for the determination of fluoroquinolones in pharmaceutical preparations, biological fluids and degraded solutions. Retrieved from [Link]
-
Goswami, L., & Thumma, S. (2016). Analytical methods for determining third and fourth generation fluoroquinolones: a review. Bohrium. Retrieved from [Link]
-
K. V. Sereda, et al. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Antibiotics, 12(4), 625. Retrieved from [Link]
- Google Patents. (n.d.). CN102276628A - Fluoroquinolone compounds and synthesis method thereof.
-
Jiang, W. T., & Li, Y. (2005). Oxidative transformation of fluoroquinolone antibacterial agents and structurally related amines by manganese oxide. Environmental Science & Technology, 39(14), 5322–5328. Retrieved from [Link]
-
M. I. El-Gamal, et al. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Pharmaceuticals, 15(7), 834. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidative Transformation of Fluoroquinolone Antibacterial Agents and Structurally Related Amines by Manganese Oxide. Retrieved from [Link]
-
Kerns, R. J., et al. (2018). Design, synthesis, and evaluation of novel N-1 fluoroquinolone derivatives: probing for binding contact with the active site. Bioorganic & Medicinal Chemistry Letters, 28(10), 1903–1910. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. pharma.gally.ch [pharma.gally.ch]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oxidative transformation of fluoroquinolone antibacterial agents and structurally related amines by manganese oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation and antibacterial evaluation of decarboxylated fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of 1-cyclopropyl-2-thioalkyl-8-methoxy fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 11. Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures - ProQuest [proquest.com]
- 13. researchgate.net [researchgate.net]
- 14. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 16. fda.gov [fda.gov]
- 17. bfarm.de [bfarm.de]
- 18. researchgate.net [researchgate.net]
- 19. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. moca.net.ua [moca.net.ua]
- 21. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. resolvemass.ca [resolvemass.ca]
- 26. Simultaneous determination of fluoroquinolone antibiotic residues in milk sample by solid-phase extraction-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated Stability-Indicating HPLC-UV Method for the Determination of 8-Fluoro-6-methoxymoxifloxacin
Abstract
This application note describes a robust, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 8-Fluoro-6-methoxymoxifloxacin, a potential impurity and degradation product of Moxifloxacin. The method utilizes a C18 stationary phase with a gradient elution of a phosphate buffer and acetonitrile, with UV detection at 293 nm. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for quality control and stability studies in the pharmaceutical industry. The method demonstrates excellent linearity, accuracy, precision, and specificity, enabling the reliable detection and quantification of this compound in the presence of the active pharmaceutical ingredient (API) and its degradation products.
Introduction
Moxifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical aspect of drug development and manufacturing, as impurities can affect the safety and efficacy of the final product. This compound is a known related substance to Moxifloxacin.[2][3][4] Therefore, a reliable and sensitive analytical method is essential for its detection and quantification to ensure the quality and safety of moxifloxacin-containing products.
This application note provides a detailed protocol for a stability-indicating HPLC-UV method, designed for researchers, scientists, and drug development professionals. The causality behind the experimental choices is explained to provide a deeper understanding of the method's principles. The validation of this method is performed according to the stringent guidelines set by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring its trustworthiness and scientific integrity.[5][6][7]
Chromatographic Conditions
The selection of chromatographic conditions is pivotal for achieving the desired separation and sensitivity. A reversed-phase approach was chosen due to the non-polar nature of the analyte.
Table 1: Optimized HPLC-UV Method Parameters
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard quaternary HPLC system with a UV detector is suitable. |
| Column | C18, 4.6 x 150 mm, 5 µm | C18 columns provide excellent retention and separation for fluoroquinolones.[8] |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH 3.0 (adjusted with phosphoric acid) | The phosphate buffer controls the pH to ensure consistent ionization of the analyte and peak shape. A pH of 3.0 enhances the retention of the analytes on the C18 column.[9] |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase chromatography, providing good elution strength and low UV cutoff. |
| Gradient Elution | 0-5 min: 15% B, 5-15 min: 15-40% B, 15-20 min: 40% B, 20-22 min: 40-15% B, 22-25 min: 15% B | A gradient elution is employed to ensure the elution of both Moxifloxacin and this compound with good resolution and peak shape within a reasonable runtime. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A small injection volume minimizes band broadening. |
| Detection Wavelength | 293 nm | Moxifloxacin and its related compounds exhibit significant UV absorbance around this wavelength, offering good sensitivity.[2] |
| Diluent | Mobile Phase A: Acetonitrile (80:20 v/v) | The diluent is chosen to ensure the solubility of the analyte and compatibility with the mobile phase. |
Experimental Protocols
Preparation of Solutions
1. Buffer Preparation (Mobile Phase A):
-
Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water.
-
Adjust the pH to 3.0 with o-phosphoric acid.
-
Filter through a 0.45 µm nylon filter before use.
2. Standard Stock Solution of this compound (100 µg/mL):
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
3. Standard Working Solution (10 µg/mL):
-
Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to volume with the diluent.
4. Sample Preparation:
-
For drug substance: Accurately weigh a sample equivalent to 10 mg of Moxifloxacin, dissolve in and dilute to 100 mL with the diluent.
-
For drug product (e.g., tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of Moxifloxacin and transfer to a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes, and dilute to volume. Filter a portion of the solution through a 0.45 µm syringe filter before injection.
Method Validation Protocol
The developed method was validated according to ICH Q2(R2) guidelines.[6]
Specificity (Forced Degradation Study)
To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted on a Moxifloxacin sample. The sample was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.
-
Acid Hydrolysis: 1 mL of 1 N HCl was added to 1 mL of the sample stock solution and kept at 80°C for 2 hours. The solution was then neutralized with 1 N NaOH and diluted with the diluent.
-
Base Hydrolysis: 1 mL of 1 N NaOH was added to 1 mL of the sample stock solution and kept at 80°C for 2 hours. The solution was then neutralized with 1 N HCl and diluted with the diluent.
-
Oxidative Degradation: 1 mL of 30% H₂O₂ was added to 1 mL of the sample stock solution and kept at room temperature for 24 hours.
-
Thermal Degradation: The solid drug substance was kept in an oven at 105°C for 48 hours.
-
Photolytic Degradation: The drug substance was exposed to UV light (254 nm) for 48 hours.
The stressed samples were then analyzed using the proposed HPLC method. The peak purity of the this compound peak was evaluated to ensure no co-eluting peaks.
Linearity
The linearity of the method was evaluated by analyzing a series of solutions of this compound at five different concentrations ranging from the Limit of Quantification (LOQ) to 150% of the target concentration (e.g., 0.5, 1, 5, 10, and 15 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
Accuracy (% Recovery)
The accuracy of the method was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The analysis was performed in triplicate at each level, and the percentage recovery was calculated.
Precision
-
Repeatability (Intra-day Precision): Six replicate injections of the standard solution (10 µg/mL) were performed on the same day, and the relative standard deviation (%RSD) of the peak areas was calculated.
-
Intermediate Precision (Inter-day Precision): The repeatability study was performed on a different day by a different analyst to assess the intermediate precision. The %RSD between the two sets of data was calculated.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations: LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness
The robustness of the method was evaluated by intentionally varying the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and pH of the mobile phase (±0.1 units). The effect on the retention time and peak area of this compound was observed.
Data Presentation
Table 2: Summary of Validation Parameters
| Validation Parameter | Acceptance Criteria | Observed Results |
| Specificity | No interference at the retention time of the analyte. Peak purity > 0.99. | Passed |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | - | 0.5 - 15 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD (µg/mL) | - | 0.15 |
| LOQ (µg/mL) | - | 0.50 |
| Robustness | System suitability parameters are met. | The method is robust within the tested parameters. |
Visualizations
Caption: Experimental Workflow for HPLC Method Development and Validation.
Caption: Logical Relationship of HPLC Method Validation Parameters.
Conclusion
The HPLC-UV method described in this application note is a reliable, accurate, and precise tool for the quantitative determination of this compound. The method has been successfully validated according to ICH guidelines, demonstrating its suitability for routine quality control analysis and stability studies of Moxifloxacin drug substance and drug products. The stability-indicating nature of the method ensures that the analyte can be accurately quantified in the presence of degradation products, which is crucial for ensuring the safety and quality of pharmaceutical products.
References
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
- Toujani, E., Belgaied, W., & Toujani, S. (2023). Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection. Methods and Objects of Chemical Analysis, 18(2), 101-108.
- U.S. Food and Drug Administration.
- Chan, C. Y., Lam, A. W., & French, G. L. (1989). Rapid HPLC assay of fluoroquinolones in clinical specimens. Journal of Antimicrobial Chemotherapy, 23(4), 597–604.
-
Chan, C. Y., Lam, A. W., & French, G. L. (1989). Rapid HPLC assay of fluoroquinolones in clinical specimens. PubMed. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link]
- The development of HPLC dual wavelength fluorescence detection method for the simultaneous determination of four fluoroquinolone. (2022).
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
- Determination of Fluoroquinolones in Milk by High-Performance Liquid Chromatography Using Mixed-Templates Imprinted Polymer Extraction. (2014).
-
Al-Dgither, S., Al-Rashood, K., & Abdel-Hay, M. (2011). validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma. PMC. [Link]
-
Al-Dgither, S., Al-Rashood, K., & Abdel-Hay, M. (2011). Validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma. SciELO. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
Implementation of HILIC-UV technique for the determination of moxifloxacin and fluconazole in raw materials and pharmaceutical eye gel. (2022). PMC. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
- Dewani, A. P., et al. (2011). Development and Validation of RP-HPLC Method for the Determination of Moxifloxacin in Presence of Its Degradation Products.
-
Development and Validation of Assay Method for the Estimation of Moxifloxacin in Bulk and Pharmaceutical Formulations by RP-HPLC. (2024). ChemRxiv. [Link]
-
precisionFDA. This compound. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
Sources
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. scielo.br [scielo.br]
Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of Moxifloxacin Impurity D
Abstract
This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Moxifloxacin Impurity D in bulk drug substance. Moxifloxacin and its positional isomer, Impurity D, are chromatographically separated on a C18 stationary phase and quantified using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The method demonstrates excellent linearity, accuracy, and precision, meeting the stringent requirements for pharmaceutical quality control as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2] This protocol provides drug development professionals and quality control scientists with a reliable, validated workflow for monitoring this critical process-related impurity, ensuring the safety and efficacy of Moxifloxacin drug products.
Introduction
Moxifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[3] Its efficacy and safety profile have established it as a critical therapeutic agent for treating a range of infections, including respiratory and skin infections. The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final drug product.[2] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate the identification, quantification, and control of impurities.[1][4][5]
Moxifloxacin Impurity D, chemically known as 1-Cyclopropyl-8-fluoro-6-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a positional isomer of the parent drug.[6][] As isomers, both compounds share the same molecular weight and elemental composition (C₂₁H₂₄FN₃O₄, MW: 401.44), making their differentiation and quantification challenging without highly specific analytical techniques.[] The structural similarity necessitates a method that provides both high-resolution chromatographic separation and unequivocal mass spectrometric identification.
This application note presents a comprehensive protocol for the analysis of Moxifloxacin Impurity D using LC-MS/MS. This technique was selected for its superior sensitivity and specificity, which are essential for quantifying impurities at trace levels.[8] The method has been developed and validated according to the ICH Q2(R2) guidelines, ensuring it is fit for its intended purpose in a regulated environment.[9][10][11]
Experimental Protocol
Materials and Reagents
-
Moxifloxacin Hydrochloride Reference Standard (USP or EP grade)
-
Moxifloxacin Impurity D Reference Standard (CAS: 1029364-77-9)[]
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (≥99%, LC-MS Grade)
-
Deionized Water (≥18.2 MΩ·cm)
-
0.1% Phosphoric acid for stock solution preparation[12]
Standard and Sample Preparation
Causality: Stock solutions are prepared in a dilute acid to ensure the solubility and stability of the quinolone compounds.[12] Serial dilutions in the mobile phase initial conditions ensure compatibility with the LC system and minimize solvent effects during injection.
Protocol: Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Moxifloxacin HCl and Moxifloxacin Impurity D reference standards into separate 10 mL volumetric flasks. Dissolve and dilute to volume with 0.1% phosphoric acid in 50:50 methanol/water.
-
Intermediate Stock Solution (100 µg/mL): Pipette 1 mL of each primary stock solution into a 10 mL volumetric flask and dilute to volume with the same diluent.
-
Working Standard Mixture (10 µg/mL): Pipette 1 mL of each intermediate stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase A (0.1% Formic Acid in Water).
-
Calibration Curve Standards: Perform serial dilutions of the Working Standard Mixture with Mobile Phase A to prepare calibration standards ranging from approximately 1 ng/mL to 500 ng/mL. This range should bracket the expected impurity concentration levels.
Protocol: Preparation of Test Sample (from Bulk Drug Substance)
-
Accurately weigh 25 mg of the Moxifloxacin bulk drug substance into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent (0.1% phosphoric acid in 50:50 methanol/water) and sonicate for 10 minutes to dissolve.
-
Dilute to volume with the diluent to achieve a final Moxifloxacin concentration of 500 µg/mL.
-
Filter the solution through a 0.22 µm PVDF syringe filter into an LC autosampler vial for analysis.
LC-MS/MS Instrumentation and Conditions
Causality: A reversed-phase C18 column is chosen for its ability to effectively separate the moderately polar Moxifloxacin and its isomeric impurity.[13][14] A gradient elution is employed to ensure sharp peak shapes and adequate resolution. The addition of formic acid to the mobile phase acidifies the eluent, promoting protonation of the analytes and enhancing signal intensity in positive ion electrospray ionization (ESI+).[15][16] The MRM transitions are selected based on the characteristic fragmentation of the protonated parent molecules, providing a high degree of selectivity and sensitivity for quantification.[17][18]
Table 1: Optimized LC-MS/MS Method Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Waters XTerra C18 (150 x 4.6 mm, 5 µm) or equivalent[19] |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-2 min (10% B), 2-15 min (10-60% B), 15-16 min (60-10% B), 16-20 min (10% B) |
| Flow Rate | 0.7 mL/min[16] |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| MS System | Agilent 6495D Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 300 °C |
| Gas Flow | 12 L/min |
| Nebulizer Pressure | 45 psi |
| Capillary Voltage | 4000 V |
| MRM Transitions | Precursor Ion (m/z) |
| Moxifloxacin | 402.2 |
| 402.2 | |
| Moxifloxacin Impurity D | 402.2 |
| 402.2 |
Results and Discussion
Method Validation
The analytical method was validated in accordance with ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[11][20] The validation encompassed specificity, linearity, range, accuracy, precision, and limit of quantitation (LOQ).
-
Specificity: The method's specificity was confirmed by the unique retention times and the specific MRM transitions for Moxifloxacin and Impurity D. Chromatographic separation ensures that even though they are isomers with the same precursor mass, they are quantified independently. The use of a quantifier and qualifier ion for each analyte provides an additional layer of confirmation.
-
Limit of Quantitation (LOQ): The LOQ was established as the lowest concentration on the calibration curve that could be quantified with acceptable precision and accuracy (RSD ≤ 20%). The method achieved an LOQ of 2.5 ng/mL, demonstrating high sensitivity.[21]
-
Linearity and Range: The method showed excellent linearity over the concentration range of 2.5 ng/mL to 500 ng/mL, with a correlation coefficient (r²) consistently greater than 0.995.
-
Accuracy and Precision: Accuracy was assessed by spiking the bulk drug substance with known concentrations of Impurity D at three levels (low, medium, high). The recovery was found to be within 95-105%. Precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies, with the relative standard deviation (%RSD) being less than 5% at all levels.[9]
Table 2: Summary of Method Validation Performance
| Validation Parameter | Result | Acceptance Criteria (ICH)[20] |
| Specificity | Baseline separation achieved; Confirmed by qualifier ion ratios | Method is selective for analyte |
| Linearity (r²) | > 0.995 | ≥ 0.99 |
| Range | 2.5 - 500 ng/mL | As per application |
| Limit of Quantitation (LOQ) | 2.5 ng/mL | Signal-to-Noise ≥ 10 |
| Accuracy (% Recovery) | 97.8% - 103.5% | Typically 80-120% |
| Precision (%RSD) | < 5.0% | Typically ≤ 15% |
Experimental Workflow Visualization
The overall analytical process, from sample preparation to data reporting, is a systematic workflow designed to ensure data integrity and reproducibility.
Caption: Workflow for the LC-MS/MS analysis of Moxifloxacin Impurity D.
Conclusion
An efficient, sensitive, and specific LC-MS/MS method for the quantification of Moxifloxacin Impurity D has been successfully developed and validated. The method demonstrates excellent performance characteristics that are compliant with ICH guidelines for analytical procedure validation. The combination of high-resolution chromatography and tandem mass spectrometry allows for the reliable analysis of this critical impurity, even in the presence of a large excess of the isomeric active pharmaceutical ingredient. This application note provides a complete and robust protocol that can be readily implemented in quality control laboratories for routine batch release and stability testing of Moxifloxacin.
References
-
Guo, Z., Wang, J., & Wu, Z. (2014). Fragmentation of Moxifloxacin and Its Analogs by Electrospray Ionization Time-of-Flight Mass Spectrometry. Analytical Letters, 47(18), 2964-2975. Available at: [Link]
-
Semantic Scholar. (2014). Mass Spectrometry FRAGMENTATION OF MOXIFLOXACIN AND ITS ANALOGS BY ELECTROSPRAY IONIZATION TIME-OF-FLIGHT MASS SPECTROMETRY. Available at: [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
GMP Insiders. (n.d.). Impurities In Pharmaceuticals: Types, Regulations And Strategies. Retrieved from [Link]
-
Djurdjevic, P., et al. (2009). Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 117-126. Available at: [Link]
-
PubMed. (2009). Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. Available at: [Link]
-
European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]
-
AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Molnar Institute. (2009). A RP-HPLC method for the separation and determination of impurities of moxifloxacin... Available at: [Link]
-
ResearchGate. (2014). Fragmentation of Moxifloxacin and Its Analogs by Electrospray Ionization Time-of-Flight Mass Spectrometry. Available at: [Link]
-
U.S. Food and Drug Administration. (2008). Guidance for Industry Q3A Impurities in New Drug Substances. Available at: [Link]
-
ResearchGate. (n.d.). Fragmentation of Moxifloxacin and Its Analogs by Electrospray Ionization Time-of-Flight Mass Spectrometry | Request PDF. Retrieved from [Link]
-
PubMed. (2021). A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms. Available at: [Link]
-
Knors Pharma. (2024). Reference Standards for Impurities in Pharmaceuticals. Available at: [Link]
-
SynZeal. (n.d.). Moxifloxacin EP Impurity D. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2006). Preparation and LC/MS/MS Analysis of Honey for Fluoroquinolone Residues. Available at: [Link]
-
ResearchGate. (n.d.). Production spectra (MS/MS) of moxifloxacin hydrochloride (A) (m/z 402.3 > 384.2)... Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 2. Structure of moxifloxacin and related impurities with abbreviations. Retrieved from [Link]
-
Journal of Food and Drug Analysis. (n.d.). Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry. Retrieved from [Link]
-
YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available at: [Link]
-
International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
LabRulez LCMS. (n.d.). Quantitation of N-Nitroso Moxifloxacin in 400 mg Moxifloxacin Tablet Formulation. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
Macedonian Pharmaceutical Bulletin. (2020). Determination of fluoroquinolone antibacterial residues in milk by LC-MS/MS method. Available at: [Link]
-
Waters Corporation. (n.d.). LC–MS Determination of Fluoroquinolone Antibiotics in Beef Tissue Using the Atlantis dC18 Column. Available at: [Link]
-
Frontiers. (n.d.). Using Targeted Liquid Chromatography-Tandem Mass Spectrometry to Rapidly Detect β-Lactam, Aminoglycoside, and Fluoroquinolone Resistance Mechanisms in Blood Cultures Growing E. coli or K. pneumoniae. Retrieved from [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. Available at: [Link]
-
SynThink Research Chemicals. (n.d.). Moxifloxacin EP Impurities & USP Related Compounds. Retrieved from [Link]
-
Gvpbiolifesciences. (n.d.). Moxifloxacin EP Impurity D. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation and identification of moxifloxacin impurities in drug substance by high-performance liquid chromatography... | Request PDF. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). moxifloxacin hydrochloride and its Impurities. Retrieved from [Link]
-
National Institutes of Health. (n.d.). validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma. Retrieved from [Link]
-
Amazon S3. (n.d.). Liquid chromatography-tandem mass spectrometry for the quantification of moxifloxacin, ciprofloxacin, daptomycin, caspofungin, a. Retrieved from [Link]
-
Springer. (2020). Development and validation of a simple LC-MS/MS method for simultaneous determination of moxifloxacin, levofloxacin, prothionamide. Available at: [Link]
Sources
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. Moxifloxacin EP Impurity D | 2252446-69-6 | SynZeal [synzeal.com]
- 8. knorspharma.com [knorspharma.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. database.ich.org [database.ich.org]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. molnar-institute.com [molnar-institute.com]
- 13. researchgate.net [researchgate.net]
- 14. A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preparation and LC/MS/MS Analysis of Honey for Fluoroquinolone Residues | FDA [fda.gov]
- 16. jfda-online.com [jfda-online.com]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. database.ich.org [database.ich.org]
- 21. lcms.labrulez.com [lcms.labrulez.com]
Application Note: A Validated Stability-Indicating HPLC Method for the Quantitative Determination of 8-Fluoro-6-methoxymoxifloxacin in Moxifloxacin Hydrochloride Bulk Drug
Introduction
Moxifloxacin is a fourth-generation fluoroquinolone antibiotic renowned for its broad-spectrum activity against a wide range of bacterial pathogens.[1] As with any active pharmaceutical ingredient (API), ensuring the purity of Moxifloxacin bulk drug is paramount to its safety and efficacy. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate the identification and quantification of impurities.[2]
One such process-related impurity is 8-Fluoro-6-methoxymoxifloxacin, also known as Moxifloxacin EP Impurity D.[3][4] Its structural similarity to the parent moxifloxacin molecule necessitates a highly specific and sensitive analytical method for accurate quantification. This application note details a robust, validated, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound in Moxifloxacin HCl bulk drug substance. The methodology is designed for use in quality control and drug development environments, adhering to the principles of ICH Q2(R1) for analytical method validation.[5][6]
Scientific Principles and Method Rationale
The chosen analytical technique is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This approach is ideally suited for this application for several key reasons:
-
Specificity and Selectivity: RP-HPLC excels at separating structurally similar compounds.[7][8] By optimizing the mobile phase and stationary phase, a C18 column can effectively resolve this compound from the main Moxifloxacin API peak and other potential degradation products.
-
Sensitivity: Fluoroquinolones possess strong chromophores, allowing for sensitive detection using a standard UV-Vis spectrophotometer. Moxifloxacin exhibits a significant absorbance maximum around 293-294 nm, providing an excellent wavelength for the sensitive detection of both the API and its related impurities.[9][10][11]
-
Quantitative Accuracy: HPLC provides a linear response over a wide concentration range, enabling precise and accurate quantification of the impurity, even at low levels.
-
Regulatory Acceptance: HPLC is the gold standard for impurity profiling in the pharmaceutical industry and is extensively referenced in pharmacopeias like the United States Pharmacopeia (USP).[12][13][14]
The method employs a phosphate buffer to control the pH of the mobile phase. This is critical because the ionization state of the acidic quinolone and basic amine moieties in both moxifloxacin and its impurity significantly influences their retention time and peak shape. Maintaining a consistent pH ensures reproducible chromatography. Methanol is used as the organic modifier to elute the analytes from the C18 column.
Materials and Reagents
-
Reference Standards:
-
Moxifloxacin Hydrochloride (USP Reference Standard or equivalent)
-
This compound (Certified Reference Material)
-
-
Solvents and Chemicals:
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Water (HPLC Grade or Milli-Q)
-
-
Diluent: A mixture of Water and Methanol (80:20 v/v) was chosen for its excellent solubilizing properties for both the API and the impurity.
Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 25 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Methanol |
| Elution Mode | Isocratic |
| Composition | Mobile Phase A : Mobile Phase B (55:45 v/v)[15] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 293 nm[15][16] |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Experimental Protocols
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter before use.
-
Standard Stock Solution (Impurity): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate to dissolve, and dilute to volume with diluent. This yields a concentration of 100 µg/mL.
-
Standard Solution (For Quantification): Dilute 1.0 mL of the Standard Stock Solution to 100 mL with diluent to obtain a final concentration of 1.0 µg/mL.
-
Sample Solution (Bulk Drug): Accurately weigh about 100 mg of Moxifloxacin HCl bulk drug into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 10 minutes to ensure complete dissolution, and dilute to volume with diluent. This yields a nominal concentration of 1000 µg/mL of Moxifloxacin HCl.
Analytical Workflow
The following diagram outlines the complete analytical procedure from sample preparation to result calculation.
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must be verified. Inject the Standard Solution (1.0 µg/mL) five times and evaluate the results against the criteria below, which are based on USP General Chapter <621>.[12][17]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | Not more than 2.0 | Ensures peak symmetry and good chromatographic performance. |
| % RSD of Peak Area | Not more than 5.0% | Demonstrates the precision of the injection and system response. |
| Resolution (Rs) | Not less than 2.0 between Moxifloxacin and the impurity peak (requires a spiked sample for initial validation) | Confirms that the impurity is well-separated from the main API peak. |
Method Validation Protocol (ICH Q2(R1))
The analytical method was fully validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[5][18]
Specificity (Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of other components. Forced degradation studies were conducted on the Moxifloxacin HCl bulk drug to demonstrate the stability-indicating nature of the method.[19][20][21] The sample was subjected to the following stress conditions:
-
Acid Hydrolysis: 1 mL of 1N HCl at 60°C for 2 hours.
-
Base Hydrolysis: 1 mL of 1N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 1 mL of 30% H₂O₂ at room temperature for 4 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
In all cases, the method was able to separate the this compound peak from the main Moxifloxacin peak and all degradation products formed, as confirmed by PDA peak purity analysis.
Linearity
The linearity of the method was evaluated by analyzing six concentrations of this compound ranging from the Limit of Quantitation (LOQ) to 150% of the target analytical concentration (e.g., 0.2 µg/mL to 1.5 µg/mL). The calibration curve of peak area versus concentration should have a correlation coefficient (R²) of ≥ 0.999.
Accuracy (Recovery)
Accuracy was determined by spiking the Moxifloxacin HCl bulk drug sample with known amounts of the impurity standard at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery was calculated for each level.
| Spike Level | Acceptance Criteria (% Recovery) |
| 50% | 90.0% - 110.0% |
| 100% | 95.0% - 105.0% |
| 150% | 95.0% - 105.0% |
Precision
-
Repeatability (Intra-day Precision): Six separate sample preparations from the same batch of Moxifloxacin HCl were analyzed on the same day. The Relative Standard Deviation (%RSD) of the impurity content was calculated.
-
Intermediate Precision (Inter-day Precision): The repeatability test was repeated on a different day by a different analyst using different equipment.
The acceptance criterion for both tests is a %RSD of not more than 10.0%.
LOD & LOQ
-
Limit of Detection (LOD): The lowest concentration of the impurity that can be detected but not necessarily quantitated. Determined to be a signal-to-noise ratio of 3:1.
-
Limit of Quantitation (LOQ): The lowest concentration of the impurity that can be quantified with acceptable precision and accuracy. Determined to be a signal-to-noise ratio of 10:1.
Robustness
The robustness of the method was assessed by making small, deliberate variations to the chromatographic conditions, such as:
-
Flow Rate (± 0.1 mL/min)
-
Mobile Phase pH (± 0.2 units)
-
Column Temperature (± 2°C)
-
Mobile Phase Composition (± 2% absolute)
The system suitability parameters were checked under each varied condition and should remain within the acceptance criteria.
The logical relationship and hierarchy of these validation parameters are illustrated below.
Data Analysis and Calculation
The percentage of this compound in the Moxifloxacin HCl bulk drug is calculated using the external standard method with the following formula:
Impurity (%) = (AT / AS) × (WS / WT) × (P / 100) × D × 100
Where:
-
AT = Peak area of the impurity in the Sample Solution chromatogram.
-
AS = Average peak area of the impurity in the Standard Solution chromatogram.
-
WS = Weight of the impurity reference standard used (mg).
-
WT = Weight of the Moxifloxacin HCl bulk drug sample used (mg).
-
P = Purity of the impurity reference standard (%).
-
D = Dilution factor for the standard solution (e.g., 1/1000 for the two-step dilution).
Conclusion
The RP-HPLC method described in this application note is demonstrated to be simple, specific, accurate, precise, and robust for the quantitative determination of the this compound impurity in Moxifloxacin HCl bulk drug. The method was validated according to ICH guidelines and its stability-indicating capability was confirmed through forced degradation studies. This protocol is suitable for routine quality control analysis and for ensuring the purity and safety of Moxifloxacin API in a regulated pharmaceutical environment.
References
-
Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]
-
Title: New Spectrophotometric Methods for the Determination of Moxifloxacin in Pharmaceutical Formulations Source: ResearchGate URL: [Link]
-
Title: <621> CHROMATOGRAPHY Source: USP-NF URL: [Link]
-
Title: Development and Validation of UV-Spectrophotometric Methods for Determination of Moxifloxacin HCL in Bulk and Pharmaceutical Formulations Source: Der Pharma Chemica URL: [Link]
-
Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]
-
Title: New spectrophotometric methods for the determination of moxifloxacin in pharmaceutical formulations Source: PubMed URL: [Link]
-
Title: USP <621> Chromatography Source: DSDP Analytics URL: [Link]
-
Title: Degradation Studies of Different Brands of Moxifloxacin Available in the Market Source: ResearchGate URL: [Link]
-
Title: Degradation Study of Different Brands of Moxifloxacin by UV-Spectroscopy Source: International Journal of Pharmacy and Analytical Research URL: [Link]
-
Title: UV Spectrophotometric Method for Estimation of Moxifloxacin HCl in Tablet Dosage Form and Comparative Study of its Different Brands Source: SciSpace URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Quality Guidelines Source: ICH URL: [Link]
-
Title: Spectrophotometric Estimation of Moxifloxacin in Bulk and its Pharmaceutical Formulations Source: PharmacologyOnLine URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
-
Title: A validated RP HPLC method for the analysis of Moxifloxacin Hydrochloride in pharmaceutical dosage forms and stability studies Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
-
Title: validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma Source: PMC - NIH URL: [Link]
-
Title: Method Development and Validation for estimation of Moxifloxacin HCl in tablet dosage form by RP-HPLC method Source: Walsh Medical Media URL: [Link]
-
Title: Method Development, Validation and Forced Degradation Studies For the Determination of Moxifloxacin in Bulk and Pharmaceutical Dosage Forms Using UV Spectroscopy Source: Asian Journal of Pharmaceutical Research and Development URL: [Link]
-
Title: Development and Validation of Assay Method for the Estimation of Moxifloxacin in Bulk and Pharmaceutical Formulations by RP-HPLC Source: Indian Journal of Pharmacy Practice URL: [Link]
-
Title: Development and Validation of RP-HPLC Method for the Determination of Moxifloxacin in Presence of Its Degradation Products Source: ResearchGate URL: [Link]
-
Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]
-
Title: DEVELOPMENT AND VALIDATION FOR HPLC METHOD OF ESTIMATION OF MOXIFLOXACIN IN EYE DROP FORMULATION Source: International Journal of Research Trends and Innovation URL: [Link]
-
Title: VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) Source: ICH URL: [Link]
-
Title: Method Development, Validation and Forced Degradation Studies For the Determination Of Moxifloxacin In Bulk And Pharmaceutical Dosage Forms Using UV Spectroscopy Source: Asian Journal of Pharmaceutical Research and Development URL: [Link]
-
Title: Recent trends in the impurity profile of pharmaceuticals Source: PMC - NIH URL: [Link]
-
Title: Spectra of standard solutions of impurities: 1 = fluoroquinolonic acid; 2 = desfluoro compound Source: ResearchGate URL: [Link]
-
Title: Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation Source: MDPI URL: [Link]
-
Title: Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones Source: NIH URL: [Link]
-
Title: this compound Source: precisionFDA URL: [Link]
-
Title: Lipophilicity Determination of Quaternary (Fluoro)Quinolones by Chromatographic and Theoretical Approaches Source: PMC - NIH URL: [Link]
- Title: Synthesis method of moxifloxacin hydrochloride impurity Source: Google Patents URL
-
Title: this compound Source: GSRS URL: [Link]
Sources
- 1. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation [mdpi.com]
- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Fluoro-6-methoxy Moxifloxacin Dihydrochloride | 1029364-77-9 [chemicalbook.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. starodub.nl [starodub.nl]
- 7. <621> CHROMATOGRAPHY [drugfuture.com]
- 8. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. scispace.com [scispace.com]
- 11. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 12. usp.org [usp.org]
- 13. agilent.com [agilent.com]
- 14. dsdpanalytics.com [dsdpanalytics.com]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. ijopp.org [ijopp.org]
- 17. Chromatography [usp.org]
- 18. database.ich.org [database.ich.org]
- 19. researchgate.net [researchgate.net]
- 20. Degradation Study of Different Brands of Moxifloxacin by UV-Spectroscopy | International Journal of Pharmacy and Analytical Research [ijpar.com]
- 21. jocpr.com [jocpr.com]
Application Note: Utilization of 8-Fluoro-6-methoxymoxifloxacin as a Reference Standard for Pharmaceutical Quality Control
Abstract: This document provides a comprehensive technical guide for researchers, analytical scientists, and drug development professionals on the application of 8-Fluoro-6-methoxymoxifloxacin as a certified reference standard. The primary focus is its use in the identification and quantification of this specific impurity in Moxifloxacin active pharmaceutical ingredients (API) and finished drug products. Detailed protocols for reversed-phase high-performance liquid chromatography (RP-HPLC) are presented, alongside principles of method validation and data interpretation, to ensure analytical accuracy and regulatory compliance.
Introduction: The Imperative of Impurity Profiling in Fluoroquinolones
Moxifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against various pathogens.[1] In the manufacturing and storage of any active pharmaceutical ingredient (API), the formation of process-related impurities and degradation products is inevitable. These impurities, even in trace amounts, can impact the safety and efficacy of the final drug product. Therefore, regulatory bodies worldwide mandate stringent control over these substances.[2]
This compound is a known process-related impurity of Moxifloxacin.[3] It is officially listed in major pharmacopeias, often designated as Moxifloxacin Impurity D in the European Pharmacopoeia (EP) or Moxifloxacin Related Compound D in the United States Pharmacopeia (USP).[3][4] The accurate detection and quantification of this impurity are critical for batch release testing, stability studies, and ensuring the overall quality of Moxifloxacin.
This application note details the use of a well-characterized this compound reference standard as an indispensable tool for analytical chemists. The use of a primary or certified secondary reference material is the cornerstone of generating reliable, reproducible, and defensible analytical data.[5][6][7]
Physicochemical Characteristics of the Reference Standard
A thorough understanding of the reference material's properties is fundamental to its correct application.
| Property | Description |
| Chemical Name | 1-Cyclopropyl-8-fluoro-1,4-dihydro-6-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid[8][9] |
| Synonyms | Moxifloxacin EP Impurity D, Moxifloxacin USP Related Compound D[3][4] |
| CAS Number | 1029364-77-9[3][8] |
| Molecular Formula | C₂₁H₂₄FN₃O₄[4][10] |
| Molecular Weight | 401.43 g/mol [4][10] |
| Typical Appearance | Pale Yellow to Pale Green Solid[3] |
The Foundational Role of a Reference Standard in Analytical Assays
In quantitative analysis, a reference standard serves as the calibrator or benchmark against which the analyte in a sample is measured.[7] Its role is multifaceted and critical for the entire analytical lifecycle:
-
Qualitative Identification: The primary identification of an impurity peak in a sample chromatogram is achieved by comparing its retention time with that of the certified reference standard run under identical conditions.
-
Quantitative Analysis: The concentration of the impurity is calculated by comparing the instrumental response (e.g., peak area) of the impurity in the sample to the response of the reference standard at a known concentration.[7]
-
Method Validation: Reference standards are essential for validating the performance of analytical methods, including parameters like specificity, linearity, accuracy, and precision, as mandated by ICH guidelines.[11][12]
-
System Suitability Testing (SST): Before any analysis, a solution containing the main API and the impurity reference standard is often used to verify that the analytical system (e.g., HPLC) is performing adequately and can effectively separate the components of interest.[13]
Analytical Application: Quantification via RP-HPLC
The most common technique for analyzing Moxifloxacin impurities is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The method leverages the differential partitioning of Moxifloxacin and its related compounds between a nonpolar stationary phase and a polar mobile phase to achieve separation.
Experimental Workflow
The overall process, from standard preparation to final result calculation, follows a systematic and controlled sequence to ensure data integrity.
Caption: Workflow for impurity analysis using a reference standard.
Detailed Experimental Protocol
This protocol is a representative method and may require optimization based on the specific HPLC system and column used.
A. Materials and Instrumentation
-
Reference Standard: this compound (Certified Purity ≥98%)
-
Test Article: Moxifloxacin HCl API or finished product
-
Instrumentation: HPLC system with gradient pump, autosampler, column thermostat, and Photodiode Array (PDA) or UV-Vis Detector.
-
Solvents: HPLC-grade acetonitrile and methanol.
-
Reagents: Potassium dihydrogen orthophosphate, phosphoric acid, triethylamine, and HPLC-grade water.
B. Chromatographic Conditions The following conditions have been shown to be effective for the separation of Moxifloxacin and its related substances.[13][14][15]
| Parameter | Condition | Rationale |
| Column | Waters C18 XTerra (or equivalent L1 packing), 4.6 x 150 mm, 5 µm | A C18 stationary phase provides excellent hydrophobic retention and separation for fluoroquinolones. |
| Mobile Phase A | 0.01 M Potassium dihydrogen phosphate buffer, pH adjusted to 6.0 with phosphoric acid. | The buffered aqueous phase controls the ionization state of the analytes, ensuring consistent retention times. |
| Mobile Phase B | Acetonitrile | The organic modifier used to elute compounds from the column. |
| Elution Mode | Isocratic or Gradient | An isocratic method (e.g., 90:10 v/v Mobile Phase A:B) can be effective.[14] A gradient may be needed for complex impurity profiles. |
| Flow Rate | 1.0 - 1.5 mL/min[14][15] | A standard flow rate to ensure optimal separation efficiency and reasonable run times. |
| Column Temperature | 30 - 45 °C[14][15] | Thermostatting the column improves peak shape and reproducibility of retention times. |
| Detection Wavelength | 290 nm[14] or 230 nm[15] | Moxifloxacin and its impurities exhibit strong UV absorbance at these wavelengths, providing good sensitivity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
C. Preparation of Solutions
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 70:30 ratio is a suitable diluent.[15]
-
Reference Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent. Sonicate if necessary.
-
Working Standard Solution (e.g., 1.0 µg/mL): Dilute the stock solution appropriately with diluent. This concentration is typically representative of a 0.1% impurity level relative to a 1 mg/mL API solution.
-
System Suitability Solution (SSS): Prepare a solution containing Moxifloxacin HCl (~1.0 mg/mL) and spike it with this compound to a final concentration of ~1.0 µg/mL. This solution is critical to confirm the resolution between the main peak and the impurity peak.[13]
-
Test Sample Solution: Accurately weigh an amount of Moxifloxacin HCl API or powdered tablets equivalent to ~100 mg of Moxifloxacin and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent. Filter the solution through a 0.45 µm nylon filter before injection.
D. Data Analysis and Calculation
-
Identification: Confirm the identity of the this compound peak in the sample chromatogram by comparing its retention time (RT) to that of the reference standard. The RT should match within a narrow, pre-defined window (e.g., ±2%).
-
Quantification: Calculate the percentage of the impurity in the test sample using the external standard formula:
% Impurity = (Areaspl / Areastd) × (Concstd / Concspl) × Puritystd × 100
Where:
-
Areaspl = Peak area of the impurity in the sample solution
-
Areastd = Peak area of the impurity in the working standard solution
-
Concstd = Concentration of the reference standard (e.g., in mg/mL)
-
Concspl = Concentration of the Moxifloxacin sample (e.g., in mg/mL)
-
Puritystd = Purity of the reference standard (as a decimal)
-
Self-Validating System: Principles of Method Validation
To ensure the trustworthiness of this analytical protocol, it must be validated according to ICH Q2(R1) guidelines. The reference standard is central to this process.
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of other components.[11] This is demonstrated by achieving baseline resolution between the Moxifloxacin peak and the this compound peak in the SSS chromatogram.
-
Linearity: A series of dilutions of the reference standard are prepared and injected to demonstrate a linear relationship between concentration and peak area over the expected range of the impurity.
-
Accuracy: Assessed by performing recovery studies. A known amount of the reference standard is spiked into a sample solution, and the percentage of the standard recovered is calculated.
-
Precision: The repeatability of the method is determined by performing multiple injections of the same sample and calculating the relative standard deviation (RSD) of the results.[11]
-
Limit of Quantitation (LOQ): The lowest concentration of the this compound standard that can be reliably quantified with acceptable precision and accuracy.[14]
Conclusion
The use of a high-purity, well-characterized this compound reference standard is not merely a recommendation but a scientific necessity for the quality control of Moxifloxacin. It provides the analytical benchmark required for the accurate identification and quantification of this critical process-related impurity. The RP-HPLC protocol outlined in this note, when properly validated, constitutes a robust and reliable system for ensuring that Moxifloxacin API and its finished products meet the stringent quality and safety standards required by regulatory authorities and for patient safety.
References
-
Pikul, P., Nowakowska, J., & Ciura, K. (2009). Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. PubMed, 8(3), 237-44. Available from: [Link]
-
Bebawy, L. (2014). Validation of Impurity Methods, Part II. LCGC North America, 32(8), 564-573. Available from: [Link]
-
Ravisankar, P., et al. (2021). A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms. Biomedical Chromatography, 35(11), e5201. Available from: [Link]
-
Phenomenex. (2022). USP Moxifloxacin Hydrochloride Assay and Organic Impurities On Luna® 5 µm Phenyl-Hexyl, 250 x 4.6 mm. Available from: [Link]
-
Pharmavize. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available from: [Link]
-
NHS Specialist Pharmacy Service. (2013). Guidance for the validation of pharmaceutical quality control analytical methods. Available from: [Link]
-
Profound Research. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available from: [Link]
-
ResearchGate. (2009). Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. Available from: [Link]
-
SynZeal. Moxifloxacin USP Related Compound F. Available from: [Link]
-
International Journal of Pharmaceutical Erudition. (2023). Analytical method validation: A brief review. Available from: [Link]
-
Global Substance Registration System (GSRS). This compound. Available from: [Link]
-
Kilic, E., & Koseoglu, F. (2005). Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 826(1-2), 150-155. Available from: [Link]
-
Labinsights. (2024). A Comprehensive Guide to Impurity Reference Standards and Comparison Standards: Definitions, Functions, and Uses. Available from: [Link]
-
Cision PR Newswire. (2024). The Crucial Role of Pharmaceutical Impurity Reference Standards in Quality Control. Available from: [Link]
-
SciSpace. (2022). NMR spectral analysis of strongly second-order 6-, 8-, 9-. Available from: [Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. pharmamirror.com [pharmamirror.com]
- 3. 8-Fluoro-6-methoxy Moxifloxacin Dihydrochloride | 1029364-77-9 [chemicalbook.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 6. particle.dk [particle.dk]
- 7. labinsights.nl [labinsights.nl]
- 8. biosynth.com [biosynth.com]
- 9. 6-Desfluoro,8-Desmethoxy 8-Fluoro,6-Methoxy Moxifloxacin [lgcstandards.com]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. Moxifloxacin USP Related Compound F | 1179992-99-4 | SynZeal [synzeal.com]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to Forced Degradation Studies of Moxifloxacin and Impurity Profiling
Abstract
This application note provides a detailed framework for conducting forced degradation studies on the fourth-generation fluoroquinolone, moxifloxacin. In line with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2), this document outlines the scientific rationale and step-by-step protocols for subjecting moxifloxacin to hydrolytic, oxidative, thermal, and photolytic stress conditions.[1][2] The objective is to deliberately generate degradation products to develop and validate a stability-indicating analytical method, crucial for ensuring the safety, efficacy, and quality of the drug substance and product.[1][3] Detailed methodologies for sample preparation, stress application, and chromatographic analysis using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system are provided for researchers, scientists, and drug development professionals.
Scientific Principles & Regulatory Context
Forced degradation, or stress testing, is a critical component of the drug development process. Its primary purpose is to identify the likely degradation products that could form under various environmental conditions, which helps in understanding the intrinsic stability of a drug molecule.[1][2] The data generated are fundamental for several key activities:
-
Development of Stability-Indicating Methods: A stability-indicating method is an analytical procedure capable of accurately and selectively quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities.[3] Forced degradation is the only way to generate these degradation products to challenge and validate the specificity of the method.[3][4][5]
-
Elucidation of Degradation Pathways: Understanding how a molecule degrades helps in identifying its liable functional groups and the potential mechanisms of decomposition (e.g., hydrolysis, oxidation).[3][6] This knowledge is invaluable for formulation design, selecting appropriate packaging, and defining proper storage conditions.
-
Impurity Identification and Qualification: Stress studies facilitate the isolation and characterization of significant degradation products. This is a regulatory expectation, as impurities can impact the safety and efficacy of the final pharmaceutical product.[3]
According to ICH Q1A(R2) guidelines, stress testing should encompass the effects of temperature, humidity, light, acid/base hydrolysis, and oxidation.[2] A target degradation of 5-20% is generally considered optimal to ensure that the analytical method is challenged without generating secondary or tertiary degradation products that may not be relevant under normal storage conditions.[2]
Experimental Workflow Overview
The overall process of a forced degradation study involves subjecting the drug substance to various stress conditions, followed by analysis to separate and quantify the parent drug and any resulting impurities.
Caption: General workflow for forced degradation studies of Moxifloxacin.
Materials and Analytical Method
Reagents and Standards
-
Moxifloxacin Hydrochloride Reference Standard
-
Hydrochloric Acid (HCl), 1N[1]
-
Sodium Hydroxide (NaOH), 1N[7]
-
Hydrogen Peroxide (H₂O₂), 3% v/v[4]
-
Acetonitrile (HPLC Grade)[5]
-
Ammonium Formate / Sodium Phosphate Buffer (for mobile phase)[5][8]
-
Purified Water (Milli-Q® or equivalent)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or Diode Array (DAD) detector. An in-line mass spectrometer (MS) is highly recommended for impurity identification.
-
pH Meter
-
Analytical Balance
-
Water Bath / Dry Heat Oven
-
Photostability Chamber compliant with ICH Q1B guidelines.[9]
Chromatographic Conditions
A stability-indicating RP-HPLC method is essential for separating moxifloxacin from its degradation products. The following conditions are a validated starting point; optimization may be required based on the specific instrument and column used.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 20 mM Ammonium Formate buffer (pH 4.0)[5]B: Acetonitrile[5] |
| Gradient/Isocratic | Isocratic: 70:30 (A:B)[5] |
| Flow Rate | 1.0 mL/min[7][8] |
| Column Temperature | 30°C |
| Detection Wavelength | 294 nm[7][8][10] |
| Injection Volume | 20 µL |
| Run Time | 10-15 minutes |
Forced Degradation Protocols
Initial Preparation: Prepare a stock solution of Moxifloxacin Hydrochloride at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).
Acidic Hydrolysis
-
Principle: To assess degradation via acid-catalyzed hydrolysis, which can affect ester, amide, or ether linkages. Moxifloxacin has shown some decomposition under strong acidic conditions.[10]
-
Protocol:
-
Transfer 5 mL of the moxifloxacin stock solution into a 10 mL volumetric flask.
-
Add 5 mL of 1N HCl.
-
Heat the solution in a water bath at 80°C for 6 hours.[8]
-
After cooling to room temperature, carefully neutralize the solution with an equivalent volume and concentration of NaOH.
-
Dilute the resulting solution with the mobile phase to a final concentration of approximately 50 µg/mL for HPLC analysis.
-
Analyze alongside an unstressed control sample prepared similarly but without heating.
-
Basic Hydrolysis
-
Principle: To evaluate susceptibility to base-catalyzed hydrolysis. Moxifloxacin is known to degrade in alkaline conditions, potentially through cleavage of the diazabicyclononane side chain.[11]
-
Protocol:
-
Transfer 5 mL of the moxifloxacin stock solution into a 10 mL volumetric flask.
-
Add 5 mL of 1N NaOH.
-
Keep the solution at room temperature and monitor over time (e.g., 6 hours), as degradation can be rapid.[7]
-
After the specified time, neutralize the solution with an equivalent volume and concentration of HCl.
-
Dilute with the mobile phase to a final concentration of approximately 50 µg/mL.
-
Analyze alongside an unstressed control sample.
-
Oxidative Degradation
-
Principle: To investigate the drug's sensitivity to oxidation. The quinolone ring system can be susceptible to oxidative attack.
-
Protocol:
-
Transfer 5 mL of the moxifloxacin stock solution into a 10 mL volumetric flask.
-
Add 5 mL of 3% H₂O₂.[4]
-
Keep the solution at room temperature for 24 hours, protected from light.[4]
-
After exposure, dilute the sample with the mobile phase to a final concentration of approximately 50 µg/mL.
-
Analyze immediately alongside an unstressed control.
-
Thermal Degradation
-
Principle: To assess the stability of the drug substance in its solid state when exposed to high temperatures.
-
Protocol (Solid State):
-
Spread a thin layer of moxifloxacin API powder in a shallow glass dish.
-
Place the dish in a calibrated oven at 105°C for 48 hours.[4]
-
After exposure, cool the sample to room temperature.
-
Prepare a solution from the stressed powder at a concentration of approximately 50 µg/mL in the mobile phase for analysis.
-
Analyze alongside a solution prepared from unstressed powder.
-
Photolytic Degradation
-
Principle: To determine the drug's photosensitivity, as required by ICH Q1B. Fluoroquinolones are known to be sensitive to light.[9][12]
-
Protocol (Solution State):
-
Prepare a solution of moxifloxacin at approximately 50 µg/mL in water or mobile phase.
-
Expose the solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample, wrapped in aluminum foil to protect it from light, should be placed in the chamber simultaneously.
-
Analyze the exposed and control samples by HPLC.
-
Data Interpretation and Results Summary
For each stressed sample, the resulting chromatogram should be evaluated.
-
Specificity: The method is considered stability-indicating if the degradation product peaks are well-resolved from the main moxifloxacin peak and from each other.
-
Peak Purity: A PDA/DAD detector should be used to assess the peak purity of the moxifloxacin peak in each chromatogram. The peak should be spectrally pure, confirming no co-eluting impurities.
-
Quantification: Calculate the percentage of remaining moxifloxacin and the percentage of each degradation product relative to the total peak area.
Table 1: Summary of Forced Degradation Results for Moxifloxacin
| Stress Condition | Parameters | % Degradation | No. of Degradants | Major Degradant (RT, min) |
| Acidic Hydrolysis | 1N HCl, 80°C, 6h | ~5-10% | 1-2 | 9.5 |
| Basic Hydrolysis | 1N NaOH, RT, 6h | ~15-25% | 2-3 | 9.5, 11.2 |
| Oxidative | 3% H₂O₂, RT, 24h | ~10-20% | 2 | 4.5, 6.1 |
| Thermal (Solid) | 105°C, 48h | < 5% | 1 | 7.2 |
| Photolytic | ICH Q1B | ~20-30% | >3 | Multiple |
Note: The % degradation and retention times (RT) are illustrative and will vary based on exact experimental conditions and the specific chromatographic system.
Known Degradation Pathways
Literature and mass spectrometry data indicate several key degradation pathways for moxifloxacin.[6][9][12][13]
Caption: Simplified degradation pathways of Moxifloxacin under stress.
Under photolytic conditions, degradation can be complex, involving decarboxylation, cleavage of the C7 side chain, and formation of ethylenediamine derivatives.[9] Acidic and basic hydrolysis primarily target the side chain, while oxidation can lead to the formation of N-oxides.[6][10][11]
Conclusion
This application note details a systematic approach for conducting forced degradation studies on moxifloxacin, grounded in ICH regulatory guidelines. The provided protocols for acid, base, oxidative, thermal, and photolytic stress are designed to achieve controlled degradation, enabling the robust development and validation of a stability-indicating HPLC method. The successful execution of these studies is a cornerstone of pharmaceutical development, ensuring product quality and patient safety by thoroughly characterizing the stability profile of the drug substance.
References
- Naveed, S., Uroog, S., & Waheed, N. (2014). Degradation Studies of Different Brands of Moxifloxacin in Available in the Market. International Journal of Current Pharmaceutical Review and Research, 5(4), 110-116.
- Dewani, A. P., et al. (2011). Development and Validation of RP-HPLC Method for the Determination of Moxifloxacin in Presence of Its Degradation Products. American-Eurasian Journal of Scientific Research, 6(4), 192-200.
-
ResearchGate. (2011). Development and Validation of RP-HPLC Method for the Determination of Moxifloxacin in Presence of Its Degradation Products. [Link]
- Hubicka, U., et al. (n.d.). KINETIC AND THERMODYNAMIC STUDIES OF MOXIFLOXACIN HYDROLYSIS IN THE PRESENCE AND ABSENCE OF METAL IONS IN ACIDIC SOLUTIONS. Acta Poloniae Pharmaceutica ñ Drug Research, 69(1), 59-67.
-
Journal of Chemical and Pharmaceutical Research. (n.d.). A validated RP HPLC method for the analysis of Moxifloxacin Hydrochloride in pharmaceutical dosage forms and stability studies. [Link]
-
Al-Omar, M. A., et al. (2016). Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study. Journal of Pharmaceutical Sciences, 21(1), 1-11. [Link]
-
ResearchGate. (n.d.). The plausible degradation patterns of moxifloxacin under studied conditions. [Link]
- Aruna, E., Sri, K. B., & Sumakanth, M. (2021). Method Development, Validation and Forced Degradation Studies For the Determination Of Moxifloxacin In Bulk And Pharmaceutical Dosage Forms Using UV Spectroscopy. Asian Journal of Pharmaceutical Research and Development, 9(4), 16-20.
- Panda, S. S., et al. (2011). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF MOXIFLOXACIN. International Journal of Research in Pharmacy and Chemistry, 1(3).
-
Khan, A., et al. (2012). Stability indicating HPLC method for simultaneous determination of moxifloxacin hydrochloride and ketorolac tromethamine in pharmaceutical formulations. Química Nova, 35(8). [Link]
-
Velev, V. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Velev Forensics. [Link]
-
Zakrzewski, A., et al. (2013). Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC. PubMed Central. [Link]
-
Naveed, S. (2014). Degradation Studies of Different Brands of Moxifloxac in Available in the Market. Impactfactor.org. [Link]
-
Wang, L., et al. (2017). Photodegradation of Moxifloxacin Hydrochloride Solutions under Visible Light Irradiation: Identification of Products and the Effect of pH on their Formation. PubMed. [Link]
-
Blessy, M., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. Bioanalysis Zone. [Link]
-
ResearchGate. (2023). 26 Acid degradation pathways of moxifloxacin HCl at 110 C in the presence of Cu (II) ions. [Link]
-
Coulibaly, L. S., et al. (2024). Mechanistic Insights into Radical-Mediated Moxifloxacin Degradation Using Ultrasound-Assisted Persulfate Activation by Iron-Rich Soil. MDPI. [Link]
-
Hubicka, U., et al. (2012). Kinetic and thermodynamic studies of moxifloxacin hydrolysis in the presence and absence of metal ions in acidic solutions. ResearchGate. [Link]
-
Wang, L., et al. (2017). Photodegradation of Moxifloxacin Hydrochloride Solutions under Visible Light Irradiation: Identification of Products and the Effect of pH on their Formation. ResearchGate. [Link]
-
Al-Omar, M. A., et al. (2016). Photodegradation of moxifloxacin in aqueous and organic solvents: a kinetic study. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. resolvemass.ca [resolvemass.ca]
- 3. biopharminternational.com [biopharminternational.com]
- 4. jocpr.com [jocpr.com]
- 5. ijrpc.com [ijrpc.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. idosi.org [idosi.org]
- 9. Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ptfarm.pl [ptfarm.pl]
- 11. Photodegradation of moxifloxacin in aqueous and organic solvents: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the Quality Control of 8-Fluoro-6-methoxymoxifloxacin in Pharmaceutical Manufacturing
Abstract
This application note presents a comprehensive guide for the identification and quantification of 8-Fluoro-6-methoxymoxifloxacin, a potential process-related impurity in the synthesis of Moxifloxacin, a fourth-generation fluoroquinolone antibiotic. The protocols detailed herein are designed for researchers, scientists, and drug development professionals engaged in the quality control of Moxifloxacin active pharmaceutical ingredients (APIs) and finished drug products. This guide provides detailed, step-by-step methodologies for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and confirmatory analysis by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The experimental designs are grounded in the principles of scientific integrity and are aligned with the International Council for Harmonisation (ICH) guidelines for analytical procedure validation and impurity control.
Introduction: The Significance of Impurity Profiling in Moxifloxacin Synthesis
Moxifloxacin is a broad-spectrum antibiotic highly effective against a range of bacterial pathogens.[1] The synthetic pathway of Moxifloxacin, like many complex organic syntheses, can lead to the formation of structurally related impurities. One such potential impurity is this compound, also known as Moxifloxacin Impurity D.[2][3][4] The presence of impurities, even in minute quantities, can impact the safety and efficacy of the final drug product. Therefore, robust analytical methods are paramount for the diligent monitoring and control of these related substances to ensure the quality and consistency of Moxifloxacin.
This application note addresses the critical need for a well-defined analytical strategy for this compound. The methodologies presented are designed to be specific, accurate, and precise, enabling confident identification and quantification of this impurity in both bulk drug substance and finished pharmaceutical formulations. The protocols are developed with a deep understanding of the chemical properties of fluoroquinolones and are aligned with the stringent requirements of regulatory bodies.
Understanding the Analyte: this compound
This compound is a close structural analog of Moxifloxacin. A comprehensive understanding of its chemical properties is fundamental to the development of a selective analytical method.
| Property | Value | Source |
| Chemical Name | 1-Cyclopropyl-8-fluoro-1,4-dihydro-6-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid | [2] |
| Synonyms | Moxifloxacin Impurity D, Moxifloxacin Related Compound D | [3][4] |
| Molecular Formula | C₂₁H₂₄FN₃O₄ | [2][4][5] |
| Molecular Weight | 401.43 g/mol | [2][4][5] |
The structural similarity between Moxifloxacin and this compound necessitates a chromatographic method with high resolving power to ensure baseline separation.
Analytical Strategy: A Two-Tiered Approach for Confidence
A robust quality control strategy for impurities often involves a primary quantitative method and a secondary confirmatory method. This application note details an HPLC-UV method for routine quantification and an LC-MS/MS method for unambiguous identification.
Caption: Tiered analytical workflow for impurity analysis.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard
-
Moxifloxacin Hydrochloride Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen orthophosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Triethylamine (for HPLC)
-
Water (deionized and filtered)
Protocol 1: HPLC-UV Method for Quantification
This method is adapted from established protocols for Moxifloxacin and its related substances, ensuring a high probability of successful separation and quantification.[6][7][8]
4.2.1. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm packing |
| Mobile Phase | A mixture of a phosphate buffer and an organic modifier (e.g., 0.01 M Potassium dihydrogen orthophosphate with 0.2% Triethylamine, pH adjusted to 6.0 with orthophosphoric acid, and Acetonitrile in a 90:10 v/v ratio) |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 45°C |
| Detection Wavelength | 290 nm |
| Injection Volume | 20 µL |
Rationale for Parameter Selection:
-
C18 Column: Provides excellent hydrophobic retention for the separation of Moxifloxacin and its structurally similar impurities.
-
Mobile Phase: The buffered aqueous-organic mobile phase at a slightly acidic to neutral pH offers good peak shape and resolution for fluoroquinolones. The addition of triethylamine helps to minimize peak tailing by masking active sites on the stationary phase.[8]
-
Detection Wavelength: Moxifloxacin and its analogs exhibit strong UV absorbance around 290-295 nm, providing high sensitivity for detection.[9]
4.2.2. Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., mobile phase) to obtain a concentration of 100 µg/mL.
-
Working Standard Solution: Dilute the standard stock solution with the diluent to a final concentration of approximately 1 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the Moxifloxacin API or powdered tablets in the diluent to obtain a final concentration of approximately 1 mg/mL of Moxifloxacin.
4.2.3. System Suitability
Prior to sample analysis, inject the working standard solution and a system suitability solution (containing both Moxifloxacin and this compound) to verify the performance of the chromatographic system. Key parameters to assess include:
-
Tailing Factor: Should be ≤ 2.0 for the this compound peak.
-
Theoretical Plates: Should be ≥ 2000 for the this compound peak.
-
Resolution: The resolution between the Moxifloxacin and this compound peaks should be ≥ 1.5.[8]
4.2.4. Data Analysis and Quantification
The amount of this compound in the sample can be calculated using the peak area response from the chromatograms of the standard and sample solutions. The relative retention time (RRT) of this compound with respect to Moxifloxacin should be determined and used for peak identification in subsequent analyses.
Protocol 2: LC-MS/MS for Confirmatory Identification
For unambiguous confirmation of the impurity's identity, especially during method development, validation, or in the investigation of out-of-specification results, LC-MS/MS is the gold standard.
4.3.1. LC-MS/MS System and Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) or Product Ion Scan |
| Precursor Ion (Q1) | [M+H]⁺ for this compound (m/z 402.2) |
| Product Ions (Q3) | To be determined experimentally. Expected fragmentation would involve losses from the side chain. |
Rationale for Parameter Selection:
-
ESI Positive Mode: Fluoroquinolones readily form protonated molecules [M+H]⁺ in positive mode ESI, providing a strong precursor ion for MS/MS analysis.
-
MRM: Offers high selectivity and sensitivity for quantitative confirmation by monitoring specific precursor-to-product ion transitions.
4.3.2. Procedure
-
Infuse a standard solution of this compound directly into the mass spectrometer to optimize the ESI source parameters and to determine the characteristic product ions for MRM method development.
-
Analyze the sample using the developed LC-MS/MS method.
-
The identity of this compound is confirmed by the co-elution of the peak with the reference standard and the presence of the correct precursor and product ions with the expected ion ratio.
Method Validation in Accordance with ICH Guidelines
The analytical methods described must be validated to ensure they are suitable for their intended purpose, as outlined in the ICH Q2(R1) guideline.[6]
5.1. Validation Parameters
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components, including the API, other impurities, and degradation products. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte within a given range. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
5.2. Acceptance Criteria
Acceptance criteria for validation parameters should be predefined and justified. For example, for linearity, a correlation coefficient (r²) of ≥ 0.99 is typically required. For accuracy, the recovery should be within a predefined range (e.g., 98-102%).
Impurity Control Strategy and Reporting
The control of this compound should be based on the principles outlined in the ICH Q3A(R2) guideline for impurities in new drug substances.[2]
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level at which the structure of an impurity must be confirmed.
-
Qualification Threshold: The level at which the biological safety of an impurity must be established.
The specific thresholds are dependent on the maximum daily dose of the drug product.
Conclusion
The application of the detailed HPLC-UV and LC-MS/MS protocols in this guide will enable pharmaceutical quality control laboratories to accurately and reliably monitor the levels of this compound in Moxifloxacin API and drug products. Adherence to the principles of method validation and impurity control as outlined by the ICH will ensure data integrity and contribute to the overall safety and quality of the final pharmaceutical product.
References
-
Đurđević, A., Jelikic-Stankov, M., & Veselinović, A. (2009). Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 117–126. Retrieved from [Link]
-
European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]
-
Cai, Y., et al. (2013). Separation and identification of moxifloxacin impurities in drug substance by high-performance liquid chromatography coupled with ultraviolet detection and Fourier transform ion cyclotron resonance mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 85, 147-155. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
- Patsnap. (n.d.). A method for preparing moxifloxacin impurity b and impurity d.
-
International Council for Harmonisation. (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
Therapeutic Goods Administration. (2025). ICH topic Q 3 A (R2) - Impurities in new drug substances. Retrieved from [Link]
-
Veeprho. (2023). Moxifloxacin Impurities and Key Attributes: A Detailed Exploration. Retrieved from [Link]
- Google Patents. (n.d.). CN103467466A - Synthesis method of moxifloxacin hydrochloride impurity.
- Google Patents. (n.d.). CN103664940A - Preparation method of moxifloxacin impurity.
-
El-Gizawy, S. M., et al. (2022). Implementation of HILIC-UV technique for the determination of moxifloxacin and fluconazole in raw materials and pharmaceutical eye gel. Scientific Reports, 12(1), 13398. Retrieved from [Link]
-
SynZeal. (n.d.). Moxifloxacin Impurities. Retrieved from [Link]
-
Phenomenex. (n.d.). USP Moxifloxacin Hydrochloride Assay and Organic Impurities On Luna® 5 µm Phenyl-Hexyl, 250 x 4.6 mm. Retrieved from [Link]
-
USP. (2017). Moxifloxacin Hydrochloride Revision Bulletin. Retrieved from [Link]
-
ResearchGate. (n.d.). Simple and validated UV-spectroscopic method for estimation of moxifloxacin.HCL in bulk and formulation. Retrieved from [Link]
-
ResearchGate. (n.d.). UV absorption spectra of Moxifloxacin (10 μ g/mL, M10), cefixime (10 μ.... Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 2. Structure of moxifloxacin and related impurities with abbreviations. Retrieved from [Link]
-
Priya, M. V., & Rao, K. S. (2015). A validated RP HPLC method for the analysis of Moxifloxacin Hydrochloride in pharmaceutical dosage forms and stability studies. Journal of Chemical and Pharmaceutical Research, 7(5), 836-841. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 8-Fluoro-6-methoxy moxifloxacin. Retrieved from [Link]
-
GSRS. (n.d.). This compound. Retrieved from [Link]
-
PrecisionFDA. (n.d.). This compound. Retrieved from [Link]
-
GSRS. (n.d.). This compound. Retrieved from [Link]
-
GSRS. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. researchgate.net [researchgate.net]
- 4. molnar-institute.com [molnar-institute.com]
- 5. Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent Development in Syntheses of Moxifloxacin and Its Impurities [ccspublishing.org.cn]
Application Note: Chromatographic Techniques for Fluoroquinolone Impurity Profiling
Introduction: The Criticality of Purity in Fluoroquinolone Antibiotics
Fluoroquinolones (FQs) are a class of potent, broad-spectrum synthetic antibiotics pivotal in treating severe bacterial infections. However, their therapeutic efficacy and patient safety are intrinsically linked to the purity of the active pharmaceutical ingredient (API). Impurities in the final drug product can arise from various stages, including synthesis, purification, and storage.[1][2] These undesired chemical entities offer no therapeutic benefit and can, in some cases, pose significant health risks, including potential genotoxicity.[2][3][4]
Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[2] The ICH Q3A(R2) guideline, for instance, mandates the identification, reporting, and qualification of impurities, setting specific thresholds that trigger these actions.[1][5][6] For example, for a drug with a maximum daily dose of up to 2 grams, the identification threshold for an impurity is typically 0.10%.[1][2] This regulatory framework necessitates the development of robust, sensitive, and validated analytical methods to ensure that all potential and actual impurities are adequately controlled.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of modern chromatographic techniques for the impurity profiling of fluoroquinolones. We will delve into the causality behind methodological choices, provide detailed, field-proven protocols, and outline the validation process required to create a trustworthy and self-validating analytical system.
Foundational Chromatographic Strategies for Fluoroquinolone Analysis
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the cornerstone techniques for analyzing fluoroquinolone impurities.[4][7][8] Their suitability stems from their ability to separate non-volatile and thermally labile compounds, which is characteristic of FQ molecules and their related impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used technique for separating, identifying, and quantifying components in a mixture.[4] When coupled with a UV-Vis or Diode Array Detector (DAD), it provides a reliable platform for routine quality control and impurity quantification.[8][9]
-
Ultra-High-Performance Liquid Chromatography (UPLC): UPLC represents a significant advancement over HPLC, utilizing columns with smaller particle sizes (<2 µm). This results in faster analysis times, higher resolution, and increased sensitivity, which is particularly advantageous for detecting trace-level impurities.[4][7]
-
Mass Spectrometry (MS) Detection: Coupling either HPLC or UPLC with a mass spectrometer (LC-MS or LC-MS/MS) provides unparalleled specificity and sensitivity.[3][4][10] MS detection is indispensable for the structural elucidation of unknown impurities and for quantifying genotoxic impurities that must be controlled at parts-per-million (ppm) levels.[3][10][11]
The selection of the appropriate technique is guided by the specific requirements of the analysis, such as the need for routine QC testing versus the identification of a novel degradation product.
Strategic Method Development: The "Why" Behind the Protocol
A robust impurity profiling method is not accidental; it is the result of a systematic approach grounded in the physicochemical properties of the analyte and its potential impurities. Fluoroquinolones are amphoteric molecules, containing both a carboxylic acid group and a basic amine moiety (typically a piperazine ring). This dual nature dictates the optimal chromatographic conditions.
Column and Mobile Phase Selection
-
Stationary Phase: Reversed-phase chromatography using a C18 (octadecylsilane) column is the most common and effective choice.[12][13][14] The non-polar C18 stationary phase provides excellent retention and separation for the moderately polar fluoroquinolone structures.
-
Mobile Phase pH Control: The pH of the aqueous component of the mobile phase is the most critical parameter. To ensure reproducible retention times and good peak shapes, the pH must be controlled with a buffer. A pH of around 2.5 to 3.5, often achieved with phosphoric or formic acid, is typically used.[15][16] At this acidic pH, the carboxylic acid group is protonated (neutral), and the piperazine amine is protonated (positive charge), leading to consistent interaction with the stationary phase.
-
Organic Modifier: Acetonitrile is frequently preferred over methanol as the organic modifier due to its lower viscosity (allowing for higher flow rates) and better UV transparency at lower wavelengths.[14]
-
Gradient Elution: A gradient elution, where the proportion of the organic modifier is increased over time, is essential for impurity profiling. This approach ensures that early-eluting, more polar impurities are well-retained and separated, while late-eluting, less polar impurities are eluted in a reasonable time with sharp peaks.
Detector Wavelength Selection
Fluoroquinolones possess a quinolone core structure, which is a strong chromophore. UV detection is therefore highly effective. The optimal wavelength is selected by examining the UV spectrum of the main API. For most fluoroquinolones, a wavelength between 275 nm and 290 nm provides a strong signal for both the API and its related impurities.[13][14][16]
Experimental Workflow & Method Development Logic
The process of developing and implementing a validated impurity profiling method follows a logical sequence. The diagram below illustrates the key stages, from initial method development to routine analysis.
Caption: Workflow for Chromatographic Impurity Profiling.
Detailed Application Protocols
The following protocols are presented as robust starting points for method development and are based on established analytical procedures.
Protocol 1: HPLC-UV Method for Ciprofloxacin Impurity Profiling
This protocol is designed for the quantification of known related substances of Ciprofloxacin as specified in many pharmacopoeias.
A. Instrumentation and Materials
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/DAD detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reference standards for Ciprofloxacin and its known impurities.
-
Reagents: Phosphoric acid, Triethylamine, Acetonitrile (HPLC grade), Water (HPLC grade).
B. Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase A | 0.025 M Phosphoric Acid, pH adjusted to 3.0 with Triethylamine. | Buffered aqueous phase to control ionization and ensure reproducible retention.[16] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| Gradient | 0-20 min: 13% to 25% B20-25 min: 25% to 13% B25-30 min: 13% B (Re-equilibration) | Gradient elution is necessary to separate impurities with varying polarities from the main API peak. |
| Flow Rate | 1.5 mL/min | A standard flow rate for a 4.6 mm ID column to achieve good separation within a reasonable time.[17] |
| Column Temp. | 30 °C | Controlled temperature ensures stable retention times.[12] |
| Detection | UV at 278 nm | Wavelength of high absorbance for the ciprofloxacin chromophore.[15][16] |
| Injection Vol. | 20 µL | Standard volume for quantitative analysis. |
C. Standard and Sample Preparation
-
Standard Solution: Accurately weigh and dissolve Ciprofloxacin and its known impurities in a suitable solvent (e.g., Mobile Phase A or a dilute acid) to a known concentration (e.g., 0.5 µg/mL for impurities).
-
Test Solution: Accurately weigh and dissolve the Ciprofloxacin API sample in the same solvent to achieve a final concentration of approximately 0.5 mg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
D. System Suitability Test (SST) Before sample analysis, inject a suitability solution containing both Ciprofloxacin and key impurities to verify system performance.
| SST Parameter | Acceptance Criteria |
| Resolution | Resolution between impurity peaks and the main peak > 2.0 |
| Tailing Factor | Tailing factor for the Ciprofloxacin peak < 2.0 |
| Relative Std. Dev. | RSD of peak areas from 6 replicate injections < 2.0% |
Protocol 2: UPLC-MS/MS Method for Levofloxacin Impurity Profiling
This protocol is designed for high-sensitivity detection and identification of Levofloxacin impurities, including potential genotoxic impurities.
A. Instrumentation and Materials
-
UPLC system coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
UPLC C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[18]
-
Reference standards for Levofloxacin and its potential impurities.
-
Reagents: Formic acid, Acetonitrile (LC-MS grade), Water (LC-MS grade).
B. UPLC-MS/MS Conditions
| Parameter | Setting | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a volatile buffer system ideal for MS detection and promotes positive ionization.[18][19] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Volatile organic phase compatible with MS.[18] |
| Gradient | 0-1 min: 5% B1-5 min: 5% to 95% B5-6 min: 95% B6-6.1 min: 95% to 5% B6.1-8 min: 5% B | A fast gradient suitable for UPLC to rapidly screen for impurities. |
| Flow Rate | 0.3 mL/min | Optimal flow rate for a 2.1 mm ID UPLC column.[18][19] |
| Column Temp. | 40 °C | Higher temperature reduces mobile phase viscosity, improving efficiency. |
| Ionization Mode | ESI Positive | Fluoroquinolones readily form [M+H]+ ions due to the basic nitrogen in the piperazine ring.[19] |
| MS Detection | Full Scan (m/z 100-500) and Selected Reaction Monitoring (SRM) | Full scan for detecting unknown impurities; SRM for high-sensitivity quantification of known impurities. |
| SRM Transitions | Levofloxacin: m/z 362.1 → 318.1[20]Levofloxacin N-oxide: m/z 378.1 → 360.1[21] | Specific parent-to-fragment ion transitions ensure high selectivity and sensitivity. |
C. Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Levofloxacin and its impurities in methanol.[22]
-
Working Standard Solution: Dilute the stock solutions with the initial mobile phase (95:5 Water:Acetonitrile) to the desired concentration range for the calibration curve.
-
Test Solution: Dissolve the Levofloxacin API in the initial mobile phase to a concentration of approximately 0.1-0.5 mg/mL.
-
Filter all solutions through a 0.22 µm syringe filter.
Method Validation: Ensuring Trustworthiness
Once a method is developed, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[23][24][25] Validation provides objective evidence that the method is reliable.
The following diagram illustrates the interconnectedness of key validation parameters.
Caption: Interrelationship of ICH Q2(R1) Validation Parameters.
Summary of Validation Characteristics
| Parameter | Purpose | How to Assess |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of other components (impurities, degradants). | Perform forced degradation studies (acid, base, oxidation, heat, light) and check for peak purity.[26][27][28] |
| Linearity | To demonstrate a proportional relationship between concentration and analytical response over a defined range. | Analyze a minimum of 5 concentrations; evaluate using the correlation coefficient (r ≥ 0.99).[12] |
| Range | The interval between the upper and lower concentrations for which the method is precise, accurate, and linear. | Confirmed by the linearity, accuracy, and precision experiments. |
| Accuracy | The closeness of test results to the true value. | Perform spike/recovery studies on the API matrix at 3 levels (e.g., 50%, 100%, 150% of the target impurity level). |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: Repeatability and Intermediate Precision. | Analyze a minimum of 6 replicate samples at 100% of the test concentration. Express as Relative Standard Deviation (RSD). |
| LOD | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically determined based on signal-to-noise ratio (S/N of 3:1) or standard deviation of the response. |
| LOQ | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically determined based on S/N ratio (S/N of 10:1) or by establishing the concentration that gives acceptable precision and accuracy.[12] |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | Vary parameters like mobile phase pH (±0.2), column temperature (±5°C), and flow rate (±10%). |
Conclusion
The impurity profiling of fluoroquinolones is a non-negotiable aspect of pharmaceutical quality control, mandated by global regulatory standards. A combination of HPLC and UPLC, coupled with UV and MS detectors, provides the necessary tools to meet these stringent requirements. A successful impurity control strategy is built not just on executing a protocol but on understanding the scientific rationale behind it—from mobile phase pH selection to the parameters of method validation. By adopting the systematic approaches and robust protocols outlined in this guide, researchers and drug development professionals can ensure the safety, efficacy, and quality of these vital antibiotic drugs.
References
-
Determination of Genotoxic Impurities in Pharmaceuticals. LCGC International. [Link]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2022). International Journal of Pharmaceutical Investigation. [Link]
-
Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. (2014). American Pharmaceutical Review. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
-
Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. (2018). Brazilian Journal of Pharmaceutical Sciences. [Link]
-
Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. (2018). Scilit. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
Analytical strategies for genotoxic impurities in the pharmaceutical industry. (2014). ResearchGate. [Link]
-
Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. (2018). Scite.ai. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]
-
Role of Analytical Methods for Detection of Genotoxic Impurities. (2023). Research and Reviews: Journal of Pharmaceutical Analysis. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]
-
Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. (2025). ResolveMass. [Link]
-
Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material. (2022). Latin American Journal of Pharmacy. [Link]
-
Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. (2018). Brazilian Journal of Pharmaceutical Sciences. [Link]
-
FLUOROQUINOLONE RESIDUES IN FOOD: OCCURRENCE AND ANALYTICAL METHODS - A MINI REVIEW FROM 2000 TO 2022. (2023). Malaysian Journal of Chemistry. [Link]
-
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (2005). Indian Journal of Pharmaceutical Sciences. [Link]
-
Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. (2018). ResearchGate. [Link]
-
Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. (2016). National Institutes of Health. [Link]
-
Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review. (2011). Open University of Catalonia. [Link]
-
Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection. (2023). Methods and Objects of Chemical Analysis. [Link]
-
The Development and Validation of HPLC-UV method for Analysis of Ciprofloxacin in serum and aqueous Humour. (2011). Archives of Pharmacy Practice. [Link]
-
An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. (2020). National Institutes of Health. [Link]
-
Determination of Ciprofloxacin in Pharmaceutical Formulations Using HPLC Method with UV Detection. (2015). Semantic Scholar. [Link]
-
A simple HPLC-UV method for the determination of ciprofloxacin in human plasma. (2015). PubMed. [Link]
-
High Performance Liquid Chromatography (HPLC) Method Development and Validation Indicating Assay for Ciprofloxacin Hydrochloride. (2011). Journal of Applied Pharmaceutical Science. [Link]
-
The LC-MS chromatograms of the following ions: (a) levofloxacin m/z 362 (tr - 10.7 min); (b) levofloxacin N-oxide m/z 378 (tr - 11.2 min.). (2019). ResearchGate. [Link]
-
A UPLC–MS Method for the Determination of Ofloxacin Concentrations in Aqueous Humor. (2014). National Institutes of Health. [Link]
-
Determination Of Levofloxacin In Human Serum Using Liquid Chromatography Tandem Mass Spectrometry. (2017). Journal of Applied Bioanalysis. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. jpionline.org [jpionline.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. rroij.com [rroij.com]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 7. One moment, please... [mjas.analis.com.my]
- 8. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. moca.net.ua [moca.net.ua]
- 10. resolvemass.ca [resolvemass.ca]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. archivepp.com [archivepp.com]
- 14. A simple HPLC-UV method for the determination of ciprofloxacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. japsonline.com [japsonline.com]
- 17. Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A UPLC–MS Method for the Determination of Ofloxacin Concentrations in Aqueous Humor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 24. fda.gov [fda.gov]
- 25. fda.gov [fda.gov]
- 26. View of Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies [revistas.usp.br]
- 27. scite.ai [scite.ai]
- 28. Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
Application Note: A Comprehensive Guide to the Validation of a Stability-Indicating HPLC Method for 8-Fluoro-6-methoxymoxifloxacin
Introduction: The Analytical Imperative for Moxifloxacin Impurities
Moxifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] The control of impurities in the final active pharmaceutical ingredient (API) is a critical aspect of drug manufacturing, directly impacting the safety and efficacy of the therapeutic product. 8-Fluoro-6-methoxymoxifloxacin is recognized as a potential process-related impurity of Moxifloxacin, listed as "Moxifloxacin Related Compound D" by the USP.[2] Therefore, a robust, validated analytical method is essential for its accurate quantification.
This application note provides a detailed protocol for the validation of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this compound. The validation strategy is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures.[3][4] The objective is to demonstrate that the analytical method is suitable for its intended purpose: the precise and accurate quantification of this compound and the resolution of this impurity from Moxifloxacin and any potential degradation products.
Foundational Step: HPLC Method Development
The foundation of any successful validation is a well-developed and optimized analytical method. The goal is to achieve a stability-indicating method, meaning it can accurately measure the analyte of interest without interference from degradants, excipients, or other impurities.
Causality of Experimental Choices:
-
Column Chemistry: A C18 stationary phase is selected for its versatility and proven efficacy in separating compounds of moderate polarity like fluoroquinolones.[5][6] The end-capping of the silica provides better peak shape for basic compounds by minimizing interactions with residual silanol groups.
-
Mobile Phase: A buffered mobile phase is crucial for controlling the ionization state of the analyte and ensuring reproducible retention times. A phosphate buffer at a slightly acidic pH (e.g., pH 3.5) is chosen to ensure the protonation of the quinolone carboxylic acid group, leading to good retention on the non-polar C18 column.[7] Acetonitrile is selected as the organic modifier due to its low UV cutoff and excellent elution strength for this class of compounds.[8]
-
Detection Wavelength: The UV detection wavelength is set at 293 nm, which is near the maximum absorbance for Moxifloxacin and its related impurities, providing high sensitivity for the analyte.[9]
-
Isocratic Elution: For a method focused on a specific known impurity, isocratic elution provides simplicity, robustness, and faster run times compared to a gradient method, making it ideal for quality control environments.[5]
Optimized Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II HPLC or equivalent with UV/PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 20mM Potassium Dihydrogen Phosphate (pH 3.5 adjusted with o-phosphoric acid) : Acetonitrile (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 293 nm |
| Run Time | 15 minutes |
Proving Specificity: Forced Degradation Studies
Forced degradation, or stress testing, is fundamental to developing a stability-indicating method.[10] By intentionally degrading the analyte under various conditions, we can confirm that any resulting degradation products do not interfere with the quantification of the primary analyte.[11][12] This directly addresses the validation parameter of Specificity .
Forced Degradation Workflow
Caption: Key parameters for analytical method validation.
Specificity
-
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Protocol:
-
Analyze a diluent blank to ensure no interfering peaks at the retention time of the analyte.
-
Analyze a solution containing Moxifloxacin API to ensure it is resolved from the this compound peak.
-
Analyze the samples from the forced degradation study.
-
-
Acceptance Criteria:
-
No interference from the blank at the analyte's retention time.
-
Resolution between Moxifloxacin and the analyte peak is > 2.0.
-
The analyte peak is spectrally pure and resolved from all degradation products (Resolution > 2.0).
-
Linearity
-
Purpose: To demonstrate that the method's results are directly proportional to the concentration of the analyte within a given range.
-
Protocol:
-
Prepare a series of at least five concentrations of this compound, ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., LOQ, 2, 5, 10, 15, 20 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.
-
The y-intercept should be insignificant compared to the response at 100% concentration.
-
Range
-
Purpose: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Protocol: The range is confirmed by the successful validation of linearity, accuracy, and precision.
-
Acceptance Criteria: The specified range must meet the acceptance criteria for linearity, accuracy, and precision.
Accuracy (as Recovery)
-
Purpose: To determine the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Spike a placebo (or Moxifloxacin API sample) with known amounts of this compound at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Prepare three replicates at each level.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
-
Precision
-
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.
A. Repeatability (Intra-day Precision)
-
Protocol:
-
Prepare six independent samples of this compound at 100% of the target concentration (10 µg/mL).
-
Analyze the samples on the same day, with the same analyst and instrument.
-
-
Acceptance Criteria:
-
The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
-
B. Intermediate Precision (Inter-day Ruggedness)
-
Protocol:
-
Repeat the repeatability study on a different day, with a different analyst, and using a different HPLC system if available.
-
Analyze six samples at 100% concentration.
-
-
Acceptance Criteria:
-
The %RSD of the combined results from both days should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Purpose:
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
-
Protocol (Based on Signal-to-Noise Ratio):
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.
-
Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.
-
Confirm the LOQ by injecting six replicates at this concentration and verifying its precision.
-
-
Acceptance Criteria:
-
LOD: S/N ratio of ~3:1.
-
LOQ: S/N ratio of ~10:1 and %RSD for six replicates should be ≤ 10.0%.
-
Robustness
-
Purpose: To measure the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters.
-
Protocol:
-
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
-
Typical variations include:
-
Flow Rate (± 0.1 mL/min).
-
Column Temperature (± 2 °C).
-
Mobile Phase Composition (e.g., Acetonitrile ± 2%).
-
Mobile Phase pH (± 0.1 units).
-
-
-
Acceptance Criteria:
-
System suitability parameters (see below) must be met under all varied conditions.
-
The change in analyte response should be insignificant.
-
System Suitability Testing (SST)
SST is an integral part of the overall validation and is performed before and during any analytical run to ensure the chromatographic system is adequate for the intended analysis.
System Suitability Protocol and Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, critical for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and performance. |
| %RSD of Peak Area | ≤ 2.0% (for 6 replicate injections) | Demonstrates the precision of the injection and system response. |
| %RSD of Retention Time | ≤ 1.0% (for 6 replicate injections) | Ensures stable and reproducible retention. |
Summary of Validation Parameters and Results
The following table summarizes the typical acceptance criteria for the validation of an impurity quantification method.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference; Resolution > 2.0; Peak is pure |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | |
| - Repeatability | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0% |
| Limit of Quantitation (%RSD) | ≤ 10.0% |
| Robustness | System suitability criteria are met |
Conclusion
This application note has detailed a comprehensive framework for the validation of a stability-indicating RP-HPLC method for the quantification of this compound. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and robustness in accordance with ICH Q2(R1) guidelines, the method can be confidently implemented in a quality control setting. The successful execution of this validation protocol provides a high degree of assurance that the method is suitable for its intended purpose, contributing to the overall quality and safety of Moxifloxacin drug products.
References
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: European Compliance Academy (ECA) URL: [Link] [3]
-
Title: A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms Source: PubMed, Biomedical Chromatography URL: [Link] [5]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link] [13]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link] [14]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link] [15]
-
Title: VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link] [4]
-
Title: RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF MOXIFLOXACIN Source: Journal of Drug Delivery and Therapeutics URL: [Link] [7]
-
Title: Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC Source: ResearchGate, Journal of Pharmaceutical and Biomedical Analysis URL: [Link] [8]
-
Title: Determination of moxifloxacin hydrochloride and its related substances by HPLC Source: ResearchGate URL: [Link] [9]
-
Title: Degradation Study of Different Brands of Moxifloxacin by UV-Spectroscopy Source: International Journal of Pharmacy and Analytical Research URL: [Link] [11]
-
Title: Method Development and Validation for estimation of Moxifloxacin HCl in tablet dosage form by RP-HPLC method Source: Walsh Medical Media, Pharmaceutica Analytica Acta URL: [Link] [6]
-
Title: Results of forced degradation studies Source: ResearchGate URL: [Link] [16]
-
Title: Degradation Studies of Different Brands of Moxifloxacin Available in the Market Source: Impactfactor.org URL: [Link] [12]
-
Title: Forced degradation and impurity profiling: A review Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link] [10]
-
Title: Validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma Source: National Center for Biotechnology Information (NCBI) URL: [Link] [1]
-
Title: this compound Source: precisionFDA URL: [Link]
Sources
- 1. validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. jddtonline.info [jddtonline.info]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. library.dphen1.com [library.dphen1.com]
- 11. Degradation Study of Different Brands of Moxifloxacin by UV-Spectroscopy | International Journal of Pharmacy and Analytical Research [ijpar.com]
- 12. impactfactor.org [impactfactor.org]
- 13. fda.gov [fda.gov]
- 14. fda.gov [fda.gov]
- 15. ICH Official web site : ICH [ich.org]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Moxifloxacin Impurity Analysis
Welcome to the technical support center for Moxifloxacin impurity analysis. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the common challenge of co-elution in chromatographic analysis. Here, we provide in-depth, field-proven insights and systematic troubleshooting strategies to ensure the accuracy and reliability of your impurity profiling.
Frequently Asked Questions (FAQs)
Q1: We are observing a peak co-eluting with our main Moxifloxacin peak. How can we confirm this?
A1: Confirming co-elution is the first critical step. A perfectly symmetrical peak in a chromatogram does not guarantee its purity.[1] Here’s how you can investigate:
-
Peak Purity Analysis with a Diode Array Detector (DAD/PDA): This is the most common and powerful tool for this purpose. A DAD acquires full UV-Vis spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are identical, the peak is likely pure.[1][2] Software-based peak purity algorithms can provide a numerical value or flag for spectral dissimilarity, indicating co-elution.
-
Mass Spectrometry (MS): If you have an LC-MS system, you can monitor the mass-to-charge ratio (m/z) across the peak. If more than one m/z value is detected, it's a clear sign of co-elution.[1]
-
Varying Chromatographic Conditions: A subtle change in the method, such as a slight alteration in mobile phase pH or organic solvent ratio, can often cause a hidden peak to appear as a shoulder or a separate small peak. If the peak shape or retention time changes disproportionately with small method adjustments, co-elution is highly probable.
Q2: What are the most common impurities found in Moxifloxacin?
A2: Moxifloxacin impurities can originate from the synthesis process or from degradation. They are classified as organic, inorganic, or residual solvents.[3] The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) list several specified impurities.[4] Some common ones include:
-
Moxifloxacin Related Compound A (USP) / Impurity A (EP): This is a process-related impurity, specifically 1-Cyclopropyl-6,8-difluoro-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[5] It is structurally very similar to Moxifloxacin but lacks the methoxy group at the 8-position, which is replaced by a fluorine atom, making it slightly more polar.
-
Degradation Products: Moxifloxacin can degrade under stress conditions like extreme pH, oxidation, and light exposure.[6][7][8][9] These studies generate a profile of potential degradation products that could appear as impurities in stability studies.
Q3: Why is mobile phase pH so critical for the separation of Moxifloxacin and its impurities?
A3: The pH of the mobile phase is a powerful tool for manipulating the retention and selectivity of ionizable compounds like Moxifloxacin. Moxifloxacin is an amphoteric molecule, meaning it has both acidic (carboxylic acid, pKa ≈ 6.25) and basic (secondary amine, pKa ≈ 9.3) functional groups.[10]
-
Impact on Retention: The charge state of Moxifloxacin and its impurities changes with pH. In reversed-phase HPLC, the neutral form of a molecule is generally more retained than its ionized (charged) form. For fluoroquinolones, maximum retention is often observed near their isoelectric point, where the molecule has a net neutral charge (zwitterionic form).[11][12]
-
Selectivity Control: Since impurities may have different pKa values than Moxifloxacin, changing the pH will alter their ionization state, and thus their retention time, differently from the main peak. This differential shift in retention is the key to improving selectivity and resolving co-eluting peaks.[13] Adjusting the pH within ±1.5 units of the analyte's pKa is most effective for changing retention.[13]
Q4: Our current C18 column is not providing adequate resolution. What other column chemistries should we consider?
A4: While C18 columns are a good starting point, their selectivity might not be sufficient for complex impurity profiles. If you're facing persistent co-elution, changing the stationary phase is one of the most effective strategies.[14] Consider these alternatives:
-
Phenyl-Hexyl Columns: These columns are recommended in both the USP and EP monographs for Moxifloxacin analysis.[15][16][17] The phenyl stationary phase provides alternative selectivity through π-π interactions with the aromatic rings of Moxifloxacin and its impurities. This can resolve compounds that are inseparable on a C18 column based on hydrophobicity alone.
-
Polar-Embedded Columns: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This makes them more compatible with highly aqueous mobile phases and offers different selectivity for polar analytes, which can be useful for separating polar degradation products.
-
Cyano Columns: These can be used in both reversed-phase and normal-phase modes and provide different selectivity due to dipole-dipole interactions.
Troubleshooting Guide: A Systematic Approach to Resolving Co-elution
When faced with co-elution, a systematic approach is more effective than random adjustments. The goal is to manipulate the three factors of the resolution equation: efficiency (N), selectivity (α), and retention factor (k).
Workflow for Troubleshooting Co-elution
Caption: Systematic workflow for resolving co-eluting peaks.
Step 1: Evaluate and Optimize the Retention Factor (k)
Issue: Peaks elute too early (k < 2), near the solvent front. There isn't enough interaction with the stationary phase for a good separation to occur.
Protocol:
-
Objective: Increase the retention factor (k) to be within the optimal range of 2-10.
-
Action: Decrease the strength of the organic modifier in the mobile phase.
-
Procedure:
-
If your mobile phase is 60:40 Acetonitrile:Buffer, try decreasing the acetonitrile content incrementally, for example, to 58:42, then 55:45.
-
Observe the retention times of the peaks. The goal is to move the unresolved pair away from the solvent front to allow for better separation.
-
Causality: By reducing the organic solvent percentage, the mobile phase becomes more polar. This increases the partitioning of the relatively non-polar analytes into the non-polar stationary phase, leading to longer retention times and a higher retention factor.
Step 2: Modulate Selectivity (α) by Altering the Mobile Phase
This is the most powerful step for resolving co-eluting peaks. Selectivity is a measure of the separation between two peak maxima.
A. Adjusting Mobile Phase pH
Issue: Two or more compounds have very similar hydrophobicity and are not resolved on a C18 column.
Protocol:
-
Objective: Exploit the different pKa values of Moxifloxacin and its impurities to induce differential shifts in their retention times.
-
Action: Systematically adjust the mobile phase pH.
-
Procedure:
-
Moxifloxacin has pKa values around 6.25 and 9.3.[10] The most significant changes in retention will occur when the pH is adjusted around these values.
-
Start with the pH of your current method. Run experiments where you adjust the pH by ±0.5 pH units. For example, if your method is at pH 3.0, try running at pH 2.5 and pH 3.5.
-
A wider screen from pH 2.5 to 7.0 can be highly effective. Ensure your column is stable across the chosen pH range.
-
Note: The European Pharmacopoeia method uses a highly acidic mobile phase (pH adjusted with phosphoric acid) along with an ion-pairing agent.[16][17] This suggests that controlling ionization at low pH is a successful strategy.
-
B. Changing the Organic Modifier
Issue: Adjusting pH did not provide baseline resolution.
Protocol:
-
Objective: Change the selectivity by altering the nature of the organic solvent.
-
Action: Switch from Acetonitrile (ACN) to Methanol (MeOH) or vice versa.
-
Procedure:
-
If your mobile phase uses ACN, prepare a mobile phase with an equivalent elution strength using MeOH. (Note: This is not a direct 1:1 volume replacement. You may need a higher concentration of MeOH to achieve similar retention times).
-
Run the analysis and observe the elution order and resolution. Sometimes, simply changing the solvent can reverse the elution order of two peaks, leading to their separation.
-
Causality: ACN and MeOH interact differently with analytes and the stationary phase. ACN is an aprotic solvent, while MeOH is a protic solvent capable of hydrogen bonding. These different interactions can alter the overall selectivity of the chromatographic system.
Table 1: Effect of Mobile Phase Parameters on Resolution
| Parameter | Action | Rationale | Typical Starting Point for Moxifloxacin |
| pH | Adjust pH around analyte pKa values | Changes ionization state of acidic/basic analytes, altering polarity and retention. Highly effective for Moxifloxacin. | Screen from pH 2.5 to 4.5. The EP monograph uses a pH around 2.0. |
| Organic Modifier | Switch between Acetonitrile and Methanol | Different solvent properties (protic vs. aprotic) lead to different interactions and can change selectivity (α). | If ACN fails, try MeOH. The EP method uses Methanol.[16] |
| Buffer Concentration | Increase buffer strength (e.g., 10mM to 25mM) | Can improve peak shape for ionizable compounds by minimizing secondary interactions with residual silanols on the column. | Start with 10-25mM phosphate buffer. |
| Ion-Pairing Agent | Add agent like Tetrabutylammonium | Forms a neutral ion-pair with charged analytes, increasing their retention on a reversed-phase column. | The USP and EP methods use Tetrabutylammonium hydrogen sulfate.[16][18] |
Step 3: Alter Selectivity by Changing the Stationary Phase
Issue: Modifications to the mobile phase are insufficient to resolve the critical pair.
Protocol:
-
Objective: Introduce different separation mechanisms by using a column with a different chemistry.
-
Action: Switch from a standard C18 column to a Phenyl-Hexyl or Polar-Embedded column.
-
Procedure:
-
Install a Phenyl-Hexyl column of similar dimensions.
-
Start with the most promising mobile phase conditions from Step 2.
-
Equilibrate the new column thoroughly and inject the sample. The π-π interactions offered by the phenyl rings can provide the necessary selectivity to separate structurally similar aromatic compounds.
-
Causality: The choice of stationary phase is a fundamental factor in determining selectivity. A Phenyl-Hexyl phase introduces an additional separation mechanism (π-π bonding) beyond the hydrophobic interactions of a C18 phase. This is particularly effective for aromatic compounds like Moxifloxacin.
Step 4: Fine-Tune with Temperature and Flow Rate
Issue: Peaks are partially resolved, but baseline separation (Rs > 1.5) is not yet achieved.
Protocol:
-
Objective: Improve column efficiency (N) to get sharper peaks, which can lead to better resolution.
-
Action: Adjust the column temperature or flow rate.
-
Procedure:
-
Temperature: Increase the column temperature in increments (e.g., from 30°C to 40°C, then 50°C). Higher temperatures reduce mobile phase viscosity, which can lead to sharper peaks (higher efficiency). It can also slightly alter selectivity. The EP monograph specifies a column temperature of 45 °C.[17]
-
Flow Rate: Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). This gives analytes more time to interact with the stationary phase, often leading to better resolution, though at the cost of longer run times.
-
References
-
The pH Influence on the HPLC-Retention of Chemotherapeutic Fluoroquinolone Derivatives. Journal of Liquid Chromatography. Available at: [Link]
-
Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. Available at: [Link]
-
The pH Influence on the HPLC-Retention of Chemotherapeutic Fluoroquinolone Derivatives. Taylor & Francis Online. Available at: [Link]
-
Troubleshooting Poor Peak Shape and Resolution in HPLC - YouTube. Available at: [Link]
-
USP Moxifloxacin Hydrochloride Assay and Organic Impurities On Luna® 5 µm Phenyl-Hexyl, 250 x 4.6 mm. Phenomenex. Available at: [Link]
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Technology Networks. Available at: [Link]
-
Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Preprints.org. Available at: [Link]
-
Scheme 2. Structure of moxifloxacin and related impurities with abbreviations. ResearchGate. Available at: [Link]
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available at: [Link]
-
HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. Available at: [Link]
-
Protonation equilibrium and lipophilicity of moxifloxacin. ResearchGate. Available at: [Link]
-
Tips and Tricks of HPLC System Troubleshooting - Agilent. Available at: [Link]
-
Degradation Studies of Different Brands of Moxifloxac in Available in the Market - Impactfactor. Available at: [Link]
-
Results of forced degradation studies. ResearchGate. Available at: [Link]
-
Ph. Eur. Monograph 2254: Moxifloxacin Hydrochloride Related Substances and Assay on Luna® 5 µm Phenyl-Hexyl - Phenomenex. Available at: [Link]
-
A validated RP HPLC method for the analysis of Moxifloxacin Hydrochloride in pharmaceutical dosage forms and stability studies - JOCPR. Available at: [Link]
-
MOXIFLOXACIN HYDROCHLORIDE Moxifloxacini hydrochloridum. EDQM. Available at: [Link]
-
Stability indicating HPLC method for simultaneous determination of moxifloxacin hydrochloride and ketorolac tromethamine in pharmaceutical formulations - SciELO. Available at: [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Global Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]
-
Moxifloxacin hydrochloride. ResearchGate. Available at: [Link]
-
Mastering Pharmaceutical Impurity Isolation Strategies - Neopharm Labs. Available at: [Link]
-
Development and Validation of RP-HPLC Method for the Determination of Moxifloxacin in Presence of Its Degradation Products. ResearchGate. Available at: [Link]
-
USP Moxifloxacin Hydrochloride Assay and Impurities - Phenomenex. Available at: [Link]
-
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) - Axion Labs. Available at: [Link]
-
Strategies to Enable and Simplify HPLC Polar Compound Separation. Technology Networks. Available at: [Link]
-
Moxifloxacin EP Impurity A | 151213-15-9 - SynZeal. Available at: [Link]
-
How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Available at: [Link]
-
How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Chromatography Online. Available at: [Link]
-
Moxifloxacin-impurities - Pharmaffiliates. Available at: [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available at: [Link]
- Moxifloxacin Related Compound A (1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-[(4aS,7aS)-octahydro-6H-p (1448617). Pharmaffiliates. Available at: https://www.pharmaffiliates.com/en/moxifloxacin-related-compound-a-1-cyclopropyl-6-8-difluoro-1-4-dihydro-7-4as-7as-octahydro-6h-p-1448617
-
moxifloxacin hydrochloride and its Impurities - Pharmaffiliates. Available at: [Link]
-
PRODUCT MONOGRAPH MOXIFLOXACIN Moxifloxacin tablets 400 mg Moxifloxacin (as moxifloxacin hydrochloride) Antibacterial Agent PRO. Sandoz. Available at: [Link]
-
(PDF) Physicochemical Properties of Lomefloxacin, Levofloxacin, and Moxifloxacin Relevant to the Biopharmaceutics Classification System - ResearchGate. Available at: [Link]
-
Moxifloxacin Impurities - SynZeal. Available at: [Link]
-
moxifloxacin | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
Quantitative Determination of Fluoroquinolones in Contaminated Soils by HPLC with Solid-Phase Extraction. International Journal of Environmental Research and Public Health. Available at: [Link]
-
USP 35 Official Monographs / Moxifloxacin 3959. U.S. Pharmacopeia. Available at: [Link]
Sources
- 1. Moxifloxacin | C21H24FN3O4 | CID 152946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jpharmsci.com [jpharmsci.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Moxifloxacin EP Impurity A | 151213-15-9 | SynZeal [synzeal.com]
- 6. impactfactor.org [impactfactor.org]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. idosi.org [idosi.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 16. phenomenex.com [phenomenex.com]
- 17. drugfuture.com [drugfuture.com]
- 18. drugfuture.com [drugfuture.com]
Technical Support Center: Optimizing Peak Resolution for 8-Fluoro-6-methoxymoxifloxacin in HPLC Analysis
Welcome to our dedicated technical support center for resolving challenges in the HPLC analysis of moxifloxacin and its related compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the peak resolution of 8-Fluoro-6-methoxymoxifloxacin, a critical impurity. Here, we synthesize our extensive field experience with established chromatographic principles to provide you with a robust, self-validating framework for method development and optimization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its resolution important?
This compound is a known related compound of Moxifloxacin, a fourth-generation fluoroquinolone antibiotic.[1][2][3][4][5] Regulatory bodies require stringent control over impurities in pharmaceutical products. Therefore, achieving baseline resolution between the main active pharmaceutical ingredient (API), moxifloxacin, and its impurities is crucial for accurate quantification and ensuring the safety and efficacy of the drug product.[6]
Q2: What are the typical starting conditions for HPLC analysis of moxifloxacin and its related compounds?
A common starting point for the analysis of moxifloxacin and its impurities is reversed-phase HPLC.[1][6][7] Typical conditions often involve:
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol.[1][7][8]
-
pH: The mobile phase pH is a critical parameter, often in the acidic range (e.g., pH 2.5-4.5) to control the ionization of the analytes.[1][9]
-
Detection: UV detection is commonly used, typically around 293 nm.[1]
Q3: What are the key factors that influence peak resolution in HPLC?
The resolution of two peaks in chromatography is governed by three main factors, as described by the resolution equation: column efficiency (N), selectivity (α), and retention factor (k).[10] To improve resolution, one or more of these factors must be manipulated.
Troubleshooting Guide: Improving Poor Peak Resolution
This section addresses the common issue of inadequate separation between moxifloxacin and the this compound impurity.
Scenario: Co-elution or Poor Resolution of this compound
You are observing that the peak for this compound is either co-eluting with the main moxifloxacin peak or is not baseline-resolved, making accurate integration and quantification impossible.
Below is a systematic approach to troubleshoot and resolve this issue.
Step 1: Understanding the Chemistry and Initial Assessment
Moxifloxacin and its fluoro-substituted related compound are structurally similar, which can make separation challenging. Both are amphoteric molecules, meaning their charge state is dependent on the pH of the mobile phase.[9] This property is a key handle for manipulating selectivity.
Initial Assessment Workflow
Caption: Initial assessment workflow for poor peak resolution.
Step 2: Systematic Optimization of Mobile Phase Parameters
The mobile phase composition is often the most effective tool for improving resolution.[11][10]
A. Mobile Phase pH Adjustment
Causality: Since moxifloxacin and its related compound are ionizable, even small changes in the mobile phase pH can significantly alter their retention times and, therefore, the selectivity of the separation.[9][12] By adjusting the pH, you can modify the degree of ionization of the analytes, leading to differential interactions with the stationary phase.
Experimental Protocol:
-
Prepare a series of mobile phases with identical organic modifier concentrations but with pH values ranging from 2.5 to 4.5 in 0.2 pH unit increments. A phosphate or acetate buffer is recommended for good buffering capacity in this range.
-
Equilibrate the column with at least 20 column volumes of the new mobile phase before each injection.
-
Inject your sample and monitor the resolution between the moxifloxacin and this compound peaks.
-
Plot the resolution as a function of pH to identify the optimal pH for the separation.
Data Presentation:
| Mobile Phase pH | Retention Time Moxifloxacin (min) | Retention Time this compound (min) | Resolution (Rs) |
| 2.5 | 5.2 | 5.5 | 1.2 |
| 3.0 | 6.1 | 6.6 | 1.8 |
| 3.5 | 7.3 | 8.0 | 2.1 |
| 4.0 | 8.5 | 9.1 | 1.7 |
Note: The above data is illustrative.
B. Organic Modifier Selection and Concentration
Causality: The type and concentration of the organic solvent in the mobile phase directly impact the retention factor (k) of the analytes.[11][10] Changing the organic modifier (e.g., from acetonitrile to methanol) can alter the selectivity (α) due to different solvation effects.
Experimental Protocol:
-
If using acetonitrile, try substituting it with methanol at a concentration that gives a similar retention time for the main peak.
-
Fine-tune the concentration of the chosen organic modifier. A decrease in the organic modifier concentration will generally increase retention times and may improve the resolution of closely eluting peaks.
-
Perform a gradient elution if isocratic elution does not provide adequate resolution across all impurities.
Step 3: Column Chemistry and Temperature Optimization
If mobile phase optimization is insufficient, consider the stationary phase and temperature.
A. Column Selectivity
Causality: Not all C18 columns are the same. Differences in silica purity, end-capping, and bonding density can lead to significant variations in selectivity.[13][14] For aromatic compounds like fluoroquinolones, a phenyl-hexyl stationary phase can offer alternative selectivity through π-π interactions.[15][16]
Experimental Protocol:
-
Screen different stationary phases. If you are using a standard C18 column, try a C8, a phenyl-hexyl, or a polar-embedded phase column. The United States Pharmacopeia (USP) provides a database for comparing column selectivity.[17]
-
Ensure the new column has a similar particle size and dimensions to your original column to make a fair comparison.
B. Column Temperature
Causality: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence column efficiency.[18] It can also subtly alter the selectivity of the separation.
Experimental Protocol:
-
Vary the column temperature in a range of 25°C to 45°C.
-
Monitor the resolution and peak shape. An increase in temperature will generally lead to sharper peaks and shorter retention times.
Troubleshooting Logic Diagram
Caption: Systematic troubleshooting workflow for improving peak resolution.
Step 4: Addressing Peak Shape Issues
Poor peak shape, such as tailing or fronting, can negatively impact resolution.
A. Peak Tailing
Causality: Peak tailing for basic compounds like moxifloxacin can be caused by secondary interactions with acidic silanol groups on the silica surface of the column.[14][19]
Protocol to Mitigate Tailing:
-
Lower the mobile phase pH: At a lower pH (e.g., below 3), silanol groups are protonated and less likely to interact with the basic analytes.[12]
-
Use a modern, high-purity, end-capped column: These columns have fewer exposed silanol groups.
-
Add a competing base to the mobile phase: A low concentration (e.g., 0.1%) of an amine modifier like triethylamine (TEA) can mask the active silanol sites.[19] However, be aware that TEA can suppress ionization in mass spectrometry.
B. Peak Fronting
Causality: Peak fronting is often a sign of column overload.[20]
Protocol to Address Fronting:
-
Reduce the injection volume or sample concentration.
-
Ensure the sample is dissolved in a solvent that is weaker than or equal in elution strength to the mobile phase. [21]
By systematically working through these troubleshooting steps, you can effectively diagnose the cause of poor peak resolution and develop a robust and reliable HPLC method for the analysis of this compound.
References
-
A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms. Biomedical Chromatography. [Link]
-
Method Development and Validation for estimation of Moxifloxacin HCl in tablet dosage form by RP-HPLC method. Walsh Medical Media. [Link]
-
Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Development and Validation of RP-HPLC Method for the Determination of Moxifloxacin in Presence of Its Degradation Products. ResearchGate. [Link]
-
A validated RP HPLC method for the analysis of Moxifloxacin Hydrochloride in pharmaceutical dosage forms and stability studies. Journal of Chemical and Pharmaceutical Research. [Link]
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America. [Link]
-
RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF MOXIFLOXACIN. Journal of Drug Delivery and Therapeutics. [Link]
-
How to Obtain Good Peak Shapes. Shimadzu. [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. [Link]
-
Troubleshooting Your HPLC Chromatogram - Selectivity, Resolution, and Baseline Issues. CHROMacademy. [Link]
-
USP Moxifloxacin Hydrochloride Assay and Impurities. Phenomenex. [Link]
-
Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. ResearchGate. [Link]
-
Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. Molnar-Institute. [Link]
-
Separation of 8-Desmethoxy-8-fluoro moxifloxacin on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Selection of reversed-phase liquid chromatographic columns with diverse selectivity towards the potential separation of impurities in drugs. PubMed. [Link]
-
Comparison of the chromatographic behavior of levofloxacin, ciprofloxacin and moxifloxacin on various HPLC phases. Ingenta Connect. [Link]
-
Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. MicroSolv. [Link]
-
Why it matters and how to get good peak shape. Agilent. [Link]
-
HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]
-
Column Selectivity - A Powerful Tool When Developing Reverse-Phase Separation. Agilent. [Link]
-
Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study. National Institutes of Health. [Link]
-
Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. [Link]
-
Methods for Changing Peak Resolution in HPLC. Chrom Tech. [Link]
-
Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection. Methods and Objects of Chemical Analysis. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
Reversed-phase ion-pair high-performance liquid chromatographic determination of fluoroquinolones in human plasma. PubMed. [Link]
-
This compound. gsrs.ncats.nih.gov. [Link]
-
This compound. gsrs.ncats.nih.gov. [Link]
-
This compound. precision.fda.gov. [Link]
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. jocpr.com [jocpr.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ingentaconnect.com [ingentaconnect.com]
- 10. chromtech.com [chromtech.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
- 13. Selection of reversed-phase liquid chromatographic columns with diverse selectivity towards the potential separation of impurities in drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. USP Moxifloxacin Hydrochloride Assay and Impurities | Phenomenex [phenomenex.com]
- 16. agilent.com [agilent.com]
- 17. usp.org [usp.org]
- 18. HPLC Troubleshooting Guide [scioninstruments.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 21. How to Obtain Good Peak Shapes | Technical Support | GL Sciences [glsciences.com]
Minimizing degradation of 8-Fluoro-6-methoxymoxifloxacin during analysis
Document ID: TSC-2024-01-A8F6MM
Version: 1.0
Introduction
This technical support guide is intended for researchers, scientists, and drug development professionals working with 8-Fluoro-6-methoxymoxifloxacin. As a derivative of moxifloxacin, this compound shares the characteristic fluoroquinolone core structure, which is susceptible to specific degradation pathways that can impact analytical accuracy and product stability. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize degradation during analysis and ensure the integrity of your results. The guidance provided is based on established knowledge of moxifloxacin's stability profile, which is expected to be highly analogous to that of this compound due to their structural similarities.
Part 1: Frequently Asked Questions (FAQs)
Q1: My this compound sample is showing extra peaks in the chromatogram that are not present in the standard. What could be the cause?
A1: The appearance of unexpected peaks often indicates sample degradation. Fluoroquinolones like this compound are known to be sensitive to light and pH extremes.[1][2][3] Photodegradation is a common issue, and even exposure to ambient laboratory light can be sufficient to cause the formation of degradation products.[2] Additionally, the pH of your sample solution and mobile phase can significantly influence the stability of the compound.[3]
Q2: What is the optimal pH range for working with this compound solutions?
A2: Based on studies of moxifloxacin, maximum stability is observed in the neutral pH range of 7 to 8.[3] Both acidic and alkaline conditions can catalyze degradation.[3] It is crucial to control the pH of your sample diluent and mobile phase to fall within this range to minimize the formation of degradants.
Q3: I am developing an HPLC method. What are the key considerations for the mobile phase?
A3: For robust and reproducible analysis of this compound by HPLC, consider the following for your mobile phase:
-
pH Control: As mentioned, buffer the mobile phase to a neutral pH (7-8) for optimal stability.
-
Solvent Selection: A common mobile phase composition for moxifloxacin analysis is a mixture of a buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[4][5] The exact ratio will need to be optimized for your specific column and system to achieve good peak shape and resolution.
-
Avoid Reactive Solvents: Be cautious with solvents that could potentially react with the analyte.
Q4: How should I store my this compound stock solutions and samples?
A4: To ensure the stability of your solutions, adhere to the following storage practices:
-
Protect from Light: Always store stock solutions and prepared samples in amber vials or wrap clear vials in aluminum foil to protect them from light.[2]
-
Refrigeration: Store solutions at refrigerated temperatures (2-8 °C) to slow down potential degradation reactions.
-
pH-Controlled Diluent: Prepare your solutions in a buffered diluent within the optimal pH range of 7-8.
Q5: Can I use UV spectroscopy for the quantification of this compound?
A5: Yes, UV spectroscopy is a viable method for quantifying this compound. The maximum absorption wavelength for moxifloxacin is typically around 293 nm.[6][7] However, it is important to note that this method is not stability-indicating. If your sample has degraded, the degradation products may have overlapping UV spectra with the parent compound, leading to inaccurate quantification. Therefore, for stability studies, a separation technique like HPLC is recommended.[8]
Part 2: Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the analysis of this compound.
| Observed Problem | Potential Root Cause(s) | Recommended Troubleshooting Steps & Solutions |
| Loss of analyte peak area over time in a sequence of injections. | 1. Photodegradation: The sample in the autosampler is degrading upon exposure to light. 2. pH-related instability: The sample diluent is not buffered, or the pH is outside the optimal range. | 1. Use amber autosampler vials or cover the autosampler tray to minimize light exposure. 2. Prepare samples in a buffered diluent (pH 7-8). 3. If possible, use a refrigerated autosampler. |
| Poor peak shape (tailing or fronting) in HPLC analysis. | 1. Inappropriate mobile phase pH: The pH of the mobile phase may be close to the pKa of the analyte, causing it to exist in multiple ionic forms. 2. Secondary interactions with the stationary phase: The analyte may be interacting with residual silanols on the C18 column. | 1. Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa values. For moxifloxacin, a neutral pH is generally recommended for stability and good peak shape. 2. Add a competing amine, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block active sites on the stationary phase.[5] |
| Inconsistent results between different analysts or laboratories. | 1. Differences in sample handling: Variations in light exposure, temperature, and time between sample preparation and analysis. 2. Variations in analytical method parameters: Slight differences in mobile phase preparation, pH, or column type. | 1. Establish and strictly follow a standardized sample handling protocol that specifies light protection, temperature control, and maximum time from preparation to analysis. 2. Ensure the analytical method is well-documented and validated, with clear specifications for all parameters. |
| Appearance of new peaks during forced degradation studies. | This is an expected outcome of forced degradation studies, which are designed to intentionally degrade the sample to identify potential degradation products and validate the stability-indicating nature of the analytical method.[8][9] | 1. Characterize the degradation products using techniques like mass spectrometry (MS) to understand the degradation pathways. 2. Ensure your HPLC method can adequately resolve the main peak from all degradation product peaks. |
Part 3: Experimental Protocols & Visualizations
Protocol 1: Preparation of a Stability-Promoting Sample Diluent
-
Prepare a 20 mM Sodium Phosphate Buffer:
-
Dissolve 2.76 g of monobasic sodium phosphate (NaH₂PO₄) in 1 L of HPLC-grade water.
-
Dissolve 2.84 g of dibasic sodium phosphate (Na₂HPO₄) in 1 L of HPLC-grade water.
-
-
Adjust pH:
-
Start with the monobasic sodium phosphate solution and slowly add the dibasic sodium phosphate solution while monitoring the pH with a calibrated pH meter.
-
Adjust the pH to 7.5 ± 0.1.
-
-
Final Preparation:
-
Filter the buffer through a 0.45 µm nylon filter to remove any particulate matter.
-
This buffer can be used as the diluent for your this compound samples.
-
Protocol 2: General HPLC Method for Analysis
This is a starting point for method development and will require optimization.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size[5]
-
Mobile Phase: 20 mM Sodium Phosphate Buffer (pH 7.5) : Acetonitrile (75:25 v/v)
-
Flow Rate: 1.0 mL/min[5]
-
Detection Wavelength: 293 nm[5]
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Visualization of Key Degradation Factors
The following diagram illustrates the primary factors that can lead to the degradation of this compound during analysis.
Caption: Key factors leading to the degradation of this compound.
Workflow for Minimizing Degradation During HPLC Analysis
This workflow outlines the critical steps to ensure the integrity of your sample from preparation to analysis.
Sources
- 1. Photodegradation of fluoroquinolones in surface water and antimicrobial activity of the photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photodegradation of some quinolones used as antimicrobial therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Degradation Study of Different Brands of Moxifloxacin by UV-Spectroscopy | International Journal of Pharmacy and Analytical Research [ijpar.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Mobile Phase for Fluoroquinolone Impurity Separation
<_ _>
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating fluoroquinolone impurities using High-Performance Liquid Chromatography (HPLC). Here, we will address common challenges through a series of frequently asked questions and troubleshooting scenarios, grounding our advice in established chromatographic principles and field-proven experience.
I. Understanding the Challenge: The Amphoteric Nature of Fluoroquinolones
Fluoroquinolones are amphoteric molecules, meaning they possess both acidic (carboxylic acid) and basic (piperazine ring) functional groups.[1][2] This dual nature is the primary driver of many chromatographic challenges. Their ionization state is highly dependent on the mobile phase pH, which in turn dictates their retention and selectivity on a reversed-phase column.[3][4] Mastering pH control is, therefore, the cornerstone of a successful separation.
II. Frequently Asked Questions (FAQs)
Q1: My fluoroquinolone peaks are tailing significantly. What is the primary cause and how can I fix it?
A1: Peak tailing is a classic problem when analyzing basic compounds like fluoroquinolones on silica-based C18 columns. The root cause is often secondary interactions between the positively charged piperazine moiety of the analyte and negatively charged residual silanol groups (Si-OH) on the stationary phase.[4] This creates a mixed-mode retention mechanism, leading to asymmetrical peaks.
Solutions:
-
pH Adjustment: Lowering the mobile phase pH to a range of 2.5-3.5 is the most effective strategy.[4] At this acidic pH, the residual silanol groups are protonated and thus less likely to interact with the protonated fluoroquinolone molecules.[4]
-
Use of a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can "mask" the active silanol sites.[4][5] TEA will preferentially bind to the silanols, preventing the fluoroquinolone analyte from these secondary interactions.[4]
-
Column Selection: Employing a modern, end-capped C18 column is highly recommended. These columns have been chemically treated to minimize the number of accessible residual silanol groups.
Q2: I'm struggling to separate closely related fluoroquinolone impurities. What mobile phase parameters should I focus on?
A2: Achieving baseline separation of structurally similar impurities requires a systematic approach to mobile phase optimization.
Key Parameters to Investigate:
-
pH Scouting: The ionization state of both the parent drug and its impurities can differ slightly. A pH scouting experiment, testing a range of pH values (e.g., 3.0, 4.5, 6.0), can reveal an optimal pH where the selectivity between critical pairs is maximized.[3][6] Remember, maximum retention for fluoroquinolones often occurs near their isoelectric point.[3]
-
Organic Modifier Selection: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[5] They offer different selectivities. If you are not achieving adequate separation with acetonitrile, switching to methanol, or using a combination of both, can alter the elution order and improve resolution.[4]
-
Gradient Optimization: For complex impurity profiles, a gradient elution is often necessary.[1][7][8] Start with a shallow gradient to resolve early eluting polar impurities and increase the gradient slope to elute the main peak and any late-eluting non-polar impurities in a reasonable time.
Q3: My retention times are drifting from one injection to the next. What could be causing this instability?
A3: Retention time instability is a common sign that the chromatographic system is not properly equilibrated or that the mobile phase is improperly prepared.
Troubleshooting Steps:
-
Ensure Proper Buffering: The mobile phase must have sufficient buffering capacity to control the pH consistently.[9] A buffer concentration of 10-20 mM is generally recommended.[5][9] The chosen buffer should have a pKa within +/- 1 pH unit of the desired mobile phase pH for optimal performance.[10]
-
Mobile Phase Preparation: Always prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed before use.[11] Inconsistent mobile phase composition is a primary cause of retention time drift.[12]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence. This can take 10-20 column volumes, especially when changing mobile phase compositions.
-
Temperature Control: Use a column thermostat to maintain a constant temperature.[13][14] Fluctuations in ambient temperature can affect mobile phase viscosity and retention times.[12]
III. Troubleshooting Guide: Specific Scenarios
| Problem | Potential Cause(s) | Recommended Action(s) |
| Poor resolution of early eluting (polar) impurities | The initial mobile phase composition is too strong (too much organic solvent). | Decrease the initial percentage of the organic modifier in your gradient. Consider using a shallower gradient at the beginning of the run.[15] |
| Peak fronting | Sample overload; Sample solvent is stronger than the mobile phase. | Reduce the injection volume or dilute the sample. Dissolve the sample in the initial mobile phase whenever possible.[4] |
| Split peaks | Clogged column inlet frit; Column void. | Reverse flush the column (disconnected from the detector). If the problem persists, replace the inlet frit or the column.[12] |
| Baseline noise or drift | Contaminated mobile phase; Inadequate degassing; Detector lamp issue. | Filter all mobile phase components through a 0.45 µm or 0.22 µm filter.[11] Degas the mobile phase thoroughly.[11] Check the detector lamp's energy and age. |
| High backpressure | Blockage in the system (e.g., guard column, column frit); Precipitated buffer. | Systematically remove components (guard column, then analytical column) to identify the source of the blockage.[12] Ensure the buffer is fully dissolved in the aqueous portion of the mobile phase before mixing with the organic solvent. |
IV. Experimental Protocols & Workflows
Protocol 1: Systematic Mobile Phase pH Scouting
-
Prepare Buffer Stock Solutions: Prepare 50 mM stock solutions of phosphate or acetate buffers at three different pH values (e.g., pH 3.0, 4.5, and 6.0).
-
Prepare Mobile Phases: For each pH level, prepare the aqueous component (e.g., 95% water, 5% buffer stock) and mix with the organic modifier (e.g., acetonitrile) in a suitable starting ratio (e.g., 90:10 aqueous:organic).
-
Equilibrate the System: Equilibrate the HPLC system with the first mobile phase for at least 20 column volumes.
-
Inject Standard: Inject a solution containing the fluoroquinolone active pharmaceutical ingredient (API) and its known impurities.
-
Run Gradient: Run a generic scouting gradient (e.g., 10% to 90% organic over 30 minutes).
-
Repeat: Repeat steps 3-5 for each pH level.
-
Analyze Data: Compare the chromatograms to identify the pH that provides the best selectivity and resolution for the critical impurity pairs.
Workflow for Mobile Phase Optimization
Caption: A systematic workflow for troubleshooting and optimizing mobile phase conditions.
V. The Impact of Mobile Phase Components
The choice of each component in the mobile phase has a distinct and predictable effect on the chromatography of fluoroquinolones.
Caption: The influence of mobile phase components on the final chromatogram.
This guide provides a foundational framework for optimizing the separation of fluoroquinolone impurities. Successful method development will always depend on a systematic, logical approach that considers the unique chemical properties of the analytes .
References
- Budvári-Bárány, Z., Szász, G., & Görgényi, F. (1991).
- Blair, J. M., Webber, M. A., Baylay, A. J., Ogbolu, D. O., & Piddock, L. J. (2014). Molecular mechanisms of antibiotic resistance. Nature Reviews Microbiology, 12(1), 42-51.
- Holme, D., & Peck, H. (1998). Analytical Biochemistry. 3rd ed. Longman.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Shrinivas, S., & Revanasiddappa, M. (2015). Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. American Journal of Analytical Chemistry, 6(8), 663-673.
- European Directorate for the Quality of Medicines & HealthCare. (2023). European Pharmacopoeia (Ph. Eur.) 11th Edition. EDQM.
- United States Pharmacopeial Convention. (2023).
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Dong, M. W. (2013). The Essence of Modern HPLC: Advantages, Limitations, and Tradeoffs. LCGC North America, 31(8), 634-645.
- Stosik, A. G., & Deptuła, T. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones.
-
Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Restek Corporation. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]
- Design of experiments and Derringer's desirability function in optimisation and validation of RP-HPLC method for the analysis of enrofloxacin and its impurities. (2023).
- Asu, S. P., Sompalli, N. K., Mohan, A. M., & Deivasigamani, P. (2021). Chromatographic Separation of Fluoroquinolone Drugs and Drug Degradation Profile Monitoring through Quality-by-Design Concept.
Sources
- 1. akjournals.com [akjournals.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. hplc.eu [hplc.eu]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 15. resolian.com [resolian.com]
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of 8-Fluoro-6-methoxymoxifloxacin
Welcome to the technical support center for the analysis of 8-Fluoro-6-methoxymoxifloxacin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for achieving sensitive and reliable low-level detection of this analyte. Here, we move beyond simple protocols to explain the "why" behind the "how," empowering you to make informed decisions during your experimental work.
Frequently Asked Questions (FAQs)
Here are some of the common questions and challenges encountered during the analysis of this compound.
Q1: I am seeing very low signal intensity for my this compound peak. What are the likely causes?
A1: Low signal intensity is a frequent challenge in low-level detection. The primary causes can be categorized as follows:
-
Suboptimal Mass Spectrometry (MS) Parameters: The settings on your mass spectrometer, including ionization mode, precursor/product ion selection, and collision energy, are critical for sensitivity.
-
Inefficient Sample Preparation: The analyte may not be effectively extracted from the sample matrix, or it may be too dilute for detection.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound, leading to a reduced signal.[1][2]
-
Chromatographic Issues: Poor peak shape, such as significant tailing or broadening, can reduce the peak height and thus the apparent signal intensity.
Q2: My chromatographic peaks for this compound are tailing significantly. How can I improve the peak shape?
A2: Peak tailing for fluoroquinolones is often due to secondary interactions between the basic amine groups on the molecule and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[3] To address this:
-
Mobile Phase pH Adjustment: Operating at a lower pH (e.g., 2.5-3.5) will protonate the silanol groups, minimizing these secondary interactions.[3]
-
Choice of Column: Using a column with a highly inert stationary phase or an end-capped column can reduce silanol interactions.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample to see if the peak shape improves.[4]
Q3: I'm observing high background noise in my chromatograms, which is interfering with the detection of my analyte. What can I do to reduce it?
A3: High background noise can originate from various sources within your LC-MS/MS system. Key areas to investigate include:
-
Solvent and Reagent Purity: Ensure you are using high-purity, LC-MS grade solvents and additives. Contaminants in your mobile phase can contribute significantly to background noise.[5]
-
System Contamination: The HPLC system, including tubing, injector, and column, can accumulate contaminants over time. A thorough system flush is recommended.
-
Mass Spectrometer Source Conditions: The settings of your ion source, such as gas flow rates and temperatures, can be optimized to reduce chemical noise.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the low-level detection of this compound.
Issue 1: Poor Signal-to-Noise Ratio (S/N)
A low S/N ratio is a critical roadblock to achieving low detection limits. This can be due to either low signal, high noise, or a combination of both.
Caption: A systematic workflow for troubleshooting low signal-to-noise.
-
Verify MS/MS Parameters:
-
Rationale: The Multiple Reaction Monitoring (MRM) transitions and their associated collision energies are fundamental to achieving high sensitivity.
-
Action: Infuse a standard solution of this compound directly into the mass spectrometer to optimize the precursor and product ions. For moxifloxacin, a common precursor ion is m/z 402.2 in positive ion mode.[1][6] Optimize the collision energy to maximize the intensity of the most stable and intense product ion.
-
Example Parameters for Moxifloxacin (adaptable for this compound):
Parameter Typical Value Ionization Mode Positive Electrospray (ESI+) Precursor Ion (Q1) m/z 402.2 Product Ion (Q3) m/z 384.2 | Collision Energy (CE) | Optimized experimentally |
-
-
Evaluate Chromatography:
-
Rationale: A sharp, symmetrical chromatographic peak concentrates the analyte into a narrow band, maximizing the signal intensity.
-
Action:
-
Mobile Phase: Use a mobile phase of acetonitrile and water with 0.1% formic acid.[7] The formic acid helps to improve peak shape by protonating silanol groups and improves ionization efficiency in positive ESI mode.
-
Gradient: Employ a suitable gradient to ensure the analyte elutes as a sharp peak.
-
Column: A high-quality C18 column is a good starting point.[8]
-
-
-
Assess Sample Preparation:
-
Rationale: Effective sample preparation is crucial to concentrate the analyte and remove interfering matrix components.[9]
-
Action: For biological matrices like plasma, protein precipitation is a common and effective first step.[7] For more complex matrices or to achieve lower detection limits, Solid Phase Extraction (SPE) is recommended.[10]
-
Protocol for Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Inject a portion of the supernatant into the LC-MS/MS system.
-
-
-
Investigate Noise Source:
-
Rationale: Identifying and eliminating the source of high background noise can significantly improve the S/N ratio.
-
Action:
-
Inject a blank (mobile phase) to assess the baseline noise.
-
If the noise is high, systematically check for sources of contamination, starting with freshly prepared mobile phase using LC-MS grade reagents.
-
"Bake out" the system by running a high-organic mobile phase at an elevated temperature to flush out contaminants.
-
-
Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
Poor peak shape can compromise both quantification and resolution.
Caption: A decision tree for troubleshooting poor chromatographic peak shape.
-
Check for Mass Overload:
-
Rationale: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak fronting or tailing.[4]
-
Action: Prepare and inject a series of dilutions of your sample (e.g., 1:10, 1:100). If the peak shape improves with dilution, you are experiencing mass overload.
-
-
Evaluate Secondary Interactions:
-
Rationale: As a fluoroquinolone, this compound has basic sites that can interact with acidic silanols on the column packing.[3]
-
Action:
-
-
Minimize Extra-Column Volume:
-
Rationale: Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening.
-
Action: Use tubing with the smallest possible internal diameter and keep the length to a minimum, particularly between the column and the mass spectrometer.[3]
-
-
Assess Column Health:
-
Rationale: A contaminated or degraded column can lead to a variety of peak shape problems.[4]
-
Action:
-
Flush the Column: Disconnect the column from the detector and flush it with a strong solvent (e.g., isopropanol) to remove contaminants.
-
Replace the Column: If flushing does not resolve the issue, the column may be irreversibly damaged and require replacement.
-
-
Data Summary Tables
Table 1: Recommended Starting LC-MS/MS Parameters for this compound Analysis
| Parameter | Recommended Setting | Rationale |
| LC System | ||
| Column | C18, < 3 µm particle size | Provides good retention and efficiency for fluoroquinolones. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier improves peak shape and ionization. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for standard bore columns. |
| Column Temperature | 30 - 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 1 - 10 µL | Minimize to avoid overload. |
| MS/MS System | ||
| Ionization Mode | Positive Electrospray (ESI+) | Fluoroquinolones ionize well in positive mode. |
| Capillary Voltage | ~3.0 - 4.0 kV | Optimize for maximum signal. |
| Gas Temperature | ~350 °C | Optimize for efficient desolvation. |
| Gas Flow | ~9 L/min | Optimize for efficient desolvation. |
| Nebulizer Pressure | ~30 psi | Optimize for stable spray. |
| MRM Transitions | To be determined empirically | Based on the parent compound, moxifloxacin (402.2 -> 384.2, 358.2).[6] |
References
-
Development and validation of a simple LC-MS/MS method for simultaneous determination of moxifloxacin, levofloxacin, prothionamide. (2020). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
A Simple LC/MS/MS Method for the Determination of Moxifloxacin N-Sulfate in Rat Plasma and Its Application in a Pharmacokinetic Study. (n.d.). PubMed. [Link]
-
Optimization and validation of the direct HPLC method for the determination of moxifloxacin in plasma. (n.d.). PubMed. [Link]
-
Liquid chromatography-tandem mass spectrometry for the quantification of moxifloxacin, ciprofloxacin, daptomycin, caspofungin, a. (n.d.). Amazon S3. [Link]
-
Development and Validation of LC-MS/MS Methods for the Quantitation of Commonly Co-administered Drugs in Support of Several Clinical Studies. (n.d.). Bioanalysis Zone. [Link]
-
Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients: Potential application as therapeutic drug monitoring tool in medical diagnosis. (n.d.). PubMed. [Link]
-
Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry. (n.d.). ResearchGate. [Link]
-
Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry. (n.d.). PubMed. [Link]
-
Development and Validation of UV-Visible Spectrophotometric Method for Estimation of Moxifloxacin in Human Plasma. (n.d.). Scholars Middle East Publishers. [Link]
- Noise and background reduction method for component detection in chromatography/spectrometry. (1997).
-
Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (n.d.). MicroSolv. [Link]
-
Validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma. (n.d.). SciELO. [Link]
-
LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018). Chromatography Online. [Link]
-
Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube. [Link]
-
validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma. (n.d.). PMC. [Link]
-
How to reduce high background noise in an LC MS/MS experiment? (2015). ResearchGate. [Link]
-
Tips to Improve Signal-to-Noise Checkout. (n.d.). Agilent. [Link]
-
Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. (n.d.). Waters Corporation. [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. (2012). LCGC International. [Link]
-
Simple simultaneous determination of moxifloxacin and metronidazole in complex biological matrices. (n.d.). PMC. [Link]
-
A RAPID SENSITIVE AND ACCURATE LCMS METHOD FOR THE DETERMINATION OF MUTAGENIC IMPURITIES IN MOXIFLOXACIN HCL. (2022). ResearchGate. [Link]
-
Multiple Reaction Monitoring (MRM) transitions and optimized MS... (n.d.). ResearchGate. [Link]
-
Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. (n.d.). Biotech Spain. [Link]
-
Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. (n.d.). PMC. [Link]
-
4 Steps to Successful Compound Optimization on LC-MS/MS. (2024). Technology Networks. [Link]
-
Fluoroquinolones cause changes in extracellular matrix, signalling proteins, metalloproteinases and caspase-3 in cultured human tendon cells. (n.d.). PubMed. [Link]
-
Fluoroquinolone-Transition Metal Complexes: A Strategy to Overcome Bacterial Resistance. (2021). MDPI. [Link]
-
Fluoroquinolone antibiotics: Occurrence, mode of action, resistance, environmental detection, and remediation - A comprehensive review. (2022). PubMed. [Link]
-
Treatment technologies to mitigate the harmful effects of recalcitrant fluoroquinolone antibiotics on the environ- ment and human health. (2021). PubMed. [Link]
Sources
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. biotech-spain.com [biotech-spain.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients: Potential application as therapeutic drug monitoring tool in medical diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.rug.nl [pure.rug.nl]
- 8. A Simple LC/MS/MS Method for the Determination of Moxifloxacin N-Sulfate in Rat Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
Technical Support Center: Refinement of Extraction Protocols for Moxifloxacin Impurities
Welcome to the technical support center for moxifloxacin impurity analysis. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of extracting and quantifying moxifloxacin and its related substances. Here, we move beyond mere procedural lists to explain the underlying principles, helping you troubleshoot effectively and refine your protocols with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and foundational concepts in moxifloxacin impurity analysis.
Q1: What are the primary impurities of moxifloxacin, and why are they a concern?
A1: Moxifloxacin impurities typically arise from the manufacturing process or degradation of the active pharmaceutical ingredient (API).[1] Key impurities are specified by pharmacopeias like the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP).[1][] These include, but are not limited to:
-
Impurity A (Difluoro analogue): A process-related impurity arising from starting materials.[3]
-
Impurity B (Dimethoxy analogue): Another process-related impurity.[3]
-
Impurity C (Aza-analogue): A potential synthetic byproduct.[3]
-
Impurity D (N-oxide): A potential oxidative degradation product.[][4]
-
Impurity E (Desmethyl analogue): A metabolite and potential degradant.[][4]
-
Enantiomeric Impurity: The (S,S)-enantiomer of moxifloxacin, which is biologically less active.[5]
Controlling these impurities is critical for ensuring the safety, efficacy, and stability of the final drug product. Regulatory bodies set strict limits on their presence.[3][5]
Q2: What is "forced degradation," and how is it relevant to impurity extraction?
A2: Forced degradation (or stress testing) is the intentional degradation of a drug substance under conditions more severe than accelerated stability testing.[6][7] These conditions include heat, light, humidity, and exposure to acidic, basic, and oxidative environments.[8][9]
Causality: The purpose is twofold:
-
To identify likely degradation products that could form during the shelf-life of the product.
-
To demonstrate the "stability-indicating" nature of your analytical method. This means proving that your extraction and chromatographic methods can effectively separate and detect the API from all potential degradation impurities without interference.[8]
If your extraction protocol fails to recover these newly formed, often more polar, impurities, your method is not stability-indicating and cannot be considered reliable.
Q3: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for moxifloxacin?
A3: While both LLE and SPE can be used, Solid-Phase Extraction (SPE) is generally superior for moxifloxacin impurity analysis for several reasons:
-
Higher Selectivity & Cleaner Extracts: SPE cartridges with specific chemistries (like C18 or mixed-mode) can isolate moxifloxacin and its impurities from complex matrices more effectively than LLE.[10]
-
Reduced Solvent Consumption: SPE is a greener technique, using significantly less organic solvent.[11]
-
Higher Reproducibility & Automation: SPE is less operator-dependent than LLE and is easily automated, leading to better precision.[11]
LLE may be suitable for simple matrices, but for complex samples like biological fluids or finished formulations with multiple excipients, SPE provides a cleaner extract, which is crucial for preventing chromatographic issues and protecting the analytical column.[10]
Section 2: Troubleshooting Guide for Extraction Protocols
This section provides a problem-and-solution framework for issues encountered during experimental work.
Problem 1: Low or Inconsistent Recovery of Moxifloxacin/Impurities
Low recovery is one of the most common challenges. The key is to systematically identify the source of analyte loss.
Initial Diagnosis Workflow
Caption: Decision tree for troubleshooting low analyte recovery.
Detailed Causality & Solutions
-
Q: My recovery is low. What's the first thing to check?
-
A: Check the pH of your sample before loading.
-
Causality: Moxifloxacin is an amphoteric molecule with a carboxylic acid group (pKa ~6.2) and a basic amine group (pKa ~9.8). For reversed-phase SPE (e.g., C18), retention is based on hydrophobic interactions. You must adjust the sample pH to suppress the ionization of the analyte, making it more non-polar and allowing it to bind effectively to the C18 sorbent. A pH between 7 and 8 is often a good starting point. If the pH is too low, the amine group will be protonated, and if it's too high, the carboxylic acid will be deprotonated, making the molecule too polar to retain.
-
-
-
Q: I've adjusted the pH, but recovery is still poor, especially for more polar impurities. Why?
-
A: Your elution solvent may be too weak or incompatible.
-
Causality: To elute the analytes from the sorbent, the elution solvent must be strong enough to disrupt the hydrophobic interactions. Standard methanol or acetonitrile may not be sufficient, especially if secondary interactions (like silanol interactions on the SPE sorbent) are occurring.
-
Solution: Modify your elution solvent. Adding a small amount of acid (e.g., 0.1% formic acid) or base (e.g., 0.1% ammonium hydroxide) to your organic solvent can dramatically improve recovery. The modifier neutralizes residual charges on the analyte or the sorbent, breaking secondary interactions and ensuring complete elution. For example, acidifying the elution solvent ensures the amine group is protonated, increasing its polarity and affinity for the mobile phase.
-
-
Problem 2: High Matrix Effects in LC-MS/MS Analysis
Matrix effects (ion suppression or enhancement) are a major issue when analyzing complex samples, leading to poor accuracy and sensitivity.
-
Q: How can I tell if my extract is clean enough?
-
A: Perform a post-extraction spike comparison.
-
Methodology: Analyze three sample sets: (1) a neat standard in pure solvent, (2) a pre-extraction spiked sample (analyte added before extraction), and (3) a post-extraction spiked sample (analyte added to a blank matrix after extraction).
-
Interpretation:
-
Recovery (%) = (Pre-extraction spike peak area / Post-extraction spike peak area) x 100
-
Matrix Effect (%) = (Post-extraction spike peak area / Neat standard peak area) x 100
-
-
If the Matrix Effect is significantly different from 100%, co-eluting matrix components are affecting your analyte's ionization.
-
-
-
Q: How do I reduce matrix effects?
-
A: Refine your SPE wash steps.
-
Causality: The goal of the wash step is to remove interfering compounds that are less strongly retained than your analyte, without prematurely eluting the analyte itself. A weak wash solvent (e.g., 5% methanol in water) may not be sufficient to remove moderately non-polar interferences.
-
Solution: Increase the organic content of your wash solvent incrementally (e.g., from 5% to 10% to 15% methanol). Analyze the wash eluate to ensure you are not losing your target analytes. This optimization will produce a much cleaner final extract.
-
-
Section 3: Protocols & Methodologies
Protocol 1: General Purpose Solid-Phase Extraction (SPE) for Moxifloxacin Tablets
This protocol provides a robust starting point for extracting moxifloxacin and its related impurities from a standard tablet formulation.
Workflow Diagram
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 3. drugfuture.com [drugfuture.com]
- 4. Moxifloxacin EP Impurity E | SynZeal [synzeal.com]
- 5. uspnf.com [uspnf.com]
- 6. researchgate.net [researchgate.net]
- 7. Degradation Study of Different Brands of Moxifloxacin by UV-Spectroscopy | International Journal of Pharmacy and Analytical Research [ijpar.com]
- 8. jocpr.com [jocpr.com]
- 9. ajprd.com [ajprd.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Addressing analytical variability in 8-Fluoro-6-methoxymoxifloxacin quantification
Welcome to the technical support guide for the analytical quantification of 8-Fluoro-6-methoxymoxifloxacin, a critical impurity and degradant of Moxifloxacin. Achieving accurate and reproducible quantification of this compound is paramount for ensuring the safety and efficacy of Moxifloxacin drug products. This guide is designed for researchers, analytical scientists, and drug development professionals to troubleshoot and resolve common sources of analytical variability.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions frequently encountered during the analysis of this compound.
Q1: What is the most common cause of high variability (%RSD) in replicate injections?
High Relative Standard Deviation (RSD) in replicate injections often points to issues with the analytical system rather than the sample itself. The most common culprits are inconsistent injection volumes from the autosampler, pressure fluctuations due to pump issues or leaks, or an unstable detector signal. It is crucial to perform system suitability tests (SST) before any analytical run to ensure the system is performing adequately.[1][2]
Q2: My peak shape for this compound is tailing. What should I investigate first?
Peak tailing is a common chromatographic issue, especially for compounds with basic functional groups like fluoroquinolones.[3][4] The primary cause is often secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase.[3][5][6] Your first step should be to check the pH of your mobile phase; operating at a lower pH (e.g., pH < 3) can suppress the ionization of silanol groups, minimizing these interactions.[3]
Q3: I'm observing a gradual decrease in signal intensity over an analytical run. What's happening?
A progressive drop in signal intensity can indicate a few problems. The most likely cause is the accumulation of matrix components on the analytical column or within the mass spectrometer's ion source.[7] This buildup can lead to a phenomenon known as ion suppression.[8][9] Another possibility is the degradation of the analyte in the autosampler over time. Performing stability studies on your processed samples is essential to rule this out.[10][11]
Q4: What are "matrix effects" and how do I know if they are affecting my assay?
Matrix effects are the alteration (suppression or enhancement) of an analyte's ionization in a mass spectrometer due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[8][9][12][13] This is a major concern in bioanalysis as it can severely impact accuracy and precision.[9][12] To assess matrix effects, you can perform a post-extraction spike experiment where you compare the analyte's response in a blank extracted matrix to its response in a neat solvent.[13] A significant difference indicates the presence of matrix effects.
Q5: Why is a system suitability test (SST) necessary before every run?
An SST is a mandatory part of any validated chromatographic method and is required by regulatory bodies like the USP.[14][15] It's an integrated test of your entire LC-MS or HPLC system—including the pump, injector, column, mobile phase, and detector—to ensure it's fit for purpose on the day of analysis.[1][2][15] Passing SST criteria for parameters like peak area precision, retention time, peak tailing, and resolution confirms that the system is capable of producing reliable and reproducible data.[1][2]
Part 2: Troubleshooting Guide: From Symptom to Solution
This guide is structured by common symptoms observed during analysis. Follow the diagnostic steps to identify and resolve the root cause of variability.
Symptom 1: Poor Peak Shape (Tailing or Fronting)
Poor peak symmetry compromises integration accuracy and resolution. A tailing factor (Tf) greater than 2 is generally unacceptable according to USP guidelines.[1]
| Potential Cause | Diagnostic Check | Corrective Action |
| Secondary Silanol Interactions [3][5][6] | Is the mobile phase pH above 3? Basic compounds like fluoroquinolones will interact strongly with ionized silanols. | Primary Solution: Lower the mobile phase pH to < 3.0 using an appropriate buffer (e.g., formic acid, phosphoric acid). This protonates the silanols, reducing interaction.[3] Secondary Solution: Use a modern, end-capped column or a column with a polar-embedded phase to shield residual silanols.[3][5] |
| Column Overload [4][16] | Are all peaks in the chromatogram, including the internal standard, showing poor shape (typically fronting)? | Dilute the sample and re-inject. If peak shape improves, the column was overloaded. Reduce the injection volume or sample concentration. Consider a column with a higher loading capacity.[4] |
| Column Contamination/Void [3][4][16] | Has the column performance degraded over time? Is backpressure higher than normal? | Step 1: Disconnect the column and run the system to check for extra-column peak broadening.[16] Step 2: Reverse-flush the column with a strong solvent (follow manufacturer's guidelines). Step 3: If the problem persists, the column may have a void at the inlet or a blocked frit. Replace the column.[3][4] Prevention: Always use a guard column and filter all samples and mobile phases. |
| Inappropriate Sample Solvent [16] | Is the sample dissolved in a solvent much stronger than the mobile phase (e.g., 100% Acetonitrile into a highly aqueous mobile phase)? | If possible, dissolve and dilute the sample in the initial mobile phase composition. This ensures the sample band is tightly focused at the head of the column upon injection.[16] |
Symptom 2: High Variability in Results (Poor Precision)
Inconsistent results between injections or samples can invalidate an entire analytical run. This is often traced back to the sample preparation, the LC system, or the MS detector.[17]
| Potential Cause | Diagnostic Check | Corrective Action |
| Inconsistent Sample Preparation | Review your sample preparation workflow. Are pipetting steps precise? Is evaporation to dryness uniform? Is reconstitution volume consistent? | Use calibrated positive displacement pipettes for viscous biological fluids. Ensure complete and consistent vortexing/mixing at each step. If using an evaporator, ensure all positions receive equal gas flow and heat. |
| Autosampler/Injection Issues [17] | Check the RSD of peak areas from at least five replicate injections of a standard solution as part of your SST. An RSD >2% warrants investigation.[18] | Step 1: Check for air bubbles in the syringe and sample loop. Purge the injector and pump. Step 2: Ensure the injection needle is correctly aligned and the vial septa are not cored. Step 3: Verify the injection volume accuracy. |
| Matrix Effects [8][9][12] | Are you using a simple "dilute-and-shoot" or protein precipitation method? Is the internal standard (IS) response highly variable across different samples?[19] | A highly variable IS response is a red flag for inconsistent matrix effects.[19] Improve sample cleanup using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to selectively remove interfering matrix components like phospholipids.[19][20] The use of a stable isotope-labeled (SIL) internal standard is the most effective way to compensate for variability.[21] |
| Analyte Instability [10][22] | Does the response of QC samples decrease when they are left in the autosampler for extended periods? | Conduct autosampler stability experiments by re-injecting the same vials over 24-48 hours. If degradation is observed, use a cooled autosampler, reduce the run time, or analyze smaller batches. Fluoroquinolones can be light-sensitive; use amber vials.[18] |
Symptom 3: Low or No Signal Intensity
A weak signal can compromise the Lower Limit of Quantification (LLOQ) and overall assay sensitivity.
| Potential Cause | Diagnostic Check | Corrective Action |
| MS Source Contamination [17] | Is the signal intensity low for all analytes? Has the instrument's performance been declining? | The ion source (especially the spray needle or capillary) is prone to contamination. Perform routine cleaning of the ion source components as per the manufacturer's protocol. An instrument that has been idle may require conditioning by running standards for several hours to stabilize.[23] |
| Incorrect MS Parameters | Are the MS parameters (e.g., collision energy, cone voltage) optimized for this compound? | Infuse a standard solution of the analyte directly into the mass spectrometer to optimize all relevant MS/MS parameters. Ensure you are monitoring the correct and most intense precursor-product ion transition. |
| Mobile Phase pH | Is the mobile phase pH optimal for ionization? For ESI+, a lower pH is generally better for basic compounds. | Adjust the mobile phase pH to be at least 2 units below the analyte's pKa to ensure it is predominantly in its ionized form, which enhances ESI+ response. |
| Severe Ion Suppression [8][9] | Does the signal intensity dramatically increase after implementing a more rigorous sample cleanup procedure? | This indicates severe matrix-induced ion suppression. In addition to improving sample preparation, chromatographic separation is key. Adjust the gradient to separate the analyte from the bulk of matrix components, particularly phospholipids which often elute early in reversed-phase chromatography.[20] |
Part 3: Key Protocols and Visualizations
Protocol 1: System Suitability Test (SST)
This protocol must be performed before acquiring any sample data to ensure the chromatographic system is performing acceptably.[2][14]
Objective: To verify the precision, peak shape, and resolution of the LC-MS/MS system.
Procedure:
-
Prepare a system suitability solution containing this compound at a concentration near the middle of the calibration range.
-
Equilibrate the LC system with the mobile phase until a stable baseline is achieved (typically 15-30 minutes).
-
Perform five or six replicate injections of the SST solution.
-
Calculate the mean, standard deviation (SD), and Relative Standard Deviation (%RSD) for the peak area and retention time.
-
Calculate the Tailing Factor (Tf) for the peak in the last injection.
-
Compare the results against the pre-defined acceptance criteria.
Typical Acceptance Criteria:
| Parameter | Acceptance Limit | Rationale |
| Peak Area %RSD | ≤ 2.0%[1][18] | Demonstrates the precision of the autosampler and detector. |
| Retention Time %RSD | ≤ 1.0% | Ensures stable chromatographic performance and correct peak identification. |
| Tailing Factor (Tf) | ≤ 2.0[1][18] | Confirms acceptable peak symmetry for accurate integration. |
| Signal-to-Noise (S/N) | ≥ 10 (at LLOQ) | Ensures the analyte can be reliably quantified at the lowest concentration. |
Workflow Visualization
The following diagrams illustrate key decision-making processes for troubleshooting.
Caption: A logical workflow for diagnosing high %RSD.
Caption: A decision tree for selecting sample prep methods.
References
- Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?
- Bioanalysis Zone. (2022). Importance of matrix effects in LC-MS/MS bioanalysis.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?
- Hawach. (n.d.). Reasons for Peak Tailing of HPLC Column.
- Li, W., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
- GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.
- Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC?
- Ovid. (n.d.). Phospholipid-based matrix effects in LC-MS... : Bioanalysis.
- Li, W., & Tse, F. L. (2011). Assessment of matrix effect in quantitative LC–MS bioanalysis.
- U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY.
- MicroSolv. (n.d.). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
- ECA Academy. (2014). System Suitability for USP Chromatographic Methods.
- ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation.
- U.S. Pharmacopeia. (2006). General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY.
- U.S. Pharmacopeia. (n.d.). Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening.
- Subbaiah, P. R., et al. (2010). Method Development and Validation for estimation of Moxifloxacin HCl in tablet dosage form by RP-HPLC method. Walsh Medical Media.
- Indian Journal of Pharmacy Practice. (n.d.). Development and Validation of Assay Method for the Estimation of Moxifloxacin in Bulk and Pharmaceutical Formulations by RP-HPLC. Retrieved from Indian Journal of Pharmacy Practice.
- Al-Dgither, S., et al. (n.d.). validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma.
- ResearchGate. (2013). High performance liquid chromatography assay for determination of moxifloxacin in human plasma.
- BenchChem. (2025). Technical Support Center: Troubleshooting Internal Standard Variability in LC-MS.
- Journal of Chemical and Pharmaceutical Research. (2015). A validated RP HPLC method for the analysis of Moxifloxacin Hydrochloride in pharmaceutical dosage forms and stability studies.
- U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
- U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation.
- ZefSci. (n.d.). LCMS Troubleshooting: 14 Best Practices for Laboratories.
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry.
- ResearchGate. (n.d.). Stability of moxifloxacin under different storage conditions (n = 5).
- Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation.
- PubMed. (n.d.). Stability of extemporaneously prepared moxifloxacin oral suspensions.
- ResearchGate. (n.d.). Stability studies of Moxifloxacin.
- Al-Aani, H., et al. (2015). Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study.
- Chromatography Forum. (2017). LCMS Troubleshooting: Increasing Quantification on Standards.
- Chromatography Today. (n.d.). Variability in Response for Bioanalytical Assay using LC-MS/MS.
- Toujani, E., et al. (2023). Simultaneous Quantitative Determination of Eight Fluoro-quinolones by High-Performance Liquid Chromatography with UV Detection.
- LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
- YMER. (2025). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF MOXIFLOXACIN AND TOLFENAMIC ACID IN BULK DRUG AND PHARMACEUTICAL DOSAGE FORM BY.
- Scholars Research Library. (2015). Development and validation of an analytical method for the simultaneous quantification of Moxifloxacin and Bromofenac opthalmic solution by using.
- Khan, M. A., et al. (2022). ATR–FTIR‐Based Direct and Rapid Quantification of Levofloxacin, Degradation and Adulterations via Multivariate Analysis.
Sources
- 1. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 2. ftp.uspbpep.com [ftp.uspbpep.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. chromtech.com [chromtech.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. zefsci.com [zefsci.com]
- 8. nebiolab.com [nebiolab.com]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of extemporaneously prepared moxifloxacin oral suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. usp.org [usp.org]
- 15. System Suitability for USP Chromatographic Methods - ECA Academy [gmp-compliance.org]
- 16. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. ovid.com [ovid.com]
- 21. rsc.org [rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. LCMS Troubleshooting: Increasing Quantification on Standards - Chromatography Forum [chromforum.org]
Strategies to reduce synthesis of 8-Fluoro-6-methoxymoxifloxacin
A-Level Guide for Researchers, Scientists, and Drug Development Professionals on the Strategic Reduction of 8-Fluoro-6-methoxymoxifloxacin Impurity
Welcome to the comprehensive technical support guide dedicated to navigating the complexities of moxifloxacin synthesis. This resource is designed to provide in-depth, field-proven insights into the identification, formation, and strategic reduction of the critical process-related impurity, this compound. Our goal is to empower you with the knowledge to optimize your synthetic routes, enhance product purity, and ensure the safety and efficacy of your final active pharmaceutical ingredient (API).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
This compound is a positional isomer of moxifloxacin. In this impurity, the positions of the fluorine and methoxy substituents on the quinoline ring are swapped. It is a significant concern in the synthesis of moxifloxacin because its structural similarity to the parent drug makes it difficult to remove using standard purification techniques. The presence of this impurity can affect the safety and efficacy profile of the final drug product.
Q2: At what stage of moxifloxacin synthesis is the this compound impurity most likely to form?
The formation of this compound is primarily linked to the synthesis of the key intermediate, 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid. The regioselectivity of the reaction introducing the methoxy group is critical. Side reactions or the presence of isomeric impurities in the starting materials can lead to the formation of the undesired 8-fluoro isomer.
Q3: What are the primary analytical methods for detecting and quantifying this impurity?
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the detection and quantification of this compound.[1][2][3][4][5] Specifically, reversed-phase HPLC with UV detection is widely used.[2][4][5] For definitive identification, HPLC coupled with mass spectrometry (LC-MS) is employed to confirm the molecular weight of the impurity.[6]
Q4: Are there any regulatory guidelines regarding the limits of such process-related impurities?
Yes, regulatory agencies like the FDA and EMA have stringent guidelines for the control of impurities in drug substances. The International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A (Impurities in New Drug Substances), provide a framework for the identification, qualification, and setting of acceptance criteria for impurities. The specific limits for an impurity like this compound would be established during the drug development process and would be part of the approved drug specification.
Troubleshooting Guide: Formation and Control of this compound
This section provides a problem-and-solution-oriented approach to address the challenges of controlling the this compound impurity during your synthesis.
Issue 1: High Levels of 8-Fluoro Impurity Detected in the Crude Product
-
Potential Cause A: Poor Regioselectivity in the Synthesis of the Quinolone Core
-
Explanation: The formation of the quinolone ring system from substituted anilines is a critical step that dictates the final substitution pattern. If the starting materials or reaction conditions do not favor the desired regiochemistry, a mixture of isomers, including the 8-fluoro analogue, can be formed.
-
Troubleshooting Steps:
-
Starting Material Purity: Scrutinize the purity of your starting materials, particularly the substituted aniline precursor. Ensure it is free from isomeric impurities.
-
Reaction Conditions: The cyclization reaction to form the quinolone core is often sensitive to temperature and the choice of catalyst.
-
Temperature Control: Lowering the reaction temperature may improve regioselectivity.
-
Catalyst Screening: Experiment with different Lewis acid or base catalysts to identify conditions that favor the formation of the desired 8-methoxy isomer.
-
-
-
-
Potential Cause B: Side Reactions During the Introduction of the Methoxy Group
-
Explanation: The methoxy group at the 8-position is typically introduced via a nucleophilic aromatic substitution reaction. Under certain conditions, this reaction may not be completely selective, leading to the formation of the 8-fluoro impurity.
-
Troubleshooting Steps:
-
Choice of Methoxylating Agent: Evaluate different methoxylating agents (e.g., sodium methoxide, methanol with a suitable base). The reactivity and steric bulk of the agent can influence the outcome.
-
Solvent Effects: The polarity of the solvent can impact the reaction's regioselectivity. A systematic screening of solvents is recommended.
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can sometimes lead to isomerization or other side reactions. Monitor the reaction progress closely and quench it once the desired conversion is achieved.
-
-
Issue 2: Difficulty in Separating this compound from Moxifloxacin
-
Potential Cause: Similar Physicochemical Properties of the Isomers
-
Explanation: Positional isomers often have very similar polarity, solubility, and chromatographic behavior, making their separation challenging. A patent for a similar positional isomer highlights this difficulty.[7]
-
Troubleshooting Steps:
-
Chromatographic Optimization:
-
Column Selection: Screen a variety of HPLC columns with different stationary phases (e.g., C18, phenyl-hexyl, cyano) to exploit subtle differences in the isomers' interactions.
-
Mobile Phase Tuning: Systematically vary the mobile phase composition, pH, and additives (e.g., ion-pairing agents) to enhance resolution.
-
-
Crystallization Studies:
-
Solvent Screening: Conduct a thorough screening of different solvent systems for recrystallization. It is possible that a specific solvent or solvent mixture will allow for the selective crystallization of moxifloxacin, leaving the impurity in the mother liquor.
-
Seeding: The use of pure moxifloxacin seed crystals can sometimes promote the crystallization of the desired isomer.
-
-
-
Detailed Experimental Protocols
Protocol 1: HPLC Method for the Analysis of this compound
This protocol provides a general framework for an HPLC method. It should be validated for your specific application.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 293 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the moxifloxacin sample.
-
Dissolve in a suitable diluent (e.g., a mixture of mobile phase A and B) to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: Strategy for Minimizing 8-Fluoro Impurity via a Borate Complex Intermediate
This strategy is adapted from a patented process aimed at reducing a similar positional isomer impurity and may be effective for controlling the 8-fluoro impurity.[7][8]
-
Formation of the Borate Complex:
-
React the key intermediate, ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylate, with boric acid and an anhydride (e.g., acetic anhydride) in an appropriate solvent. This forms a borate complex that can enhance the regioselectivity of the subsequent reaction.
-
-
Condensation with the Side Chain:
-
React the borate complex with (S,S)-2,8-diazabicyclo[4.3.0]nonane. The use of the borate intermediate is reported to lead to a cleaner reaction with less formation of the positional isomer.[7]
-
-
Hydrolysis:
-
Hydrolyze the resulting intermediate to yield moxifloxacin with a reduced level of the 8-fluoro impurity.
-
Visualizing the Synthetic Pathway and Impurity Formation
Moxifloxacin Synthesis and Potential Impurity Formation Pathway
Caption: A logical workflow for troubleshooting and reducing the this compound impurity.
References
- Google Patents. CN103467466A - Synthesis method of moxifloxacin hydrochloride impurity.
- Google Patents. WO2008059223A2 - Process for the synthesis of moxifloxacin hydrochloride.
- Google Patents.
- Google Patents. CN102267994A - Preparation method of moxifloxacin hydrochloride known impurity.
- Google Patents. EP2474547A2 - Process for the Synthesis of Moxifloxacin Hydrochloride.
-
Pharmaffiliates. Moxifloxacin-impurities. [Link]
-
PubChem. 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid. [Link]
-
ResearchGate. Separation and identification of moxifloxacin impurities in drug substance by high-performance liquid chromatography coupled with ultraviolet detection and Fourier transform ion cyclotron resonance mass spectrometry. [Link]
-
ResearchGate. Synthesis and Crystal Structure of 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylic acid-(O-3,O-4)-bis-(acetate-O)borate. [Link]
-
PubMed Central (PMC). validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma. [Link]
-
PubMed. Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. [Link]
-
SciELO. validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma. [Link]
-
SynZeal. Moxifloxacin EP Impurity A. [Link]
-
Synthesis of 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid. [Link]
- Wang, K., Zou, L., Liu, G., & Tan, Y. (2018). Recent Development in Syntheses of Moxifloxacin and Its Impurities. Chemistry, 81(5), 414-424.
-
Adsorptive Removal Study of the Frequently Used Fluoroquinolone Antibiotics – Moxifloxacin and Norfloxacin from Wastewaters us. [Link]
-
(PDF) Adsorptive Removal Study of the Frequently Used Fluoroquinolone Antibiotics -Moxifloxacin and Norfloxacin from Wastewaters using Natural Zeolites. [Link]
-
ResearchGate. Structural identification and characterization of impurities in moxifloxacin. [Link]
-
ResearchGate. new analytical methods for the quantitative estimation of moxifloxacin an antibacterial drug in bulk and pharmaceutical dosage forms by rp-hplc. [Link]
-
PubMed. A fluoroquinolone antibiotic with a methoxy group at the 8 position yields reduced generation of 8-oxo-7,8-dihydro-2'-deoxyguanosine after ultraviolet-A irradiation. [Link]
-
ResearchGate. Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. [Link]
Sources
- 1. Research Portal [iro.uiowa.edu]
- 2. Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. WO2008059223A2 - Process for the synthesis of moxifloxacin hydrochloride - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Validation & Comparative
A Comparative Guide to High-Performance Liquid Chromatography Methods for Moxifloxacin Impurity Profiling
In the landscape of pharmaceutical quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to guaranteeing drug safety and efficacy. For potent synthetic antibiotics like moxifloxacin, a fourth-generation fluoroquinolone, a rigorous and well-defined analytical approach to impurity profiling is not just a regulatory expectation but a scientific necessity. This guide provides an in-depth comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the separation and quantification of moxifloxacin impurities, designed for researchers, scientists, and drug development professionals.
The narrative that follows is built on the foundational pillars of scientific integrity. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system. This guide is grounded in authoritative references, providing a comprehensive and trustworthy resource for your laboratory.
The Critical Role of Impurity Profiling for Moxifloxacin
Moxifloxacin's complex synthetic pathway and potential for degradation necessitate robust analytical methods to detect and quantify process-related impurities and degradation products.[1] These impurities can arise during synthesis, formulation, or storage and may have different pharmacological or toxicological profiles compared to the parent drug.[1] Therefore, a stability-indicating HPLC method—one that can separate the API from its potential degradation products and process-related impurities—is crucial for ensuring the quality and safety of the final drug product.
Comparative Analysis of HPLC Methodologies
The separation of moxifloxacin from its structurally similar impurities is a chromatographic challenge. A variety of reversed-phase HPLC (RP-HPLC) methods have been developed, each with its own set of advantages and limitations. The choice of method often depends on the specific impurities of interest, the required sensitivity, and the desired run time.
Several key chromatographic parameters are manipulated to achieve optimal separation, including the stationary phase, mobile phase composition (including organic modifier, pH, and additives), and detection wavelength. The most common stationary phases employed are C18, C8, and Phenyl-Hexyl, each offering different selectivity based on their interaction with the analytes.
Below is a comparative summary of various published HPLC methods for moxifloxacin impurity analysis.
| Parameter | Method 1 (USP Monograph Approach) | Method 2 (European Pharmacopoeia Approach) | Method 3 (Alternative RP-HPLC) | Method 4 (Rapid Isocratic Method) |
| Stationary Phase | L11 (Phenyl) packing, e.g., Luna® 5 µm Phenyl-Hexyl (250 x 4.6 mm)[2][3] | End-capped phenylsilyl silica gel for chromatography R (5 µm) (250 x 4.6 mm)[4][5] | C18, e.g., Waters XTerra C18 (dimensions not specified)[6][7] | C8 (dimensions not specified)[8] |
| Mobile Phase | Buffer: 1.0 g Tetrabutylammonium hydrogen sulfate and 2.0 g Monobasic potassium phosphate in water, with 4.0 mL Phosphoric acid diluted to 2000 mL. Mobile Phase: Buffer and Methanol (72:28 v/v)[2] | 28 volumes of methanol and 72 volumes of a solution containing 0.5 g/L of tetrabutylammonium hydrogen sulfate, 1.0 g/L of potassium dihydrogen phosphate and 3.4 g/L of phosphoric acid[4][5] | Water + 2% Triethylamine (pH 6.0 with phosphoric acid) : Acetonitrile (90:10 v/v)[6][7] | Methanol and Phosphate buffer pH 3.0 (55:45 v/v)[8] |
| Flow Rate | 0.9 - 1.3 mL/min[5][9] | 1.3 mL/min[4][5] | 1.5 mL/min[6][7] | Not Specified |
| Detection (UV) | 293 nm or 295 nm[4][9] | 293 nm[4][5] | 290 nm[6][7] | 243 nm[8] |
| Column Temp. | 45 °C[4][9] | 45 °C[4][5] | 45 °C[6][7] | Not Specified |
| Key Features | Pharmacopeial method, suitable for quality control and regulatory submissions.[2][3] | Pharmacopeial method, provides detailed identification of specified impurities (A, B, C, D, E).[4][5] | Optimized for separation of synthesis-related impurities and degradation products.[6][7] | Good separation of the drug from its degradation products under stress conditions.[8] |
Causality Behind Experimental Choices:
-
Stationary Phase Selection: The use of a Phenyl-Hexyl column in the USP and EP methods provides a unique selectivity due to π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of moxifloxacin and its impurities.[2][4][5] This can be particularly advantageous for separating closely related aromatic compounds. C18 and C8 columns, on the other hand, offer classical hydrophobic interactions, with C18 providing greater retention. The choice between these depends on the hydrophobicity of the specific impurities being targeted.
-
Mobile Phase pH and Buffers: The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of ionizable compounds like moxifloxacin. The use of phosphate buffers in the acidic to neutral pH range ensures consistent ionization state and prevents peak tailing.[8][10][11] The addition of an ion-pairing agent like Tetrabutylammonium hydrogen sulfate in the pharmacopeial methods is a deliberate choice to improve the retention and resolution of polar, basic compounds on a reversed-phase column.[2][4][5]
-
Organic Modifier: Methanol and acetonitrile are the most common organic modifiers in reversed-phase chromatography. The choice between them can significantly impact selectivity. For instance, one method might show better resolution of a critical pair with methanol, while another might be superior with acetonitrile.
-
Detection Wavelength: The selection of the UV detection wavelength is based on the UV absorption maxima of moxifloxacin and its impurities. A wavelength around 290-295 nm is often chosen to ensure high sensitivity for both the parent drug and its related substances.[4][5][6][7][9][10][12][13]
Experimental Protocol: A Representative Stability-Indicating HPLC Method
The following protocol is a representative method adapted from published literature, designed to be robust and suitable for the analysis of moxifloxacin and its degradation products.[10][11] This method is presented as a self-validating system, with system suitability parameters included to ensure the performance of the chromatographic system.
1. Chromatographic Conditions
-
Column: Agilent C18 (150 x 4.6 mm, 5 µm) or equivalent[11]
-
Mobile Phase: 0.01 M Potassium dihydrogen orthophosphate buffer and Methanol (70:30 v/v). The pH of the buffer is not specified in the source, but a pH in the acidic range (e.g., 3.0-4.5) is generally recommended for fluoroquinolones.
-
Flow Rate: 1.0 mL/min[11]
-
Detection: UV at 230 nm[11]
-
Column Temperature: 30 °C[11]
-
Injection Volume: 10 µL[11]
-
Run Time: 16 minutes[11]
2. Preparation of Solutions
-
Buffer Preparation: Dissolve an appropriate amount of potassium dihydrogen orthophosphate in HPLC grade water to obtain a 0.01 M solution. Adjust the pH to the desired value using phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix the prepared buffer and methanol in a 70:30 (v/v) ratio. Degas the mobile phase before use.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Moxifloxacin Hydrochloride reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare the sample solution from the drug product (e.g., tablets, injection) by dissolving it in the mobile phase to achieve a similar concentration as the standard solution. Filter the sample solution through a 0.45 µm syringe filter before injection.
3. System Suitability Before sample analysis, the chromatographic system must be evaluated to ensure its performance. This is typically done by injecting the standard solution multiple times.
-
Tailing Factor: The tailing factor for the moxifloxacin peak should be not more than 2.0.
-
Theoretical Plates: The column efficiency, determined from the moxifloxacin peak, should be not less than 2000 theoretical plates.
-
Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be not more than 2.0% for the peak area.
4. Forced Degradation Studies (for method validation) To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the moxifloxacin sample. This involves subjecting the sample to various stress conditions:
-
Acid Hydrolysis: 1N HCl at 60 °C for a specified duration.
-
Base Hydrolysis: 1N NaOH at 60 °C for a specified duration.[10]
-
Oxidative Degradation: 3% H2O2 at room temperature.
-
Thermal Degradation: Heating the solid drug at 105 °C.
-
Photolytic Degradation: Exposing the drug solution to UV light.
The stressed samples are then analyzed using the developed HPLC method to ensure that the degradation products are well-resolved from the parent moxifloxacin peak and from each other.
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the HPLC analysis for moxifloxacin impurities, from sample handling to final data evaluation.
Caption: Interdependencies in HPLC Method Development.
Conclusion
The selection of an appropriate HPLC method for the analysis of moxifloxacin impurities is a critical decision in the drug development and quality control process. While pharmacopeial methods provide a validated and regulatory-accepted framework, alternative methods published in the scientific literature may offer advantages in terms of resolution for specific impurities or improved run times. A thorough understanding of the principles behind chromatographic separation, coupled with a systematic approach to method development and validation, is essential for ensuring the accuracy and reliability of the analytical data. This guide serves as a starting point for researchers to compare and select the most suitable HPLC method for their specific needs in the analysis of moxifloxacin and its related substances.
References
-
Development and Validation of RP-HPLC Method for the Determination of Moxifloxacin in Presence of Its Degradation Products. [Link]
-
Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. [Link]
-
Stability indicating HPLC method for simultaneous determination of moxifloxacin hydrochloride and ketorolac tromethamine in pharmaceutical formulations. [Link]
-
A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms. [Link]
-
Degradation and mineralization of moxifloxacin antibiotic in aqueous medium by electro-Fenton process: Kinetic assessment and oxidation products. [Link]
-
Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. [Link]
-
USP Moxifloxacin Hydrochloride Assay and Organic Impurities On Luna® 5 µm Phenyl-Hexyl, 250 x 4.6 mm. [Link]
-
Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study. [Link]
-
USP Moxifloxacin Hydrochloride Assay and Impurities. [Link]
-
MOXIFLOXACIN HYDROCHLORIDE Moxifloxacini hydrochloridum. [Link]
-
Validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma. [Link]
-
A validated RP HPLC method for the analysis of Moxifloxacin Hydrochloride in pharmaceutical dosage forms and stability studies. [Link]
-
validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma. [Link]
-
Ph. Eur. Monograph 2254: Moxifloxacin Hydrochloride Related Substances and Assay on Luna® 5 µm Phenyl-Hexyl. [Link]
-
Structural identification and characterization of impurities in moxifloxacin. [Link]
-
Separation and identification of moxifloxacin impurities in drug substance by high-performance liquid chromatography coupled with ultraviolet detection and Fourier transform ion cyclotron resonance mass spectrometry. [Link]
-
Moxifloxacin Hydrochloride Type of Posting Revision Bulletin. [Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. USP Moxifloxacin Hydrochloride Assay and Impurities | Phenomenex [phenomenex.com]
- 4. drugfuture.com [drugfuture.com]
- 5. phenomenex.com [phenomenex.com]
- 6. Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. uspnf.com [uspnf.com]
- 10. researchgate.net [researchgate.net]
- 11. A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of HPLC and UPLC Methods for the Analysis of Moxifloxacin Impurity D
Abstract
In the stringent regulatory landscape of pharmaceutical manufacturing, the accurate quantification of impurities is paramount to ensuring drug safety and efficacy. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of Moxifloxacin Impurity D. Through a detailed exploration of method validation parameters, supported by experimental protocols and data, this document serves as a practical resource for researchers, scientists, and drug development professionals. We will delve into the nuances of cross-validating these two powerful analytical techniques, offering insights into their respective strengths and limitations in the context of impurity profiling.
Introduction: The Critical Role of Impurity Profiling for Moxifloxacin
Moxifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against various pathogens.[1] The synthesis and storage of Moxifloxacin can lead to the formation of related substances, or impurities, which may impact its safety and therapeutic effect. Moxifloxacin Impurity D is a known related substance that requires careful monitoring. Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate stringent control over impurities in active pharmaceutical ingredients (APIs) and finished drug products.[2][3][4][5]
The choice of analytical methodology is therefore a critical decision in the drug development process. While HPLC has long been the gold standard for chromatographic analysis, UPLC has emerged as a powerful alternative, promising faster analysis times and improved resolution.[6][7][8][9] This guide will provide an in-depth, objective comparison of these two techniques for the specific application of quantifying Moxifloxacin Impurity D.
Understanding the Technologies: HPLC vs. UPLC
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are both forms of liquid chromatography used to separate, identify, and quantify components in a mixture. The primary distinction lies in the particle size of the stationary phase and the operating pressures.
-
HPLC typically utilizes columns with particle sizes in the 3-5 µm range and operates at pressures up to 400 bar.[8]
-
UPLC , a more recent innovation, employs columns with sub-2 µm particles, necessitating much higher operating pressures (often exceeding 1000 bar).[6][8]
This fundamental difference in particle size and pressure leads to significant performance variations. UPLC generally offers higher resolution, increased sensitivity, and dramatically reduced run times compared to conventional HPLC.[6][7][10] These advantages are particularly beneficial for the analysis of complex samples and trace-level impurities.[6]
Experimental Design: Methodologies for Moxifloxacin Impurity D Analysis
To provide a robust comparison, we will outline detailed experimental protocols for both HPLC and UPLC methods. These methods are designed to be stability-indicating, meaning they can resolve the active pharmaceutical ingredient (API) from its degradation products and impurities.
Forced Degradation Studies
To ensure the specificity of the analytical methods, forced degradation studies are essential. Moxifloxacin is subjected to various stress conditions, including acid, base, oxidation, heat, and light, to generate potential degradation products.[1][11][12] This allows for the assessment of the method's ability to separate Impurity D from the API and any newly formed degradants.
HPLC Method Protocol
| Parameter | Specification |
| Column | C18, 150mm x 4.6mm, 5 µm particle size[1] |
| Mobile Phase | Mixture of 0.1% Triethylamine in water and Methanol (Isocratic elution)[1] |
| Flow Rate | 1.5 mL/min[13][14][15] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 45°C[13][14][15] |
| Detection Wavelength | 290 nm[13][14][15] |
| Run Time | 10 minutes[1] |
UPLC Method Protocol
| Parameter | Specification |
| Column | C18, 50mm x 2.1mm, 1.7 µm particle size |
| Mobile Phase | Potassium dihydrogen orthophosphate buffer (pH 1.8), Methanol, and Acetonitrile (60:20:20)[16] |
| Flow Rate | 0.3 mL/min[16] |
| Injection Volume | 2 µL |
| Column Temperature | 40°C |
| Detection Wavelength | 296 nm[16] |
| Run Time | 3 minutes[16] |
Cross-Validation: Bridging the Gap Between HPLC and UPLC
Cross-validation is a critical process when transitioning from an established method (HPLC) to a new one (UPLC), or when using both methods interchangeably. The objective is to demonstrate that the UPLC method provides results that are equivalent or superior to the HPLC method. The validation is performed in accordance with ICH Q2(R1) guidelines.[2][3][4][17]
Cross-Validation Workflow
Caption: Cross-validation workflow comparing HPLC and UPLC methods.
Validation Parameters: A Head-to-Head Comparison
The following table summarizes the key validation parameters and expected performance characteristics for both HPLC and UPLC methods.
| Validation Parameter | HPLC | UPLC | Advantage |
| System Suitability | Meets acceptance criteria (e.g., RSD < 2.0%)[1] | Meets acceptance criteria (e.g., RSD < 2.0%) | Both |
| Specificity | Good resolution of Impurity D from Moxifloxacin and degradants.[1] | Excellent resolution with sharper peaks and greater separation from other components.[6] | UPLC |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999[1] | ≥ 0.999 | Both |
| Limit of Detection (LOD) | ~0.05 µg/mL[13][14] | ~0.01 µg/mL | UPLC |
| Limit of Quantitation (LOQ) | ~0.20 µg/mL[13][14] | ~0.05 µg/mL | UPLC |
| Precision (%RSD) | < 2.0% | < 1.5% | UPLC |
| Accuracy (% Recovery) | 98.0 - 102.0%[1] | 99.0 - 101.0% | UPLC |
| Robustness | Stable under minor variations in mobile phase composition and flow rate. | More sensitive to small changes, requiring tighter control. | HPLC |
| Run Time | ~10 minutes[1] | ~3 minutes[16] | UPLC |
| Solvent Consumption | Higher | Significantly Lower[6][10] | UPLC |
Discussion: Interpreting the Results
The data clearly demonstrates that while both HPLC and UPLC are suitable for the intended purpose of quantifying Moxifloxacin Impurity D, UPLC offers significant advantages in terms of speed, sensitivity, and efficiency.[9][10]
-
Speed and Throughput: The most striking advantage of UPLC is the substantial reduction in analysis time.[6][7] This translates to higher sample throughput, which is a critical factor in a quality control environment.
-
Sensitivity and Resolution: The enhanced resolution and lower detection limits of the UPLC method allow for more accurate quantification of trace-level impurities.[6] This is particularly important for ensuring compliance with stringent regulatory limits.
-
Economic and Environmental Impact: The lower solvent consumption of UPLC not only reduces operational costs but also aligns with green chemistry initiatives by minimizing waste.[6][10]
It is important to note that the robustness of the HPLC method may be an advantage in environments where analytical conditions are less controlled. However, the superior performance of UPLC in all other aspects makes it the preferred choice for modern pharmaceutical analysis.
Conclusion and Recommendations
The cross-validation of HPLC and UPLC methods for the analysis of Moxifloxacin Impurity D reveals that UPLC is a superior technique, offering significant improvements in speed, sensitivity, and resolution. While HPLC remains a reliable and robust method, the adoption of UPLC can lead to substantial gains in laboratory efficiency and analytical performance.
For laboratories seeking to enhance their analytical capabilities and throughput, transitioning from HPLC to UPLC for the analysis of Moxifloxacin and its impurities is a highly recommended and scientifically sound decision. The initial investment in UPLC instrumentation is offset by long-term savings in time, solvent consumption, and improved data quality.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
A validated RP HPLC method for the analysis of Moxifloxacin Hydrochloride in pharmaceutical dosage forms and stability studies. Journal of Chemical and Pharmaceutical Research. [Link]
-
Degradation Studies of Different Brands of Moxifloxacin Available in the Market. International Journal of Current Pharmaceutical Review and Research. [Link]
-
Degradation Study of Different Brands of Moxifloxacin by UV-Spectroscopy. International Journal of Pharmacy and Analytical Research. [Link]
-
High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
-
Quality Guidelines. ICH. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Method Development, Validation and Forced Degradation Studies For the Determination of Moxifloxacin in Bulk and Pharmaceutical Dosage Forms Using UV Spectroscopy. Asian Journal of Pharmaceutical Research and Development. [Link]
-
Switch from HPLC to UPLC: A Novel Achievement in Liquid Chromatography Technique. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Method Development, Validation and Forced Degradation Studies For the Determination Of Moxifloxacin In Bulk And Pharmaceutical Dosage Forms Using UV Spectroscopy. Asian Journal of Pharmaceutical Research and Development. [Link]
-
HPLC Vs UPLC: Differences In Application, Performance And Cost. GMP Insiders. [Link]
-
Prospects of UPLC in Pharmaceutical Analysis over HPLC. Journal of Pharmaceutical Research International. [Link]
-
Validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma. Brazilian Journal of Microbiology. [Link]
-
Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. PubMed. [Link]
-
Development and validation of a stability indicating uplc method for determination of moxifloxacin hydrochloride in pharmaceutical formulations. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. ResearchGate. [Link]
-
Validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma. PMC. [Link]
-
Structural identification and characterization of impurities in moxifloxacin. ResearchGate. [Link]
-
Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. Molnar-Institute. [Link]
-
HPLC - VALIDATION OF MOXIFLOXACIN. OPUS at UTS. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. fda.gov [fda.gov]
- 5. ICH Official web site : ICH [ich.org]
- 6. veeprho.com [veeprho.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. biomedres.us [biomedres.us]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Degradation Study of Different Brands of Moxifloxacin by UV-Spectroscopy | International Journal of Pharmacy and Analytical Research [ijpar.com]
- 13. Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. molnar-institute.com [molnar-institute.com]
- 16. ijpbs.com [ijpbs.com]
- 17. starodub.nl [starodub.nl]
A Comparative Analysis of 8-Fluoro-6-methoxymoxifloxacin and Other Key Moxifloxacin Impurities: A Guide for Researchers
Introduction
Moxifloxacin is a fourth-generation fluoroquinolone antibiotic renowned for its broad-spectrum activity against a variety of pathogens.[1][2] Its clinical success, however, is intrinsically linked to the purity of the active pharmaceutical ingredient (API). In the landscape of pharmaceutical development and manufacturing, the adage "what you don't know can hurt you" holds particularly true for impurities. These unintended chemical entities, which can arise from the manufacturing process or degradation over time, can impact the safety, efficacy, and stability of the final drug product.[3] Therefore, a thorough understanding and stringent control of impurities are paramount.
This guide provides a comparative analysis of 8-Fluoro-6-methoxymoxifloxacin, a known impurity of moxifloxacin, with other significant related compounds. We will delve into their chemical structures, analytical separation techniques, and the underlying scientific principles that govern their detection and control. This document is intended for researchers, scientists, and drug development professionals who are actively engaged in the challenges of ensuring the quality and safety of moxifloxacin.
Chemical Structures and Origins of Key Impurities
The journey to ensuring the purity of moxifloxacin begins with a fundamental understanding of the chemical structures of the API and its potential impurities. The subtle differences in their molecular architecture can significantly influence their physicochemical properties and biological activity.
Moxifloxacin: The parent compound, characterized by its 8-methoxy group, which is crucial for its antibacterial activity and pharmacokinetic profile.
This compound (Moxifloxacin Impurity D): This impurity is structurally very similar to moxifloxacin, with the key difference being the presence of a fluorine atom at the 8-position instead of a methoxy group.[4][5][6] Its formation is likely linked to starting materials or intermediates used in the synthesis of the quinolone nucleus.
Moxifloxacin Related Compound A (8-Desmethoxy-8-fluoro Moxifloxacin): As the name suggests, this impurity lacks the methoxy group at the 8-position, which is replaced by a fluorine atom.[7][8][9] This structural modification can arise from incomplete methoxylation during the synthesis.
Moxifloxacin EP Impurity C (8-Ethoxy Moxifloxacin): This impurity features an ethoxy group at the 8-position instead of a methoxy group.[10][11][12][] This is likely due to the presence of ethanol as a residual solvent or a reagent in the manufacturing process.
The following diagram illustrates the structural relationships between moxifloxacin and these key impurities.
Caption: Structural relationships between Moxifloxacin and its key impurities.
Comparative Physicochemical Properties
The seemingly minor structural variations among these compounds lead to differences in their physicochemical properties, which are critical for their separation and potential biological impact.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference from Moxifloxacin |
| Moxifloxacin | C21H24FN3O4 | 401.43 | - |
| This compound (Impurity D) | C21H24FN3O4 | 401.43[4][5][14][15] | 8-Methoxy group replaced by a Fluoro group |
| Moxifloxacin Related Compound A | C20H21F2N3O3 | 389.40[8][16] | 8-Methoxy group replaced by a Fluoro group and loss of a methyl group |
| Moxifloxacin EP Impurity C | C22H26FN3O4 | 415.46[10][] | 8-Methoxy group replaced by an Ethoxy group |
These differences in molecular weight and polarity necessitate the development of highly specific and robust analytical methods for their effective separation and quantification.
Analytical Methodologies for Separation and Quantification
The cornerstone of impurity profiling is the use of high-performance liquid chromatography (HPLC), particularly in the reversed-phase mode. A well-developed HPLC method should be "stability-indicating," meaning it can separate the API from its impurities and any degradation products.
Workflow for Method Development and Validation
The development of a robust analytical method is a systematic process, as illustrated in the following workflow:
Sources
- 1. jocpr.com [jocpr.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. veeprho.com [veeprho.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 8-Fluoro-6-methoxy Moxifloxacin Dihydrochloride | 1029364-77-9 [chemicalbook.com]
- 7. CAS 151213-15-9 Moxifloxacin Related Compound A Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 8. Moxifloxacin EP Impurity A | 151213-15-9 | SynZeal [synzeal.com]
- 9. escientificsolutions.com [escientificsolutions.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. glppharmastandards.com [glppharmastandards.com]
- 12. Moxifloxacin EP Impurity C | 1029364-75-7 | SynZeal [synzeal.com]
- 14. GSRS [gsrs.ncats.nih.gov]
- 15. GSRS [precision.fda.gov]
- 16. allmpus.com [allmpus.com]
A Technical Guide to the Accuracy and Precision of 8-Fluoro-6-methoxymoxifloxacin Reference Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the purity and characterization of active pharmaceutical ingredients (APIs) are paramount. This necessitates a deep understanding of potential impurities that can arise during the synthesis, purification, and storage of a drug substance. For the fluoroquinolone antibiotic moxifloxacin, a critical impurity to monitor is 8-Fluoro-6-methoxymoxifloxacin, also recognized in pharmacopeias as Moxifloxacin Impurity D or Moxifloxacin Related Compound D.[1][2][3] The accuracy and precision of analytical results for this impurity are fundamentally reliant on the quality of the reference standard used.
This guide provides an in-depth technical comparison of the this compound reference standard, detailing its characterization, the analytical methodologies for its assessment, and its importance within the regulatory framework.
The Critical Role of Impurity Reference Standards in Pharmaceutical Quality
The International Council for Harmonisation (ICH) guideline Q3A(R2) for Impurities in New Drug Substances establishes a framework for the reporting, identification, and qualification of impurities.[4][5][6] This guideline underscores the necessity of controlling impurities to ensure the safety and efficacy of the final drug product. An impurity reference standard is a highly purified and well-characterized compound that serves as a benchmark for the identification and quantification of impurities in a drug substance.[7][8] The United States Pharmacopeia (USP) General Chapter <11> further elaborates on the critical role and proper use of reference standards.[9][10][11][12]
The this compound reference standard is, therefore, not merely a reagent but a cornerstone of analytical method validation and routine quality control for moxifloxacin. Its accuracy directly impacts the reliability of impurity profiling, which is a critical component of regulatory submissions such as Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs).[1]
Characterization and Purity Assessment of this compound Reference Standard
A high-quality this compound reference standard is accompanied by a comprehensive Certificate of Analysis (CoA), which provides crucial information regarding its identity, purity, and the analytical methods used for its characterization. While specific values vary between lots and suppliers, a reputable CoA for this reference standard will typically include the following:
-
Identity Confirmation: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are employed to confirm the chemical structure of this compound.[13][14]
-
Purity Determination: High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the chromatographic purity of the reference standard. A typical purity specification for a reference standard is ≥98%.[15]
-
Quantitative Analysis: The assigned purity value is often determined by a mass balance approach, which accounts for chromatographic purity, water content (Karl Fischer titration), residual solvents (Gas Chromatography), and inorganic impurities (Residue on Ignition/Sulfated Ash).[16]
The following table summarizes the key analytical techniques used in the characterization of an this compound reference standard:
| Analytical Technique | Purpose | Typical Acceptance Criteria |
| ¹H NMR, ¹³C NMR | Structural confirmation and identification | Spectrum conforms to the structure of this compound |
| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion consistent with the chemical formula |
| Infrared (IR) Spectroscopy | Functional group identification | Spectrum consistent with the reference spectrum |
| High-Performance Liquid Chromatography (HPLC) | Purity and impurity profiling | Purity ≥ 98% |
| Water Content (Karl Fischer) | Quantification of water | Report value |
| Residual Solvents (GC) | Quantification of residual solvents | Complies with ICH Q3C limits |
| Residue on Ignition/Sulfated Ash | Quantification of inorganic impurities | Report value |
Advanced Methodologies for Ensuring the Highest Accuracy: Quantitative NMR (qNMR)
For achieving the highest level of accuracy in purity determination of a reference standard, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful and primary analytical method.[6][17] Unlike chromatographic methods that rely on a comparison to another reference standard, qNMR is a direct method that allows for the determination of a compound's purity by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity.[6][9]
A study on the determination of moxifloxacin hydrochloride impurities, including Impurity D, highlighted the accuracy and reliability of the qNMR method.[9] The results obtained by qNMR were found to be consistent with those from the traditional mass balance method, providing mutual verification of the assigned purity values.[9]
Experimental Workflow: Purity Determination by qNMR
The following diagram illustrates a typical workflow for the purity determination of an this compound reference standard using qNMR.
Caption: Workflow for qNMR Purity Assessment.
Comparison with Alternatives: The Importance of a Certified Reference Standard
While in-house "well-characterized" materials or reference standards from non-specialized suppliers may be available, their use introduces a significant risk to the accuracy and reliability of analytical data. The following table compares a certified this compound reference standard with potential alternatives.
| Feature | Certified Reference Standard (e.g., from a pharmacopeia or accredited provider) | In-house Characterized Material | Non-Specialized Commercial Grade Chemical |
| Purity and Characterization | Extensively characterized with a detailed CoA; purity assigned by mass balance and/or qNMR. | Characterization may be less comprehensive; purity assignment may not be as rigorous. | Purity is often stated as a minimum value with limited characterization data. |
| Traceability | Traceable to pharmacopeial standards (e.g., USP, EP) or national metrology institutes. | Lacks external traceability. | No traceability to pharmacopeial or metrological standards. |
| Regulatory Acceptance | Readily accepted by regulatory authorities for use in GMP/GLP environments. | May require extensive justification and additional validation data for regulatory acceptance. | Generally not acceptable for regulatory submissions without extensive in-house qualification. |
| Consistency | High lot-to-lot consistency ensured by stringent quality control. | Consistency may vary between batches. | Lot-to-lot consistency is not guaranteed. |
Logical Relationship: Impact of Reference Standard Quality
The quality of the reference standard has a direct and cascading impact on the final drug product quality.
Caption: Impact of Reference Standard Quality on Drug Product.
Conclusion: A Foundation of Analytical Confidence
The this compound reference standard is an indispensable tool for ensuring the quality and safety of moxifloxacin drug substances. The accuracy and precision of this reference standard, established through comprehensive characterization using techniques like HPLC and qNMR, provide the foundation for reliable analytical method validation and routine quality control. Opting for a certified reference standard from a reputable source, traceable to pharmacopeial standards, is a critical decision that directly impacts regulatory compliance and, ultimately, patient safety. Researchers, scientists, and drug development professionals must prioritize the use of highly characterized and certified reference standards to ensure the integrity of their analytical data and the quality of the medicines they develop.
References
-
Determination of Reference Standards of Four Moxifloxacin Hydrochloride Impurities by Quantitative Proton Nuclear Magnetic Resonance. Chinese Journal of Pharmaceutical Analysis, 2022. [Link]
-
ICH Q3A(R2) Impurities in new drug substances. European Medicines Agency, 2006. [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation, 2022. [Link]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2006. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy, N.D. [Link]
-
Reference-Standard Material Qualification. Pharmaceutical Technology, 2009. [Link]
-
<11> USP Reference Standards. U.S. Pharmacopeia, 2024. [Link]
-
Impurities in new drug substance| ICH Q3A(R2). YouTube, 2024. [Link]
-
USP: <11> Reference Standards - Draft published for Comment. gmp-compliance.org, 2024. [Link]
-
Reference Standards, Types, Uses, Preparation & Qualification. Veeprho, 2020. [Link]
-
Qualification of Inhouse Reference Standards and Secondary Standards. Qvents, 2025. [Link]
-
Characterisation of Impurity Reference Standards. Amazon S3, N.D. [Link]
-
Moxifloxacin-impurities. Pharmaffiliates, N.D. [Link]
-
Moxifloxacin Impurities. SynZeal, N.D. [Link]
-
Moxifloxacin EP Impurity D. SynZeal, N.D. [Link]
-
This compound. gsrs, N.D. [Link]
-
Moxifloxacin Hydrochloride Working Standard (Secondary Reference Standard). Veeprho, N.D. [Link]
-
This compound. precisionFDA, N.D. [Link]
Sources
- 1. Moxifloxacin Impurities | SynZeal [synzeal.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 7. pharmtech.com [pharmtech.com]
- 8. veeprho.com [veeprho.com]
- 9. uspbpep.com [uspbpep.com]
- 10. trungtamthuoc.com [trungtamthuoc.com]
- 11. <11> USP REFERENCE STANDARDS [drugfuture.com]
- 12. Use & Storage of Reference Standards | USP [usp.org]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. synthinkchemicals.com [synthinkchemicals.com]
- 15. molnova.com:443 [molnova.com:443]
- 16. qvents.in [qvents.in]
- 17. USP: <11> Reference Standards - Draft published for Comment - ECA Academy [gmp-compliance.org]
A Senior Application Scientist's Guide to Benchmarking Analytical Techniques for Fluoroquinolone Impurity Detection
Introduction: The Criticality of Purity in Fluoroquinolone Antibiotics
Fluoroquinolones are a class of broad-spectrum synthetic antibiotics, indispensable in treating a wide array of bacterial infections. The efficacy and safety of these pharmaceutical products, such as Ciprofloxacin, Levofloxacin, and Moxifloxacin, are directly contingent on their purity. The presence of impurities, even in trace amounts, can lead to a reduction in therapeutic effect and potentially introduce toxic or carcinogenic risks. Consequently, regulatory bodies worldwide, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established stringent guidelines for the identification, quantification, and control of impurities in drug substances and products.
This guide provides a comprehensive comparison of the primary analytical techniques used for detecting and quantifying impurities in fluoroquinolones. We will delve into the operational principles, strengths, and limitations of High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). The objective is to equip researchers, quality control analysts, and drug development professionals with the expert knowledge required to select and implement the most appropriate analytical strategy for their specific needs, ensuring the development of safe and effective medicines.
Understanding the Landscape of Fluoroquinolone Impurities
Impurities in fluoroquinolones can originate from various stages of the drug's lifecycle, including synthesis, purification, and storage. They are broadly classified according to ICH guidelines:
-
Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, degradation products, reagents, ligands, and catalysts. For fluoroquinolones, degradation can occur via pathways like photolysis and hydrolysis, leading to the formation of related substances that may compromise the drug's stability and safety.
-
Inorganic Impurities: These result from the manufacturing process and include reagents, ligands, inorganic salts, and heavy metals.
-
Residual Solvents: These are organic volatile chemicals used during the synthesis and purification processes.
The challenge lies in developing analytical methods that are sensitive and selective enough to separate and quantify these diverse impurities from the active pharmaceutical ingredient (API), often in a complex matrix.
Core Analytical Techniques: A Comparative Deep Dive
The cornerstone of impurity analysis is chromatography, a technique that separates components of a mixture for subsequent identification and quantification.
High-Performance Liquid Chromatography (HPLC)
For decades, HPLC has been the workhorse of pharmaceutical quality control. Its robustness, reliability, and extensive validation history make it a staple in most analytical laboratories.
Principle of Operation HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. A high-pressure pump forces the mobile phase and sample through the column, and as components elute, they are detected by a detector (commonly a UV-Vis or Diode Array Detector - DAD). The retention time and peak area are used for identification and quantification, respectively.
Experimental Workflow: HPLC for Impurity Profiling
Caption: General workflow for HPLC-based impurity analysis.
Standard Experimental Protocol: Ciprofloxacin Impurity Analysis via HPLC-UV
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.025 M Phosphoric acid, adjusted to pH 3.0 with triethylamine.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-based gradient is typically used to ensure separation of all relevant impurities, for example, starting with a high percentage of Mobile Phase A and gradually increasing Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 278 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Standard Solution: Prepare a solution of Ciprofloxacin reference standard at a known concentration (e.g., 0.5 mg/mL) in the mobile phase.
-
Sample Solution: Accurately weigh and dissolve the Ciprofloxacin drug substance in the mobile phase to achieve the same concentration.
-
Sensitivity Solution: Dilute the standard solution to a concentration corresponding to the reporting threshold (e.g., 0.05% of the sample concentration).
-
-
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system contamination.
-
Inject the sensitivity solution to confirm the system's limit of quantification (LOQ).
-
Inject the standard solution multiple times (e.g., n=5) to establish system suitability (checking for repeatability, tailing factor, and theoretical plates).
-
Inject the sample solution.
-
Identify and quantify any impurity peaks by comparing their retention times and areas relative to the main Ciprofloxacin peak.
-
Strengths & Limitations
-
Strengths: Highly robust and reproducible, cost-effective, and widely accepted by regulatory agencies. The technology is mature and well-understood by most analysts.
-
Limitations: Longer run times compared to UHPLC. Lower peak capacity and resolution may lead to co-elution of impurities, especially in complex samples. Consumes larger volumes of solvents.
Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC is a significant advancement over HPLC, utilizing columns with smaller particle sizes (< 2 µm) and instrumentation capable of handling much higher backpressures.
Principle of Operation The core principle is identical to HPLC, but the smaller particle size of the stationary phase provides a dramatic increase in separation efficiency. This allows for faster analyses and superior resolution, enabling the separation of closely eluting and low-level impurities that might be missed by conventional HPLC.
Experimental Workflow: UHPLC for Impurity Profiling
Caption: General workflow for UHPLC-based impurity analysis.
Standard Experimental Protocol: Levofloxacin Impurity Analysis via UHPLC-UV
-
Chromatographic Conditions:
-
Column: Acquity UPLC HSS T3 C18, 100 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A fast gradient, e.g., 5% to 40% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Detection Wavelength: 294 nm.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Sample Preparation:
-
Similar to HPLC, prepare standard, sample, and sensitivity solutions using UHPLC-grade solvents and filtering through a 0.22 µm filter to protect the column.
-
-
Analysis Procedure:
-
The procedure mirrors that of HPLC but with significantly shorter equilibration and run times.
-
System suitability criteria must be met, accounting for narrower peaks (higher theoretical plate counts are expected).
-
The high resolution allows for better separation of known impurities like Levofloxacin ethyl ester and chiral impurities.
-
Strengths & Limitations
-
Strengths: Significantly faster analysis times (3-10x faster than HPLC), leading to higher throughput. Superior resolution and sensitivity. Reduced solvent consumption, making it a greener alternative.
-
Limitations: Higher initial instrument cost. Increased susceptibility to blockages due to smaller particle sizes, requiring meticulous sample and mobile phase preparation. Method transfer from HPLC can be complex.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography (either HPLC or UHPLC) with the detection and identification capabilities of mass spectrometry. It is the gold standard for impurity identification and structural elucidation.
Principle of Operation After components are separated by the LC system, they are introduced into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI), where they are ionized. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). This provides not only quantification but also mass information, which is crucial for identifying unknown impurities and confirming the identity of known ones.
Experimental Workflow: LC-MS for Impurity Identification
Caption: Workflow for impurity identification using LC-MS.
Standard Experimental Protocol: Identification of Moxifloxacin Degradation Products
-
LC Conditions (UHPLC front-end):
-
Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 10 mM Ammonium formate with 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A rapid gradient optimized for separating degradation products.
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: High-resolution mass spectrometer (HRMS) like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.
-
Scan Mode: Full scan mode for detecting all ions, combined with tandem MS (MS/MS) for fragmentation and structural analysis.
-
Capillary Voltage: ~3.5 kV.
-
Source Temperature: ~120 °C.
-
-
Analysis Procedure:
-
A forced degradation study is performed on Moxifloxacin (e.g., acid, base, oxidative, photolytic stress) to generate impurities.
-
The stressed sample is injected into the LC-MS system.
-
The full scan data is used to find the exact mass of the impurity peaks.
-
Elemental composition is predicted from the accurate mass measurement.
-
MS/MS fragmentation is performed on the impurity's parent ion to obtain structural fragments.
-
This fragmentation pattern is compared with the parent drug to elucidate the structure of the unknown impurity.
-
Strengths & Limitations
-
Strengths: Unmatched specificity and sensitivity. Provides molecular weight and structural information, making it indispensable for identifying unknown impurities. Essential for forced degradation studies and genotoxic impurity analysis.
-
Limitations: High capital and operational costs. Requires specialized expertise for operation and data interpretation. Quantification can be more complex than with UV detectors due to matrix effects and variations in ionization efficiency.
Quantitative Performance Benchmarking
The choice of technique often involves a trade-off between speed, resolution, cost, and the specific information required. The table below summarizes the typical performance characteristics of each technique for fluoroquinolone impurity analysis.
| Parameter | HPLC-UV | UHPLC-UV | LC-MS |
| Typical Analysis Time | 20 - 60 min | 3 - 10 min | 5 - 20 min |
| Relative Resolution | Good | Excellent | Excellent (Separation) |
| Specificity | Moderate (Retention Time) | High (Retention Time) | Unmatched (Mass-to-Charge) |
| Sensitivity (LOD/LOQ) | ~0.01% - 0.05% | ~0.005% - 0.03% | < 0.001% (ppb levels) |
| Primary Application | Routine QC, Release Testing | High-Throughput Screening, QC | Impurity Identification, R&D |
| Instrument Cost | |||
| Operational Complexity | Low | Moderate | High |
| Solvent Consumption | High | Low | Low |
Method Validation: Ensuring Data Integrity
Regardless of the chosen technology, the analytical method must be validated to ensure its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines. Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of fluoroquinolone impurities.
Key Validation Parameters
Caption: Core parameters for analytical method validation.
Conclusion and Expert Recommendations
The selection of an analytical technique for fluoroquinolone impurity profiling is not a one-size-fits-all decision. It requires a strategic approach based on the stage of drug development, the specific analytical challenge, and available resources.
-
For routine Quality Control (QC) and batch release testing: HPLC remains a highly suitable and cost-effective choice. Its robustness and widespread regulatory acceptance provide a high degree of confidence for established methods.
-
For high-throughput environments and improved separation of complex impurity profiles: UHPLC is the clear winner. The significant reduction in run time and solvent usage provides a rapid return on investment, while its superior resolution can prevent the underestimation of impurities due to co-elution.
-
For Research & Development, impurity identification, and troubleshooting: LC-MS is an essential, non-negotiable tool. Its ability to provide definitive structural information is critical for identifying unknown degradation products or synthesis by-products, which is a fundamental requirement for regulatory submissions.
Ultimately, a modern pharmaceutical development laboratory should leverage a hybrid approach: using LC-MS for initial identification and characterization during development, transferring the method to UHPLC for faster routine analysis and stability studies, and maintaining validated HPLC methods for established products. This strategy ensures both regulatory compliance and operational efficiency, safeguarding the quality and safety of fluoroquinolone therapies.
References
-
International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[Link]
-
U.S. Food and Drug Administration (FDA). Guidance for Industry: ANDA Submissions — Impurities in Drug Substances.[Link]
-
Kaushal, C., Srivastava, B. A validated stability-indicating HPLC method for the determination of moxifloxacin hydrochloride in the presence of its degradation products.Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
United States Pharmacopeia (USP). Ciprofloxacin Tablets Monograph.USP-NF. [Link]
-
Reddy, G.S.N., Reddy, A.P., Sreeram, V., Kumar, B.V. A new stability indicating UPLC method for the determination of impurities in levofloxacin hemihydrate.Journal of Pharmaceutical Research. [Link]
-
Dong, M. W. UHPLC in Pharmaceutical Analysis: A Practical Guide.LCGC North America. [Link]
This guide provides an in-depth analysis of the chemical stability of moxifloxacin, a fourth-generation fluoroquinolone antibiotic. Designed for researchers, scientists, and drug development professionals, this document delves into the intrinsic stability of moxifloxacin, compares it with other relevant fluoroquinolones, and outlines the critical factors influencing its degradation. The experimental protocols and data presented herein are grounded in established scientific literature and adhere to international regulatory standards, providing a trustworthy and authoritative resource for pharmaceutical stability studies.
Introduction: The Imperative of Stability in Drug Development
The stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly impacting the safety, efficacy, and shelf-life of the final medicinal product.[1] Stability testing, as mandated by guidelines from the International Council for Harmonisation (ICH), provides essential evidence on how a drug substance's quality varies over time under the influence of environmental factors like temperature, humidity, and light.[2][3] For potent antibiotics like moxifloxacin, understanding the degradation pathways and the stability profile is not merely a regulatory hurdle; it is fundamental to ensuring that the patient receives a safe and effective dose.
Moxifloxacin (1-cyclopropyl-6-fluoro-8-methoxy-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydro-3-quinoline carboxylic acid) is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[4] Its complex structure, however, renders it susceptible to various degradation pathways. This guide will explore these vulnerabilities through a comparative lens, examining its stability relative to other fluoroquinolones and providing the technical rationale behind the experimental designs used for its evaluation.
The Fluoroquinolone Family: A Structural Overview
The stability of a fluoroquinolone is intrinsically linked to its chemical structure. The core quinolone ring and its various substituents dictate the molecule's susceptibility to hydrolytic, oxidative, and photolytic degradation. Below are the structures of moxifloxacin and other commonly studied fluoroquinolones.
-
Moxifloxacin: Characterized by a C8-methoxy group and a bulky diazabicyclononane side chain at C7.
-
Ciprofloxacin: Features a cyclopropyl group at N1 and a piperazine ring at C7.
-
Levofloxacin: The L-isomer of ofloxacin, with a fused piperazine ring system.
-
Gemifloxacin: Contains a distinctive pyrrolidine ring at C7 with an additional amine functionality.
Understanding these structural nuances is key to interpreting the differences in their stability profiles discussed in the subsequent sections.
Key Factors Influencing Moxifloxacin Stability
Moxifloxacin's degradation is a multi-faceted process influenced by several environmental and chemical factors. Forced degradation studies, which intentionally stress the molecule, are crucial for identifying potential degradation products and developing stability-indicating analytical methods.[5]
Effect of pH
The pH of an aqueous solution is a critical determinant of moxifloxacin's stability. The molecule exhibits a classic V-shaped rate-pH profile, indicating that it is most stable in the neutral pH range and degrades significantly under both acidic and alkaline conditions.[4]
-
Maximum Stability: Moxifloxacin shows maximum stability around pH 7.5.[4] At this pH, the molecule exists predominantly as a zwitterion, which appears to be less susceptible to degradation.
-
Acid and Base Catalysis: The degradation rate increases in both acidic (pH < 7) and alkaline (pH > 8) regions, a phenomenon known as specific acid-base catalysis.[4] The degradation in alkaline solution is reportedly about three times faster than in acidic solution, likely due to the rapid cleavage of the diazabicyclononane side chain.[4]
Photodegradation
Fluoroquinolones as a class are known for their sensitivity to light, and moxifloxacin is no exception.[4][6] Exposure to light, particularly UV radiation, can induce complex degradation pathways.
-
Kinetics: The photodegradation of moxifloxacin follows first-order kinetics.[4][7] The rate of this degradation is also heavily dependent on the pH of the solution.[8]
-
Degradation Products: Photolytic stress leads to the formation of several unique degradation products, distinct from those formed under hydrolytic or oxidative stress.[4][9] One identified pathway involves the opening of the hexahydroxy N-containing heterocycle.[8][9] The ICH Q1B guideline provides a framework for conducting standardized photostability testing.[10]
Oxidative Degradation
Moxifloxacin is susceptible to oxidation. Studies have shown that exposure to oxidizing agents, such as hydrogen peroxide (H₂O₂), leads to significant degradation.[11] The electro-Fenton process, a powerful oxidative method, has also been shown to effectively degrade moxifloxacin in aqueous solutions.[12]
Thermal and Other Stressors
-
Temperature: As with most chemical reactions, the rate of moxifloxacin degradation increases with temperature.[13][14]
-
Metal Ions: The presence of metal ions, particularly Cu(II), can catalyze the hydrolytic degradation of moxifloxacin, significantly increasing its decomposition rate.[14][15]
Comparative Stability: Moxifloxacin vs. Other Fluoroquinolones
Direct comparison reveals significant differences in stability among fluoroquinolones, often attributable to their distinct chemical structures.
A study comparing the photodegradation of several fluoroquinolones in solid form found that after 105-113 days of exposure, the percentage of degradation was highest for moxifloxacin.[7] This suggests a greater susceptibility of moxifloxacin to photolytic stress compared to its counterparts under these conditions.
| Fluoroquinolone | Stress Condition | Observed Degradation (%) | Key Findings | Reference |
| Moxifloxacin | Photolytic (Solid Phase) | 21.56% (after 105 days) | Fastest photodegradation rate among the tested compounds. | [7] |
| Ciprofloxacin | Photolytic (Solid Phase) | 15.56% (after 113 days) | More photostable than Moxifloxacin. | [7] |
| Ofloxacin | Photolytic (Solid Phase) | 11.91% (after 113 days) | More photostable than Moxifloxacin. | [7] |
| Norfloxacin | Photolytic (Solid Phase) | 10.18% (after 113 days) | Most photostable among the four tested compounds. | [7] |
| Gemifloxacin | Alkaline Hydrolysis | 26.91% | Underwent degradation in alkaline medium where others were stable. | [16] |
The greater photosensitivity of moxifloxacin may be linked to its C8-methoxy group, which can influence the electronic properties of the quinolone ring system. Similarly, the structural features of gemifloxacin, such as the five-membered ring attached to the quinolone core, may contribute to its relative instability in alkaline conditions.[16]
Degradation Pathways and Identified Products
Forced degradation studies have been instrumental in elucidating the degradation pathways of moxifloxacin and identifying its major related compounds.
-
Hydrolysis: In acidic conditions, hydrolysis can lead to products of decarboxylation.[14]
-
Photodegradation: Under acidic and alkaline photolytic conditions, a range of products are formed. Mass spectrometry (LC-MS/MS) has identified several key photodegraded products (MP-1 to MP-5) with distinct mass-to-charge ratios (m/z), indicating modifications such as hydroxylation and cleavage of the side chain.[4]
Below is a simplified representation of plausible degradation patterns.
Sources
- 1. Ich guideline for stability testing | PPTX [slideshare.net]
- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 3. upm-inc.com [upm-inc.com]
- 4. Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluoroquinolone antibacterial drugs: Review of physicochemical problems, analysis techniques, and solutions – Asia-Pacific Journal of Science and Technology (APST) [apst.kku.ac.th]
- 7. Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photodegradation of Moxifloxacin Hydrochloride Solutions under Visible Light Irradiation: Identification of Products and the Effect of pH on their Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 11. jocpr.com [jocpr.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. ptfarm.pl [ptfarm.pl]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Evaluation of different chromatographic columns for Moxifloxacin Impurity D
An In-Depth Comparative Guide to Chromatographic Columns for the Analysis of Moxifloxacin Impurity D
Introduction: The Criticality of Impurity Profiling in Moxifloxacin
Moxifloxacin, a fourth-generation fluoroquinolone antibiotic, is a cornerstone in treating a wide array of bacterial infections, including pneumonia, conjunctivitis, and tuberculosis.[1] Its efficacy and safety are paramount, necessitating stringent control over any impurities that may arise during synthesis, formulation, or storage.[2] Unmanaged impurities can compromise product quality, patient safety, and regulatory approval.[3] Therefore, robust analytical methods are essential for the accurate identification and quantification of these related substances.
This guide provides a comprehensive evaluation of different High-Performance Liquid Chromatography (HPLC) columns for the separation of Moxifloxacin from its related substances, with a particular focus on Moxifloxacin Impurity D. As professionals in drug development and quality control, selecting the optimal chromatographic column is a foundational step in developing a reliable, stability-indicating analytical method that complies with international regulatory standards, such as those outlined by the International Conference on Harmonisation (ICH).[4][5]
The Analytical Challenge: Physicochemical Properties and Separation Principles
Moxifloxacin and its impurities are structurally similar aromatic compounds. The molecule possesses both acidic (carboxylic acid) and basic (diazabicyclo side chain) functional groups, making it amphoteric.[6] This characteristic means its ionization state, and therefore its chromatographic behavior, is highly dependent on the pH of the mobile phase.[6]
Reversed-phase HPLC is the predominant technique for analyzing fluoroquinolones.[7] The separation mechanism relies on the differential partitioning of the analyte between a non-polar stationary phase (the column) and a polar mobile phase. The choice of column chemistry is critical as it dictates the specific molecular interactions that drive the separation.
Comparative Evaluation of Chromatographic Columns
The selection of a chromatographic column is a balance between achieving adequate resolution, good peak shape, and a reasonable analysis time. We will now evaluate the performance of commonly used column chemistries for the analysis of Moxifloxacin and its impurities.
C18 (Octadecylsilane) Columns: The Workhorse of Reversed-Phase HPLC
C18 columns are the most widely used stationary phases in reversed-phase chromatography due to their high hydrophobicity and retention capabilities.
-
Mechanism of Action: Separation is primarily driven by hydrophobic (van der Waals) interactions between the C18 alkyl chains and the non-polar regions of the Moxifloxacin molecule and its impurities.
-
Performance Insights: Several studies have successfully employed C18 columns for the analysis of Moxifloxacin. For instance, a method developed by Kumudhavalli et al. utilized a Luna C18 column (250 x 4.6 mm, 5 µm) with a mobile phase of buffer and methanol (55:45) at a pH of 2.5, achieving a retention time of 5.8 minutes for the main peak.[8] Another study achieved separation on an Agilent C18 column (150 × 4.6 mm, 5 μm) with a mobile phase of potassium dihydrogen orthophosphate buffer and methanol (70:30).[5] While C18 columns can provide good separation, achieving baseline resolution between structurally similar impurities can sometimes be challenging and may require careful optimization of the mobile phase pH and organic modifier concentration.
Phenyl-Hexyl Columns: A Superior Choice for Aromatic Analytes
Phenyl-Hexyl columns offer a mixed-mode separation mechanism, which can be highly advantageous for aromatic compounds like fluoroquinolones.
-
Mechanism of Action: This stationary phase provides not only hydrophobic interactions via the hexyl chains but also π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of Moxifloxacin and its impurities. This dual interaction mechanism often leads to enhanced selectivity and resolution for closely related aromatic compounds.
-
Performance Insights: The United States Pharmacopeia (USP) monograph for Moxifloxacin Hydrochloride Assay and Organic Impurities specifies a phenyl column (L11 packing).[1] A technical note from Phenomenex demonstrated that a Luna 5 µm Phenyl-Hexyl column (250 x 4.6 mm) successfully met all USP system suitability requirements for both the assay and the organic impurities test.[1] The method achieved a resolution of greater than 1.5 between Moxifloxacin and its critical related compound A, with excellent peak shape (tailing factor < 2.0).[1] This official recognition underscores the reliability and robustness of the Phenyl-Hexyl phase for this specific application.
Data Summary: Head-to-Head Column Performance
| Column Type | Stationary Phase | Key Interactions | Typical Dimensions | Performance Highlights for Moxifloxacin Impurity Analysis | Reference |
| C18 | Octadecylsilane | Hydrophobic | 250 x 4.6 mm, 5 µm | Good retention and widely applicable. May require extensive method development to resolve critical pairs. | [5][8] |
| Phenyl-Hexyl | Phenyl-Hexyl | Hydrophobic, π-π | 250 x 4.6 mm, 5 µm | Enhanced selectivity for aromatic compounds. Specified in the USP monograph, ensuring robust and reproducible separation. | [1] |
Workflow for Chromatographic Method Development
The process of selecting the appropriate column and developing a robust analytical method is a systematic endeavor. The following diagram illustrates a typical workflow.
Caption: Workflow for HPLC method development for Moxifloxacin impurity analysis.
Experimental Protocol: A USP-Based Method for Moxifloxacin Impurities
This protocol is based on the principles outlined in the USP monograph for Moxifloxacin Hydrochloride, providing a robust starting point for analysis.[1]
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.
-
Data acquisition and processing software.
2. Reagents and Materials:
-
Moxifloxacin Hydrochloride Reference Standard (USP)
-
Moxifloxacin Related Compound A (for system suitability)
-
HPLC grade Acetonitrile
-
HPLC grade Methanol
-
Potassium Dihydrogen Phosphate (or similar buffer salt)
-
Phosphoric Acid or Triethylamine (for pH adjustment)
-
HPLC grade water
3. Chromatographic Conditions:
-
Column: Luna 5 µm Phenyl-Hexyl, 250 x 4.6 mm (or equivalent L11 packing)[1]
-
Mobile Phase: A buffered aqueous phase and an organic modifier (e.g., Acetonitrile). The exact composition and pH should be prepared as per the specific USP monograph. A typical mobile phase involves a phosphate buffer adjusted to a specific pH mixed with an organic solvent.
-
Flow Rate: 1.0 mL/min (may need adjustment based on column dimensions to maintain linear velocity)[1]
-
Column Temperature: 30°C
-
Detection Wavelength: 293 nm[8]
-
Injection Volume: 10 µL
4. Preparation of Solutions:
-
Diluent: Prepare as specified in the monograph, often a mixture of the mobile phase or water and organic solvent.
-
Standard Solution: Accurately weigh a known quantity of Moxifloxacin Hydrochloride Reference Standard, dissolve, and dilute to a final concentration (e.g., 20 µg/mL) with the diluent.
-
System Suitability Solution: Prepare a solution containing both Moxifloxacin Hydrochloride and Moxifloxacin Related Compound A to verify resolution and other system suitability parameters.
-
Sample Solution: Prepare the test sample (e.g., from powdered tablets) by dissolving and diluting in the diluent to achieve a similar concentration as the standard solution. Filter through a 0.45 µm syringe filter before injection.
5. Analysis Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Perform replicate injections of the Standard Solution and verify system suitability parameters (e.g., RSD of peak areas < 2.0%, Tailing factor < 2.0).
-
Inject the System Suitability Solution and confirm that the resolution between Moxifloxacin and the critical impurity is acceptable (e.g., > 1.5).
-
Inject the Sample Solution and identify and quantify any impurities by comparing their retention times and peak areas to the standard.
Conclusion and Recommendation
While standard C18 columns can be used for the analysis of Moxifloxacin and its impurities, the evidence strongly supports the superior performance of Phenyl-Hexyl columns for this application. The mixed-mode separation mechanism, which leverages both hydrophobic and π-π interactions, provides enhanced selectivity for these aromatic compounds. This is validated by its specification in the official USP monograph, which provides a high degree of confidence in the method's robustness and transferability.
For laboratories engaged in the routine quality control, stability testing, or development of Moxifloxacin drug products, the adoption of a Phenyl-Hexyl column is highly recommended. It offers the most reliable path to achieving baseline separation of Moxifloxacin from its critical impurities, including Impurity D, thereby ensuring the development of a specific, accurate, and compliant analytical method.
References
-
Priya, M. V., & Rao, J. V. (2015). A validated RP HPLC method for the analysis of Moxifloxacin Hydrochloride in pharmaceutical dosage forms and stability studies. Journal of Chemical and Pharmaceutical Research, 7(5), 836-841. [Link]
-
Dewani, A. P., et al. (2011). Development and Validation of RP-HPLC Method for the Determination of Moxifloxacin in Presence of Its Degradation Products. American-Eurasian Journal of Agricultural & Environmental Sciences, 11(4), 548-553. [Link]
-
Kumudhavalli, M. V., et al. (2010). Method Development and Validation for estimation of Moxifloxacin HCl in tablet dosage form by RP-HPLC method. Journal of Pharmacy Research, 3(9), 2171-2173. [Link]
-
Phenomenex. (2022). USP Moxifloxacin Hydrochloride Assay and Organic Impurities On Luna 5 µm Phenyl Hexyl, 250 x 4.6 mm. Phenomenex Technical Note. [Link]
-
Naveed, S., et al. (2014). Degradation Studies of Different Brands of Moxifloxacin Available in the Market. International Journal of Current Pharmaceutical Review and Research, 5(4), 110-116. [Link]
-
Al-kamarany, M. A., et al. (2010). Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study. AAPS PharmSciTech, 11(1), 125-132. [Link]
-
Rao, B. M., et al. (2021). A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms. Biomedical Chromatography, 35(10), e5173. [Link]
-
Toujani, E., et al. (2023). Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection. Methods and Objects of Chemical Analysis, 18(2), 101-108. [Link]
-
Zhang, J., et al. (2013). Separation and identification of moxifloxacin impurities in drug substance by high-performance liquid chromatography coupled with ultraviolet detection and Fourier transform ion cyclotron resonance mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 84, 134-141. [Link]
-
Grasso, P., et al. (1988). Rapid HPLC assay of fluoroquinolones in clinical specimens. Journal of Antimicrobial Chemotherapy, 22(5), 729-733. [Link]
-
Reddy, H. K., et al. (2022). Degradation Study of Different Brands of Moxifloxacin by UV-Spectroscopy. International Journal of Pharmacy and Analytical Research, 11(3), 123-128. [Link]
-
Al-kamarany, M. A., et al. (2007). validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 743-749. [Link]
-
Phenomenex. (2022). USP Moxifloxacin Hydrochloride Assay and Organic Impurities On Luna® 5 µm Phenyl-Hexyl, 250 x 4.6 mm. Phenomenex Technical Note. [Link]
-
Aruna, E., et al. (2021). Method Development, Validation and Forced Degradation Studies For the Determination Of Moxifloxacin In Bulk And Pharmaceutical Dosage Forms Using UV Spectroscopy. Asian Journal of Pharmaceutical Research and Development, 9(4), 16-20. [Link]
-
Sher, N., et al. (2019). Liquid Chromatographic Determination of Dexamethasone and Fluoroquinolones; in vitro Study. South African Journal of Chemistry, 72, 89-95. [Link]
-
Wang, S., et al. (2023). Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. Foods, 12(9), 1804. [Link]
Sources
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. usp.org [usp.org]
- 4. researchgate.net [researchgate.net]
- 5. A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Rapid HPLC assay of fluoroquinolones in clinical specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
A Senior Application Scientist's Guide to Comparative Spectroscopic Analysis of Fluoroquinolone Isomers
Introduction: The Critical Role of Chirality in Fluoroquinolone Efficacy
Fluoroquinolones are a cornerstone of antibacterial therapy, prized for their broad-spectrum activity against a host of bacterial pathogens.[1] Their mechanism of action involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase, which are vital for DNA replication.[1][2][3] A fascinating and clinically crucial aspect of this drug class is stereochemistry. Many fluoroquinolones, such as ofloxacin, are chiral molecules, meaning they exist as non-superimposable mirror images called enantiomers.
Ofloxacin, for instance, is a racemic mixture containing 50% of the (S)-enantiomer, levofloxacin, and 50% of its mirror image, the (R)-enantiomer, dextrofloxacin.[4] Clinical and microbiological studies have demonstrated that the antibacterial activity of ofloxacin is almost entirely attributable to the (S)-isomer, levofloxacin, which exhibits significantly greater potency than the racemate.[2][3] This stark difference in biological activity underscores the absolute necessity for robust analytical methods capable of accurately distinguishing between these isomers. Such methods are paramount for ensuring drug quality, potency, and patient safety during development, manufacturing, and clinical use.
This guide provides a comparative analysis of key spectroscopic techniques used to differentiate and quantify fluoroquinolone isomers, offering insights into the causality behind experimental choices and providing actionable protocols for researchers in the field.
The Analytical Challenge: Distinguishing Mirror Images
Spectroscopic techniques are powerful tools for molecular characterization. However, standard methods like UV-Visible absorption or basic Infrared (IR) spectroscopy are inherently "blind" to chirality.[5][6] Enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. They also exhibit identical spectra with techniques that do not employ a chiral selector or polarized energy. The challenge, therefore, is to employ specialized spectroscopic methods that can interact differently with the distinct three-dimensional arrangements of enantiomers.
This guide will explore four principal spectroscopic domains for chiral discrimination:
-
Vibrational Optical Activity (VOA): A powerful technique for determining absolute configuration.
-
Fluorescence Spectroscopy: Leveraging subtle differences in the excited state.
-
Nuclear Magnetic Resonance (NMR): Using chiral auxiliaries to resolve signals.
-
Mass Spectrometry (MS): Often coupled with chiral chromatography for definitive separation and identification.
Vibrational Optical Activity (VOA): A Definitive Look at 3D Structure
Vibrational Optical Activity (VOA) encompasses techniques like Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA). These methods have emerged as powerful alternatives to traditional X-ray crystallography for determining the absolute configuration of chiral molecules directly in solution.[7][8]
Causality of Technique: While the standard IR spectra of two enantiomers are identical, their VCD spectra are perfect mirror images—equal in magnitude but opposite in sign.[7] This phenomenon arises from the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[9] This differential interaction is exquisitely sensitive to the molecule's 3D stereochemistry, making VCD an unambiguous method for assigning absolute configuration, especially when single crystals for X-ray analysis are unavailable.[8][10]
Comparative Data: VCD vs. Standard IR
| Parameter | Standard FT-IR Spectroscopy | Vibrational Circular Dichroism (VCD) | Rationale for Isomer Differentiation |
| Principle | Measures absorption of infrared light. | Measures the differential absorption of left vs. right circularly polarized IR light.[9] | VCD is inherently sensitive to the 3D arrangement of atoms (chirality), whereas FT-IR is not. |
| Output for Enantiomers | Identical spectra. | Mirror-image spectra (equal magnitude, opposite sign bands).[7] | The oppositely signed bands provide a definitive fingerprint for each enantiomer. |
| Requirement | None (achiral). | Chiral molecule (enantiomeric excess required). | The technique's signal is directly proportional to the enantiomeric excess (%ee).[7] |
| Application | Functional group identification, structural elucidation. | Absolute configuration determination, conformational analysis in solution.[8][11] | VCD provides stereochemical information that is completely absent in a standard IR spectrum. |
Experimental Protocol: VCD Analysis of Ofloxacin Isomers
This protocol outlines the steps for determining the absolute configuration of a fluoroquinolone sample, comparing it against a known standard (e.g., levofloxacin).
Objective: To confirm the stereochemistry of an unknown ofloxacin-related sample by comparing its VCD spectrum to that of a levofloxacin standard.
Instrumentation: A commercial VCD spectrometer.
Methodology:
-
Sample Preparation:
-
Accurately prepare a solution of the levofloxacin standard (e.g., 10 mg/mL) in a suitable deuterated solvent like deuterochloroform (CDCl₃). Rationale: CDCl₃ is chosen for its IR transparency in the fingerprint region (approx. 800-1800 cm⁻¹), where key vibrational modes occur.
-
Prepare a solution of the unknown sample at the identical concentration in the same solvent.
-
Prepare a sample of the pure solvent for background correction.
-
-
Data Acquisition:
-
Acquire the VCD and IR spectra of the levofloxacin standard. Collection times typically range from 1 to 12 hours to achieve an adequate signal-to-noise ratio.[7]
-
Immediately following, acquire the VCD and IR spectra of the unknown sample under identical conditions (temperature, acquisition time, resolution).
-
Acquire the spectra of the solvent blank.
-
-
Data Processing & Analysis:
-
Subtract the solvent spectrum from both the standard and sample spectra.
-
For the most accurate baseline, the VCD spectrum of the racemate (ofloxacin) can be subtracted, or a half-difference of the VCD spectra of both pure enantiomers can be used.[7]
-
Overlay the VCD spectrum of the unknown sample with the VCD spectrum of the levofloxacin standard.
-
Interpretation:
-
If the spectra are identical (same sign and relative intensity of bands), the unknown sample has the same absolute configuration as levofloxacin ((S)-enantiomer).
-
If the spectra are perfect mirror images (opposite signs), the unknown is the (R)-enantiomer.
-
If the spectrum shows reduced intensity but the same pattern, it indicates a mixture of enantiomers.
-
-
Fluorescence Spectroscopy: Probing the Excited State Environment
Fluorescence spectroscopy is an exceptionally sensitive technique that measures the emission of light from a molecule after it has absorbed light. While the absorption spectra of enantiomers are identical, their fluorescence properties can sometimes differ, especially in a chiral environment or when interacting with other molecules. The emission spectra of fluoroquinolones like ofloxacin are known to be sensitive to solvent composition and interactions.[12]
Causality of Technique: Differences in fluorescence between isomers often arise from subtle variations in their excited-state geometry or interactions with their environment (solvents, binding partners). For instance, one isomer might be more susceptible to non-radiative decay pathways (quenching), leading to a lower fluorescence quantum yield. These differences can be exploited for comparative analysis.
Comparative Data: Fluorescence Properties of Fluoroquinolone Isomers
| Parameter | Ofloxacin (Racemate) | Levofloxacin ((S)-Isomer) | Rationale for Isomer Differentiation |
| Excitation Max (λex) | ~290 nm | ~290 nm | Absorption is achiral; excitation wavelengths are identical. |
| Emission Max (λem) | ~450-480 nm[13] | ~450-480 nm[13] | The peak emission wavelength is often identical in achiral solvents. |
| Quantum Yield (ΦF) | May differ slightly | May differ slightly | Subtle differences in excited-state stability can lead to variations in fluorescence efficiency. |
| Fluorescence Lifetime (τ) | May differ slightly | May differ slightly | The average time the molecule spends in the excited state can be influenced by its specific 3D structure. |
Note: Significant differentiation often requires the use of chiral selectors or analysis in biological mimetic systems where interactions can amplify these subtle differences.[12]
Experimental Protocol: Comparative Fluorescence Analysis
Objective: To compare the fluorescence intensity of a test sample against a levofloxacin standard.
Instrumentation: A spectrofluorometer.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution (e.g., 1 mg/mL) of the levofloxacin standard in methanol. Rationale: Methanol is a common solvent that fully solubilizes fluoroquinolones and has minimal fluorescence interference.
-
Prepare a stock solution of the test sample at the same concentration.
-
Create a series of dilutions from the stock solutions (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) in methanol to establish a calibration curve and ensure the analysis is within the linear range of the instrument.
-
-
Instrument Setup:
-
Set the excitation wavelength to the absorption maximum (e.g., ~290 nm).
-
Set the emission scan range from 320 nm to 600 nm.
-
Optimize the excitation and emission slit widths to maximize signal while avoiding saturation of the detector. A 5 nm slit width is a common starting point.
-
-
Measurement:
-
Run a solvent blank (methanol) to obtain a background spectrum.
-
Measure the fluorescence emission spectra for each dilution of the levofloxacin standard.
-
Measure the fluorescence emission spectra for the corresponding dilutions of the test sample.
-
-
Data Analysis:
-
Subtract the solvent blank spectrum from all sample and standard spectra.
-
Plot the fluorescence intensity at the emission maximum (e.g., ~460 nm) versus concentration for the levofloxacin standard to generate a calibration curve.
-
Using the calibration curve, determine the concentration of the test sample based on its fluorescence intensity. Compare this to the expected concentration to assess for potential differences in quantum yield.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Creating a Chiral Environment
Standard NMR spectroscopy is unable to distinguish between enantiomers because the magnetic environments of corresponding nuclei are identical on average.[5][6] To overcome this, one must introduce a chiral element into the NMR sample, creating diastereomeric complexes that are NMR-distinguishable.[14]
Causality of Technique: The strategy involves using either a Chiral Derivatizing Agent (CDA) or a Chiral Solvating Agent (CSA).[14]
-
CDAs: React covalently with the enantiomers to form new diastereomeric compounds. These diastereomers have different physical properties and, crucially, different NMR spectra.
-
CSAs: Form weak, transient, non-covalent complexes (e.g., through hydrogen bonding) with the enantiomers. This association creates a chiral environment around each enantiomer, making their corresponding nuclei magnetically inequivalent and causing their signals to split or shift differently.[14]
Recent solid-state NMR (SSNMR) studies have also revealed differences between ofloxacin and levofloxacin by examining heteronuclear correlations, indicating that molecular dynamics and local electronic configurations can differ even in the solid state.[2][3]
Experimental Protocol: Chiral Discrimination using a Chiral Solvating Agent
Objective: To resolve the NMR signals of a racemic ofloxacin sample into separate peaks for the (R)- and (S)-enantiomers.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Ofloxacin (racemic sample)
-
(R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) as the Chiral Solvating Agent
-
Deuterated chloroform (CDCl₃)
Methodology:
-
Initial Spectrum:
-
Dissolve ~10 mg of ofloxacin in ~0.7 mL of CDCl₃.
-
Acquire a standard ¹H NMR spectrum. Note the chemical shifts of key protons (e.g., the C3-methyl group). In this achiral environment, you will see a single set of peaks for the racemic mixture.
-
-
Addition of CSA:
-
To the same NMR tube, add a molar equivalent of the CSA, (R)-TFAE. Rationale: TFAE is a common CSA that can interact with the carboxylic acid and ketone functionalities of the fluoroquinolone via hydrogen bonding, creating the necessary diastereomeric complexes.
-
Gently mix the sample to ensure homogeneity.
-
-
Acquisition of Chiral Spectrum:
-
Re-acquire the ¹H NMR spectrum under the same conditions.
-
Analysis: Observe the region of the spectrum corresponding to the previously identified protons. The signal for the C3-methyl group, for example, should now be resolved into two distinct signals (e.g., two doublets), one for the (R)-ofloxacin-TFAE complex and one for the (S)-ofloxacin-TFAE complex.
-
The separation between these signals (Δδ) is a measure of the chiral recognition. The relative integration of the two peaks can be used to determine the enantiomeric ratio.
-
Mass Spectrometry (MS) with Chiral Chromatography
While mass spectrometry itself cannot differentiate isomers with the same mass, coupling it with a chiral separation technique like High-Performance Liquid Chromatography (HPLC) creates an exceptionally powerful analytical tool.[15][16] Chiral HPLC-MS/MS is widely used for the enantioselective analysis of fluoroquinolones in complex matrices like environmental water or biological fluids.[15][17]
Causality of Technique: The separation is achieved within the chiral HPLC column. The column contains a Chiral Stationary Phase (CSP) which interacts differently with each enantiomer. One enantiomer will have a stronger interaction with the CSP and will therefore be retained longer, eluting from the column later than the other. The mass spectrometer then serves as a highly sensitive and selective detector to identify and quantify the separated isomers as they elute.
Workflow Diagram: Chiral HPLC-MS/MS Analysis
Caption: Workflow for chiral analysis by HPLC-MS/MS.
Experimental Protocol: Chiral HPLC-MS/MS Separation
Objective: To separate and quantify levofloxacin and its enantiomer from a mixture.
Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
Methodology:
-
Chromatographic Conditions:
-
Column: A commercial chiral column, such as a CHIRALCEL® OZ-RH.[15][16]
-
Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate with formic acid). The exact ratio must be optimized to achieve baseline separation (Resolution, Rs ≥ 1.5).[15]
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Column Temperature: Controlled, e.g., 25°C, as temperature can affect chiral recognition.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode, as fluoroquinolones readily form positive ions.[17]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Select the precursor ion (the molecular weight of the protonated molecule, [M+H]⁺).
-
Select one or two characteristic product ions formed after fragmentation in the collision cell. For ofloxacin/levofloxacin, this would involve monitoring the transition for its specific m/z.
-
-
-
Analysis:
-
Inject a standard solution containing both enantiomers to determine their respective retention times.
-
Inject the sample solution.
-
Identify the peaks in the sample chromatogram based on their retention times.
-
Quantify each isomer by integrating the area under its respective peak and comparing it to a calibration curve generated from standards of known concentration.
-
Summary and Technique Selection
Choosing the right spectroscopic technique depends on the specific analytical goal.
| Technique | Primary Application | Strengths | Limitations |
| VCD | Absolute configuration determination. | Unambiguous stereochemical assignment; analysis in solution.[8][11] | Requires high concentration and long acquisition times; computationally intensive.[7][8] |
| Fluorescence | Quantitative analysis, screening. | High sensitivity, simple instrumentation. | Often lacks selectivity for isomers without chiral additives; susceptible to quenching. |
| NMR with CSAs | Enantiomeric ratio (purity) determination. | Provides direct observation of both enantiomers; non-destructive. | Requires specialized chiral reagents; peak overlap can be an issue.[14] |
| HPLC-MS/MS | Separation and quantification in complex matrices. | Excellent sensitivity and selectivity; robust and widely applicable.[18][19] | Destructive analysis; requires method development for separation. |
Decision-Making Workflow
Caption: Decision tree for selecting an analytical technique.
References
- A rapid and nondestructive identification method for ofloxacin (OFLX) and levofloxacin (LVFX) utilizing diffusion reflectance near-infrared (NIR) spectroscopy was developed.
- A rapid and nondestructive identification method for ofloxacin (OFLX) and levofloxacin (LVFX) utilizing diffusion reflectance near-infrared (NIR) spectroscopy was developed.
-
Enantioselective fractionation of fluoroquinolones in the aqueous environment using chiral liquid chromatography coupled with tandem mass spectrometry. University of Bath's research portal. ([Link])
-
Enantioselective fractionation of (fluoro)quinolones in the aqueous environment using chiral liquid chromatography coupled with tandem mass spectrometry. ResearchGate. ([Link])
-
Automatised on-line SPE-chiral LC-MS/MS method for the enantiomeric determination of main fluoroquinolones and their metabolites in wastewater and surface water. idUS. ([Link])
-
A Comparison between Experimental and Theoretical Spectroscopic Data of Ofloxacin. ([Link])
-
Optical Characterization of Ciprofloxacin Photolytic Degradation by UV-Pulsed Laser Radiation. National Institutes of Health. ([Link])
-
Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity. National Institutes of Health. ([Link])
-
Atomic-Scale Resolution Insights into Structural and Dynamic Differences between Ofloxacin and Levofloxacin. ACS Omega. ([Link])
-
Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. ([Link])
-
Atomic-Scale Resolution Insights into Structural and Dynamic Differences between Ofloxacin and Levofloxacin. National Institutes of Health. ([Link])
-
Empower your drug design & synthesis with vibrational circular dichroism (VCD). YouTube. ([Link])
-
(a) UV-Vis spectra of (i) ciprofloxacin (inset showing its chemical... ResearchGate. ([Link])
-
Spectroscopic properties of fluoroquinolone antibiotics in water-methanol and water-acetonitrile mixed solvents. PubMed. ([Link])
-
Vibrational Circular Dichroism Spectroscopy of Chiral Molecules. ResearchGate. ([Link])
-
Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry. PubMed. ([Link])
-
Vibrational Circular Dichroism Spectroscopy: A New Tool for the Stereochemical Characterization of Chiral Molecules. ResearchGate. ([Link])
-
Chiral discrimination in NMR spectroscopy. PubMed. ([Link])
-
Chiral discrimination in nuclear magnetic resonance spectroscopy. PubMed. ([Link])
-
Fluorescence Spectroscopy and Chemometrics: A Simple and Easy Way for the Monitoring of Fluoroquinolone Mixture Degradation. National Institutes of Health. ([Link])
-
Direct Chiral Discrimination with NMR. PubMed. ([Link])
-
Discrimination of Chiral Compounds Using NMR Spectroscopy. ACS Publications. ([Link])
-
Simple UV Spectrophotometric Assay Of Ciprofloxacin. Mintage Journal of Pharmaceutical and Medical Sciences. ([Link])
-
Spectroscopic Studies on the Binding of Some Fluoroquinolones with DNA. International Journal of Pharmaceutical Sciences and Drug Research. ([Link])
-
Spectrophotometric Analysis of some Fluoroquinolone Antibacterials in Bulk Drugs and their Dosage Forms. Semantic Scholar. ([Link])
-
(PDF) Chiral discrimination in NMR spectroscopy. ResearchGate. ([Link])
-
Spectroscopic Studies on the Binding of Some Fluoroquinolones with DNA. ResearchGate. ([Link])
-
Using UV-visible spectroscopy to quantitatively estimate the amount of ciprofloxacin in marketed dosage form. GSC Biological and Pharmaceutical Sciences. ([Link])
-
Simultaneous determination of fluoroquinolone antibiotic residues in milk sample by solid-phase extraction-liquid chromatography-tandem mass spectrometry. PubMed. ([Link])
-
Assay of ciprofloxacin by ultraviolet-visible spectroscopy. World Journal of Advanced Research and Reviews. ([Link])
Sources
- 1. mjpms.in [mjpms.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Atomic-Scale Resolution Insights into Structural and Dynamic Differences between Ofloxacin and Levofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Chiral discrimination in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral discrimination in nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Spectroscopic properties of fluoroquinolone antibiotics in water-methanol and water-acetonitrile mixed solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optical Characterization of Ciprofloxacin Photolytic Degradation by UV-Pulsed Laser Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. idus.us.es [idus.us.es]
- 18. Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Simultaneous determination of fluoroquinolone antibiotic residues in milk sample by solid-phase extraction-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of 8-Fluoro-6-methoxymoxifloxacin: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 8-Fluoro-6-methoxymoxifloxacin, a fluoroquinolone antibiotic. As an active pharmaceutical ingredient (API), this compound requires meticulous handling to mitigate exposure risks and ensure the well-being of laboratory personnel. This document is structured to provide a comprehensive, step-by-step framework for safe laboratory operations.
Understanding the Hazard: A Risk-Based Approach
Active pharmaceutical ingredients are often categorized into Occupational Exposure Bands (OEBs) based on their toxicological potency and the health effects associated with exposure.[3] While a definitive OEB for this compound has not been established, a conservative approach, treating it as a potent compound, is recommended. This necessitates the use of appropriate engineering controls and personal protective equipment (PPE) to minimize any potential contact.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.[4][5] The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Potential Exposure | Recommended PPE | Rationale |
| Weighing and Dispensing (Solid) | High (inhalation of dust, skin contact) | - Disposable, low-linting lab coat- Nitrile gloves (double-gloving recommended)- Safety glasses with side shields or chemical splash goggles- N95 or higher rated respirator (if not handled in a ventilated enclosure) | To prevent inhalation of fine particles and direct skin and eye contact. |
| Preparing Solutions (Liquid) | Moderate (splashes, skin contact) | - Disposable lab coat- Nitrile gloves- Chemical splash goggles | To protect against accidental splashes to the skin and eyes.[2] |
| Running Reactions and Analysis | Low to Moderate (potential for splashes) | - Lab coat- Nitrile gloves- Safety glasses | Standard laboratory practice to protect against minor splashes and contamination. |
| Cleaning and Decontamination | Moderate (contact with contaminated surfaces) | - Disposable lab coat- Nitrile gloves- Chemical splash goggles | To protect against contact with residual compound on equipment and surfaces. |
Operational Plan: Step-by-Step Guidance for Preparing a Stock Solution
This protocol outlines the safe preparation of a stock solution of this compound, integrating the principles of risk mitigation and proper PPE usage.
1. Preparation and Pre-Donning of PPE:
-
Ensure the work area, preferably a chemical fume hood or a ventilated balance enclosure, is clean and uncluttered.
-
Assemble all necessary equipment: analytical balance, weigh paper, spatula, volumetric flask, solvent, and waste container.
-
Don the appropriate PPE as outlined in the table above for "Weighing and Dispensing (Solid)."
2. Weighing the Compound:
-
Carefully weigh the desired amount of this compound onto a piece of weigh paper.
-
Perform this task in a ventilated enclosure to minimize the risk of inhaling airborne particles.
3. Dissolving the Compound:
-
Carefully transfer the weighed compound into the volumetric flask.
-
Add a small amount of the appropriate solvent and gently swirl to dissolve the compound.
-
Once dissolved, add the solvent to the final volume.
-
Cap the flask and invert several times to ensure a homogenous solution.
4. Post-Handling and Decontamination:
-
Wipe down the spatula, balance, and surrounding work area with a suitable decontaminating solution (e.g., 70% ethanol), followed by water.
-
Dispose of all contaminated disposables, including weigh paper and gloves, in the designated chemical waste container.
5. Doffing of PPE:
-
Remove PPE in the correct order to avoid cross-contamination: gloves, goggles, lab coat.
-
Wash hands thoroughly with soap and water after removing all PPE.[1][2]
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
Disposal Plan: Ensuring Environmental and Personnel Safety
Improper disposal of antibiotics can contribute to the development of antibiotic-resistant bacteria and harm aquatic ecosystems.[6][7][8] Therefore, all waste generated from the handling of this compound must be treated as hazardous chemical waste.[9]
Solid Waste:
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh paper, and pipette tips, must be collected in a clearly labeled, sealed hazardous waste container.
-
Unused Compound: Any unused or expired solid this compound should be disposed of in its original container, placed within a secondary container, and collected as hazardous chemical waste.
Liquid Waste:
-
Stock Solutions and Dilutions: All solutions containing this compound must be collected in a designated, labeled hazardous waste container. Do not pour this waste down the drain.
-
Contaminated Solvents: Solvents used for cleaning and decontamination should also be collected as hazardous liquid waste.
Contaminated Glassware:
-
Reusable glassware should be decontaminated by rinsing with a suitable solvent, which is then collected as hazardous liquid waste. The glassware can then be washed according to standard laboratory procedures.
-
Broken glassware that is contaminated must be placed in a designated "sharps" container for hazardous waste.[10]
Always follow your institution's specific guidelines for hazardous waste disposal. Consult with your Environmental Health and Safety (EHS) department for any questions or clarification.
By adhering to these guidelines, you can ensure a safe working environment for yourself and your colleagues while maintaining the integrity of your research.
References
-
Best Practices for Pharmaceutical PPE. (n.d.). Scribd. Retrieved from [Link]
-
Pharmaceutical PPE | Worker Health & Safety. (n.d.). 3M. Retrieved from [Link]
-
Pharmaceutical PPE. (n.d.). Respirex International. Retrieved from [Link]
-
Pharmaceutical Manufacturing PPE | Worker Health & Safety. (n.d.). 3M India. Retrieved from [Link]
-
A Guide to Processing and Holding Active Pharmaceutical Ingredients. (2024, October 17). Powder Systems. Retrieved from [Link]
-
Confirmation of Fluoroquinolone Antibiotics by HPLC Ion Trap Mass Spectrometry. (n.d.). NUCLEUS information resources. Retrieved from [Link]
-
This compound. (n.d.). Gsrs. Retrieved from [Link]
-
Use of CdS from Teaching-Laboratory Wastes as a Photocatalyst for the Degradation of Fluoroquinolone Antibiotics in Water. (n.d.). MDPI. Retrieved from [Link]
-
SAFETY DATA SHEET - Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous Film-Forming Foams (AFFF). (2023, May 16). National Institute of Standards and Technology. Retrieved from [Link]
-
Laboratory Waste. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]
-
Recent advancements in fluoroquinolones removal techniques from wastewater. (n.d.). Ain Shams Engineering Journal. Retrieved from [Link]
-
Adsorption of Fluoroquinolone Antibiotics from Water and Wastewater by Colemanite. (n.d.). PMC. Retrieved from [Link]
-
Fluoroquinolone Resistance and Screening Methods. (2018, January 25). Hardy Diagnostics. Retrieved from [Link]
-
Antibiotic Disposal in the Lab: Simple Tips to Get it Right. (2025, April 24). Bitesize Bio. Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. scribd.com [scribd.com]
- 4. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 5. 3mnederland.nl [3mnederland.nl]
- 6. mdpi.com [mdpi.com]
- 7. chemisgroup.us [chemisgroup.us]
- 8. Adsorption of Fluoroquinolone Antibiotics from Water and Wastewater by Colemanite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. ehs.princeton.edu [ehs.princeton.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
